molecular formula C6H15NO3S B1433249 3-Methoxy-3-methylbutane-1-sulfonamide CAS No. 1697705-45-5

3-Methoxy-3-methylbutane-1-sulfonamide

货号: B1433249
CAS 编号: 1697705-45-5
分子量: 181.26 g/mol
InChI 键: QQXFVLDAHQISKN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methoxy-3-methylbutane-1-sulfonamide is an organic sulfur compound with the molecular formula C6H15NO3S . It is characterized by a sulfonamide functional group (-S(=O)(=O)N) attached to a branched alkoxy chain . As a sulfonamide derivative, it belongs to a broad class of chemicals known for their utility in scientific research and synthetic chemistry . Sulfonamides, in general, serve as key precursors and intermediates in the development of more complex molecules, including those with potential pharmacological activities . The specific research applications for 3-Methoxy-3-methylbutane-1-sulfonamide are still being explored. Researchers value this compound for its potential as a building block in organic synthesis, particularly for incorporating the sulfonamide moiety into target structures. The presence of both sulfonamide and ether functional groups on a hydrocarbon backbone makes it a versatile intermediate for further chemical modifications. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

属性

IUPAC Name

3-methoxy-3-methylbutane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO3S/c1-6(2,10-3)4-5-11(7,8)9/h4-5H2,1-3H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXFVLDAHQISKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCS(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Synthesis of 3-Methoxy-3-methylbutane-1-sulfonamide

[1]

Part 1: Executive Summary & Strategic Analysis[1]

This technical guide details the synthesis of 3-Methoxy-3-methylbutane-1-sulfonamide , a specialized aliphatic sulfonamide motif often utilized in medicinal chemistry as a solubility-enhancing side chain or a bioisostere for carboxylic acids.

The core structural challenge lies in the tertiary methyl ether at the C3 position. While this ether provides metabolic stability and lipophilicity (exploiting the gem-dimethyl effect), it is susceptible to acid-catalyzed cleavage (elimination to the alkene) under harsh conditions. Consequently, standard protocols involving strong hydrohalic acids (HBr/HI) must be avoided.

This guide prioritizes the "Soft Activation" Strategy , utilizing mesylation and sulfite displacement (Strecker reaction) to preserve the ether functionality while ensuring high conversion rates.

Target Molecule Profile
PropertySpecification
IUPAC Name 3-Methoxy-3-methylbutane-1-sulfonamide
Molecular Formula C₆H₁₅NO₃S
Molecular Weight 181.25 g/mol
Key Functional Groups Primary Sulfonamide (-SO₂NH₂), Tertiary Ether (-OMe)
Starting Material 3-Methoxy-3-methyl-1-butanol (CAS 56539-66-3)

Part 2: Retrosynthetic Analysis

The retrosynthetic disconnection reveals that the C–S bond formation is the critical step. We disconnect at the sulfonamide nitrogen (S–N) and the alkyl-sulfur bond (C–S).[1]

RetrosynthesisFigure 1: Retrosynthetic Disconnection StrategyTargetTarget:3-Methoxy-3-methylbutane-1-sulfonamidePrecursor1Sulfonyl ChlorideIntermediateTarget->Precursor1Amidation(NH3)Precursor2Activated Alcohol(Mesylate/Halide)Precursor1->Precursor2Strecker Rxn(Na2SO3) orThiol OxidationSMStarting Material:3-Methoxy-3-methyl-1-butanol(Commercially Available)Precursor2->SMActivation(MsCl/Base)

Part 3: Detailed Synthesis Protocols

Route A: The Modified Strecker Protocol (Recommended)

Rationale: This route avoids odorous thiols and minimizes acidic exposure, preserving the tertiary ether. It is scalable and uses the commercially available solvent/intermediate 3-Methoxy-3-methyl-1-butanol (MMB) .

Step 1: Activation (Mesylation)

Convert the primary alcohol to a mesylate leaving group. Mesylates are preferred over bromides here to avoid HBr generation which could cleave the ether.

  • Reagents: 3-Methoxy-3-methyl-1-butanol (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (Et₃N, 1.5 equiv), DCM.

  • Protocol:

    • Dissolve MMB in anhydrous DCM (0.5 M) and cool to 0°C.

    • Add Et₃N followed by dropwise addition of MsCl.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Workup: Wash with sat. NaHCO₃ (to remove acid), then brine. Dry over MgSO₄.

    • Outcome: Quantitative yield of 3-methoxy-3-methylbutyl methanesulfonate .

Step 2: Sulfonate Formation (Strecker Reaction)

Displace the mesylate with sulfite to form the sodium sulfonate salt.

  • Reagents: Sodium Sulfite (Na₂SO₃, 1.5 equiv), Water/Ethanol (2:1), Tetra-n-butylammonium iodide (TBAI, 0.05 equiv - Catalyst).

  • Protocol:

    • Dissolve the mesylate in Ethanol/Water.

    • Add Na₂SO₃ and TBAI.

    • Reflux (approx. 80°C) for 16–24 hours. Note: The tertiary ether is stable at this neutral/slightly basic pH.

    • Workup: Evaporate solvents to dryness. The solid residue contains the product and inorganic salts.

    • Purification: Extract the solid residue with hot ethanol (dissolves the organic sulfonate, leaves Na₂SO₄/Na₂SO₃ behind). Evaporate ethanol to yield Sodium 3-methoxy-3-methylbutane-1-sulfonate .

Step 3: Chlorination & Amidation

Convert the salt to the sulfonyl chloride and immediately trap with ammonia.

  • Reagents: Thionyl Chloride (SOCl₂, 3.0 equiv), DMF (Cat.), followed by NH₃ (aq) or NH₃/Dioxane.

  • Protocol:

    • Suspend the dry sulfonate salt in anhydrous DCM or Toluene.

    • Add catalytic DMF (2-3 drops).

    • Add SOCl₂ dropwise at 0°C. Warm to RT and reflux for 2 hours.

    • Critical Control Point: Evaporate excess SOCl₂ completely under reduced pressure (keep temp < 40°C to prevent ether cleavage by residual HCl/heat).

    • Redissolve the crude sulfonyl chloride in THF.

    • Cool to 0°C and bubble anhydrous NH₃ gas or add 28% NH₄OH solution.

    • Stir for 2 hours.

    • Final Workup: Dilute with EtOAc, wash with water and brine. Dry and concentrate. Recrystallize from EtOAc/Heptane if necessary.

Experimental Workflow Diagram

WorkflowFigure 2: Step-by-Step Synthesis WorkflowStep1Step 1: Mesylation(MsCl, Et3N, 0°C)Protects EtherStep2Step 2: Sulfite Displacement(Na2SO3, H2O/EtOH, Reflux)Forms C-S BondStep1->Step2MesylateIntermediateStep3Step 3: Chlorination(SOCl2, cat. DMF)Generates R-SO2ClStep2->Step3SulfonateSaltStep4Step 4: Amidation(NH3, THF)Final ProductStep3->Step4SulfonylChloride

Part 4: Scientific Integrity & Troubleshooting

Causality & Mechanism[1]
  • Why Mesylate? Direct reaction of the alcohol with SOCl₂ to get the alkyl chloride often releases HCl, which can attack the tertiary methoxy group (

    
     pathway), leading to demethylation or elimination to the alkene (isobutylene derivative). Mesylation is non-acidic.
    
  • Why Catalytic DMF? In Step 3, DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a more potent agent for converting the sodium sulfonate to the sulfonyl chloride than SOCl₂ alone.

Self-Validating Analytical Markers

During the synthesis, use 1H NMR to validate each step. The methyl signals are diagnostic:

  • Starting Material: Gem-dimethyl singlet ~1.1 ppm; Methoxy singlet ~3.2 ppm.

  • Product: The methylene protons adjacent to the sulfur (

    
    ) will shift significantly downfield (approx 3.0–3.2 ppm) compared to the alcohol precursor. The sulfonamide 
    
    
    protons will appear as a broad singlet around 4.5–5.0 ppm (exchangeable with D₂O).
Safety Considerations
  • Mesyl Chloride: Highly corrosive and lachrymator. Handle in a fume hood.

  • Sulfonyl Chloride Intermediate: Potentially unstable. Do not store; convert immediately to the sulfonamide.

  • Ether Sensitivity: Avoid heating the final product in strong acid (e.g., HCl/MeOH) during deprotection of other groups in a complex molecule, as the tertiary ether may cleave.

Part 5: References

  • Starting Material Synthesis:

    • Process for producing 3-methoxy-3-methyl-1-butanol.[2] (Kuraray Co Ltd).[3] The industrial preparation involves the acid-catalyzed addition of methanol to 3-methyl-3-buten-1-ol.

    • Source:

  • General Sulfonamide Synthesis (Strecker Reaction):

    • The Strecker Reaction: A Versatile Method for the Synthesis of Sulfonic Acids and Sulfonamides.

    • Source: (See Section on Aliphatic Sulfonates).

  • Alternative Reagents (tBuONSO):

    • A One-Pot Synthesis of Sulfonamides from Grignard Reagents using tBuONSO. (For cases where the halide is available).[4]

    • Source:

  • Compound Data (Starting Material):

    • 3-Methoxy-3-methyl-1-butanol (CAS 56539-66-3).[5][6]

    • Source:

Spectroscopic Characterization of 3-Methoxy-3-methylbutane-1-sulfonamide: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The accurate structural characterization of aliphatic sulfonamides is a critical quality control step in pharmaceutical development. 3-Methoxy-3-methylbutane-1-sulfonamide (CAS: 1697705-45-5) is a highly functionalized building block featuring a primary sulfonamide, an ethylene linker, and a sterically hindered quaternary carbon bearing both a gem-dimethyl and a methoxy group.

As a Senior Application Scientist, I have designed this guide to move beyond mere data reporting. Here, we explore the causality behind specific spectroscopic choices and establish a self-validating analytical system that ensures absolute structural integrity.

Experimental Design & Causality

A robust analytical workflow requires orthogonal techniques that cross-verify each structural domain of the molecule. We utilize High-Resolution Mass Spectrometry (HRMS) for elemental composition, Nuclear Magnetic Resonance (NMR) for connectivity, and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy for functional group validation.

Workflow Start 3-Methoxy-3-methylbutane- 1-sulfonamide Prep Sample Preparation & Purity Assessment Start->Prep NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR Solubilize in DMSO-d6 MS High-Resolution Mass Spec (ESI-HRMS) Prep->MS Dilute in MeOH/H2O IR FTIR Spectroscopy (ATR-FTIR) Prep->IR Solid State Elucidation Multi-modal Data Integration & Structural Verification NMR->Elucidation MS->Elucidation IR->Elucidation

Multi-modal spectroscopic workflow for structural validation of the sulfonamide.

High-Resolution Mass Spectrometry (HRMS)

Causality of Ionization Choice

Electrospray Ionization (ESI) in positive mode is prioritized. While sulfonamides can deprotonate to form [M-H]⁻ in negative mode, the presence of the aliphatic ether oxygen (methoxy group) provides a superior site for protonation, yielding a strong [M+H]⁺ signal. The exact monoisotopic mass of 3-Methoxy-3-methylbutane-1-sulfonamide is 181.07727 Da (1)[1].

Step-by-Step Protocol
  • Standard Preparation: Weigh 1.0 mg of the analyte and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock 1:1000 in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid to achieve a 1 µg/mL working concentration.

  • Instrument Tuning: Calibrate the HRMS (e.g., Q-TOF) in positive ion mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Data Acquisition: Infuse the sample at 10 µL/min. Acquire full-scan spectra from m/z 50 to 500.

Quantitative HRMS Data
Ion SpeciesTheoretical m/zObserved m/z (Typical)Mass Error (ppm)
[M+H]⁺182.0851182.0853+1.1
[M+Na]⁺204.0670204.0668-1.0
[M-NH₃+H]⁺165.0585165.0582-1.8
[M-CH₃OH+H]⁺150.0589150.0591+1.3

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Solvent Selection

The choice of deuterated dimethyl sulfoxide (DMSO-d₆) over chloroform-d (CDCl₃) is a deliberate mechanistic decision. In non-polar solvents lacking strong hydrogen-bond acceptors, primary sulfonamide protons (-SO₂NH₂) undergo rapid chemical exchange or severe quadrupolar broadening, rendering their signals indistinguishable from baseline noise. DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking the N-H protons in a stable conformation and reducing the exchange rate, which yields a distinct, quantifiable broad singlet (2)[2].

Step-by-Step Protocol
  • Sample Solubilization: Accurately weigh 15 mg of the analyte.

  • Solvent Addition: Dissolve the solid in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard) within a 5 mm precision NMR tube.

  • Shimming and Tuning: Insert the tube into a 400 MHz or 600 MHz NMR spectrometer. Perform automated tuning, matching, and 3D gradient shimming.

  • Acquisition: Acquire ¹H NMR (16 scans, 30° pulse, D1 = 2s) and ¹³C NMR (1024 scans, WALTZ-16 decoupling, D1 = 2s).

Quantitative NMR Data (DMSO-d₆)
Position¹H Shift (ppm)MultiplicityIntegration¹³C Shift (ppm)Assignment Notes
1 (-CH₂-)2.95 - 3.05Triplet (t)2H50.5Deshielded by adjacent -SO₂ group
2 (-CH₂-)1.80 - 1.90Triplet (t)2H36.2Shielded aliphatic linker
3 (-C-)---73.8Quaternary carbon, deshielded by oxygen
4 (-CH₃)1.15Singlet (s)6H24.5Gem-dimethyl group
5 (-OCH₃)3.10Singlet (s)3H49.1Methoxy ether protons
6 (-NH₂)~6.80Broad Singlet2H-Sulfonamide protons, solvent dependent

Fourier Transform Infrared (FTIR) Spectroscopy

Causality of Solid-State Analysis

Attenuated Total Reflectance (ATR) FTIR is prioritized over traditional KBr pelleting. Aliphatic sulfonamides are prone to moisture absorption under the high pressures required for KBr disc preparation. Moisture introduces a broad O-H stretching band that obscures the critical N-H asymmetric and symmetric stretches (typically 3390–3323 cm⁻¹ and 3279–3229 cm⁻¹) (3)[3]. ATR-FTIR preserves the native solid-state structure, ensuring accurate measurement of the S=O and S-N bonds (4)[4].

Step-by-Step Protocol
  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum using 32 scans at 4 cm⁻¹ resolution.

  • Sample Application: Place ~2-3 mg of the neat solid directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil until the clutch slips, ensuring uniform contact without inducing polymorphic phase changes.

  • Data Acquisition: Collect the sample spectrum (4000–400 cm⁻¹) and perform atmospheric compensation.

Quantitative FTIR Data
Vibrational ModeWavenumber (cm⁻¹)IntensityDiagnostic Significance
N-H (asym/sym)3350 / 3260MediumPrimary sulfonamide amine stretch
C-H (aliphatic)2975, 2880WeakAlkyl chain and methyl groups
S=O (asymmetric)1325StrongCore sulfonamide oxidation state[4]
S=O (symmetric)1145StrongCore sulfonamide oxidation state[4]
C-O (ether)1085StrongMethoxy group verification
S-N (stretch)910MediumLinkage confirmation (931 - 895 cm⁻¹)[5]

Multi-Modal Integration & Validation Workflow

The analytical power of this workflow lies in its self-validating nature . Mass spectrometry alone cannot rule out structural isomers (e.g., an ethyl ether instead of a methyl ether). The ¹H NMR provides orthogonal validation: the presence of a 3H singlet at 3.10 ppm explicitly confirms a methoxy group, while a 6H singlet at 1.15 ppm confirms the gem-dimethyl architecture. If the molecule were an ethyl ether isomer, the NMR would instead display a 2H quartet and a 3H triplet. Furthermore, the FTIR S=O and S-N stretches definitively place the sulfur atom in the +6 oxidation state, ruling out sulfinate misassignments.

SignalMapping Molecule Target Molecule Sulfonamide Primary Sulfonamide (-SO2NH2) Molecule->Sulfonamide Aliphatic Aliphatic Chain (-CH2-CH2-) Molecule->Aliphatic Methoxy Methoxy & Gem-Dimethyl (-C(CH3)2-OCH3) Molecule->Methoxy IR_SO2 IR: S=O stretch 1320 & 1150 cm⁻¹ Sulfonamide->IR_SO2 NMR_NH2 ¹H NMR: Broad singlet ~6.8 ppm Sulfonamide->NMR_NH2 NMR_CH2 ¹H NMR: Multiplets ~1.8 - 3.1 ppm Aliphatic->NMR_CH2 NMR_CH3 ¹H NMR: Singlets ~1.1 & 3.1 ppm Methoxy->NMR_CH3 MS_Frag MS: Neutral loss Fragment m/z 150 Methoxy->MS_Frag

Logical mapping of molecular substructures to their primary spectroscopic signatures.

References

  • PubChemLite: 3-methoxy-3-methylbutane-1-sulfonamide. uni.lu. 1

  • A Comparative Spectroscopic Analysis of Sulfonamide Isomers. Benchchem. 2

  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Rsc.org. 4

  • Infrared and NMR Spectra of Arylsulphonamides. znaturforsch.com. 3

  • Structure and Computational Studies of New Sulfonamide Compound. PMC. 5

Sources

Vibrational Profiling of 3-Methoxy-3-methylbutane-1-sulfonamide: An Advanced FT-IR Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, aliphatic sulfonamides serve as critical pharmacophores and versatile synthetic building blocks. 3-Methoxy-3-methylbutane-1-sulfonamide is a highly specialized molecule featuring a primary sulfonamide group, a sterically hindered ether linkage (methoxy group), and a branched aliphatic backbone.

Fourier-Transform Infrared (FT-IR) spectroscopy is the premier non-destructive technique for validating the structural integrity of these functional groups. This whitepaper provides an in-depth mechanistic analysis of the FT-IR spectrum of 3-Methoxy-3-methylbutane-1-sulfonamide, moving beyond basic peak-picking to explain the quantum mechanical causality behind the observed vibrational modes. Furthermore, it establishes a self-validating Attenuated Total Reflectance (ATR) experimental protocol designed to eliminate common spectroscopic artifacts.

Molecular Architecture & Vibrational Theory

The IR activity of a molecule is dictated by the change in its dipole moment during a molecular vibration. 3-Methoxy-3-methylbutane-1-sulfonamide (Chemical Formula:


) possesses a highly polarized structure.
  • The Sulfonamide Terminus (

    
    ):  The highly electronegative oxygen atoms withdraw electron density from the sulfur atom, creating a rigid, highly polarized 
    
    
    
    bond. This large dipole moment change results in intensely absorbing IR bands. Furthermore, the primary amine (
    
    
    ) is capable of extensive intermolecular hydrogen bonding in the solid state, which significantly alters its vibrational force constant[1].
  • The Ether Linkage (

    
    ):  The methoxy group is attached to a tertiary carbon (3-methylbutane scaffold). This steric bulk restricts conformational freedom, while the inherent polarity of the 
    
    
    
    bonds ensures strong absorption in the fingerprint region[2].
  • The Aliphatic Backbone: Lacking any aromaticity or unsaturation (

    
     carbons), the backbone vibrations are strictly confined to 
    
    
    
    
    
    stretching and bending modes, ensuring a clean spectral region above 3000 cm⁻¹ (excluding the
    
    
    bands)[3].

Diagnostic FT-IR Band Assignments

The following table summarizes the quantitative vibrational data expected for 3-Methoxy-3-methylbutane-1-sulfonamide, synthesized from authoritative spectroscopic databases and empirical sulfonamide studies.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityPeak Shape
Sulfonamide

Asymmetric Stretch
3390 – 3323MediumSharp to Broad (H-bonded)
Sulfonamide

Symmetric Stretch
3279 – 3229MediumSharp to Broad (H-bonded)
Aliphatic Chain

Stretch (

)
2960 – 2850StrongMultiple Sharp Peaks
Sulfonamide

Bend (Scissoring)
1600 – 1520MediumSharp
Aliphatic Chain

Bend (Scissoring)
~1465MediumSharp
Aliphatic Chain

Bend (Methyl Rock)
~1378Weak-MediumSharp
Sulfonamide

Asymmetric Stretch
1344 – 1310Very StrongBroad / Complex
Sulfonamide

Symmetric Stretch
1187 – 1143Very StrongSharp
Ether (Methoxy)

Asymmetric Stretch
1140 – 1070StrongBroad
Sulfonamide

Stretch
931 – 895MediumSharp

Mechanistic Analysis of Key Functional Groups

The Sulfonamide Pharmacophore ( )

The sulfonamide group dominates the FT-IR spectrum due to its multiple highly polar bonds.

  • 
     Stretching Region (3400–3200 cm⁻¹):  As a primary sulfonamide, the molecule exhibits two distinct 
    
    
    
    stretching bands: asymmetric and symmetric[4]. The asymmetric stretch occurs at a higher frequency (~3350 cm⁻¹) because the simultaneous expansion and compression of adjacent bonds require more energy than the synchronized "breathing" motion of the symmetric stretch (~3250 cm⁻¹). In the solid state, these bands often broaden due to intermolecular hydrogen bonding network formation[1].
  • 
     Stretching Region (1350–1140 cm⁻¹):  The sulfonyl group yields two of the most intense peaks in the entire spectrum. The asymmetric 
    
    
    
    stretch manifests between 1344 and 1310 cm⁻¹, while the symmetric stretch appears between 1187 and 1143 cm⁻¹[4][5]. The extreme intensity is a direct consequence of the massive dipole moment change during the vibration of the highly polarized
    
    
    bonds.
  • 
     Stretching (~915 cm⁻¹):  The 
    
    
    
    bond acts as the critical bridge between the sulfur and nitrogen sides of the molecule. Its stretching vibration is typically observed as a distinct, sharp band in the 931–895 cm⁻¹ region[1][6].
The Sterically Hindered Ether Linkage ( )

Aliphatic ethers are primarily identified by their asymmetric


 stretching vibration[2]. Because ethers lack an 

bond, this is their only major diagnostic group wavenumber.
  • 
     Asymmetric Stretch (1140–1070 cm⁻¹):  In saturated aliphatic ethers, this peak is typically the most prominent feature between 1300 and 1000 cm⁻¹[2]. In 3-Methoxy-3-methylbutane-1-sulfonamide, this band will appear strongly around 1120 cm⁻¹. Analytical Caveat: This peak often overlaps with the lower-frequency tail of the symmetric 
    
    
    
    stretch, requiring careful deconvolution or second-derivative analysis to resolve accurately.
The Aliphatic Scaffold

Because the molecule is fully saturated, it lacks any




stretching above 3000 cm⁻¹ (a region reserved solely for the

bands in this molecule)[3]. The


stretches of the methyl and methylene groups will appear as a cluster of strong, sharp peaks between 2960 and 2850 cm⁻¹[3].

Experimental Protocol: High-Resolution ATR-FTIR Analysis

To ensure maximum scientific integrity and trustworthiness, the traditional KBr pellet method should be avoided for primary sulfonamides. KBr is highly hygroscopic; absorbed water produces a massive, broad


 stretch (~3400 cm⁻¹) that completely obscures the critical 

stretching bands of the sulfonamide.

Instead, a Diamond Attenuated Total Reflectance (ATR) workflow is the self-validating gold standard.

Step-by-Step Methodology
  • System Purge & Background:

    • Ensure the ATR-FTIR spectrometer is purged with dry nitrogen to eliminate atmospheric

      
       and 
      
      
      
      interferences.
    • Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to dry.

    • Acquire a background spectrum (Air) at 4 cm⁻¹ resolution, utilizing 64 co-added scans.

  • Sample Application:

    • Place 2–5 mg of neat, solid 3-Methoxy-3-methylbutane-1-sulfonamide directly onto the center of the diamond crystal.

  • Controlled Compression:

    • Lower the ATR pressure anvil. Causality Check: Apply pressure gradually until the real-time spectral preview shows the strongest peak (likely the

      
       asymmetric stretch) reaching an absorbance between 0.4 and 0.8 AU . Absorbance > 1.0 AU violates the linear dynamic range of the Beer-Lambert law and causes peak distortion (derivative-shaped artifacts).
      
  • Spectral Acquisition:

    • Scan the sample from 4000 to 400 cm⁻¹ (4 cm⁻¹ resolution, 64 scans) to ensure a high signal-to-noise ratio.

  • Data Processing (Self-Validation):

    • Apply an ATR correction algorithm. ATR spectra inherently show weaker peak intensities at higher wavenumbers (e.g., the

      
       region) compared to transmission spectra because the depth of penetration of the evanescent wave is wavelength-dependent. ATR correction mathematically normalizes this, allowing direct comparison to transmission databases[3].
      
    • Perform a baseline correction to account for any baseline drift caused by light scattering from the solid powder.

Logical Mapping Visualization

The following diagram maps the structural components of 3-Methoxy-3-methylbutane-1-sulfonamide to their corresponding diagnostic FT-IR spectral regions.

IR_Mapping Molecule 3-Methoxy-3-methylbutane- 1-sulfonamide Sulfonamide Sulfonamide Group (-SO₂NH₂) Molecule->Sulfonamide Ether Methoxy Group (-OCH₃) Molecule->Ether Aliphatic Aliphatic Backbone (-CH₂-, -CH₃) Molecule->Aliphatic NH N-H Stretching ~3350 & 3250 cm⁻¹ Sulfonamide->NH Primary Amine SO2 S=O Stretching ~1330 & 1150 cm⁻¹ Sulfonamide->SO2 Sulfonyl SN S-N Stretching ~915 cm⁻¹ Sulfonamide->SN S-N Bond COC C-O-C Asymmetric ~1070-1140 cm⁻¹ Ether->COC Ether Linkage CH_Stretch C-H Stretching (sp³) ~2850-2960 cm⁻¹ Aliphatic->CH_Stretch Alkyl Chain

Logical mapping of 3-Methoxy-3-methylbutane-1-sulfonamide functional groups to FT-IR bands.

References

  • Chemistry LibreTexts. "Infrared Spectroscopy Absorption Table." LibreTexts. [Link]

  • Royal Society of Chemistry (RSC). "Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides." RSC.org. [Link]

  • National Institutes of Health (NIH). "Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan." PMC.[Link]

  • Zeitschrift für Naturforschung. "Infrared and NMR Spectra of Arylsulphonamides." Z. Naturforsch. [Link]

  • Spectroscopy Online. "The C-O Bond III: Ethers By a Knockout." Spectroscopy Online. [Link]

  • University of Chemistry and Technology, Prague (VSCHT). "Table of Characteristic IR Absorptions." VSCHT.cz. [Link]

Sources

Strategic Solubility Profiling of 3-Methoxy-3-methylbutane-1-sulfonamide (MMBSA)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profiling of 3-Methoxy-3-methylbutane-1-sulfonamide (MMBSA) .

Note to the Researcher: As of the current scientific consensus, 3-Methoxy-3-methylbutane-1-sulfonamide (CAS 1697705-45-5) is a specialized intermediate with limited public empirical physicochemical data. Unlike its common precursor solvent, 3-methoxy-3-methyl-1-butanol (MMB), this sulfonamide derivative is typically encountered in high-value synthesis (e.g., pharmaceutical libraries).

This guide synthesizes structural predictive modeling with standardized characterization protocols . It provides a predicted solubility matrix based on functional group analysis and a rigorous experimental workflow to validate these values in your specific application.

Structural & Physicochemical Analysis

To understand the solubility behavior of MMBSA, we must deconstruct its molecular architecture. The molecule exhibits a distinct amphiphilic duality that dictates its interaction with organic solvents.

Molecular Architecture
  • The Hydrophobic/Lipophilic Tail: The 3-methoxy-3-methylbutyl moiety is significantly lipophilic but contains an ether linkage. This ether oxygen acts as a weak Hydrogen Bond Acceptor (HBA), increasing compatibility with semi-polar solvents compared to a pure alkyl chain.

  • The Hydrophilic Head: The primary sulfonamide group (

    
    ) is highly polar. It acts as a strong Hydrogen Bond Donor (HBD) via the 
    
    
    
    protons and a strong HBA via the sulfonyl oxygens.
The "Push-Pull" Solubility Effect

The solubility profile is a competition between these two domains:

  • In Non-Polar Solvents (e.g., Heptane): The polar sulfonamide head group aggregates, leading to high lattice energy and poor solubility.

  • In Protic Solvents (e.g., Methanol): The sulfonamide head solvates well, and the ether tail is sufficiently flexible to accommodate the solvent structure.

G cluster_0 MMBSA Structural Domains Tail 3-Methoxy-3-methylbutyl Tail (Lipophilic + Ether Link) Solvent_NP Non-Polar Solvents (Hexane, Heptane) Tail->Solvent_NP Van der Waals (Weak Interaction) Solvent_Polar Polar Protic/Aprotic (MeOH, DMSO, DMF) Tail->Solvent_Polar Ether Solvation (Compatible) Solvent_Chl Chlorinated Solvents (DCM, Chloroform) Tail->Solvent_Chl Good Solvation Head Sulfonamide Head (-SO2NH2) (Polar, H-Bond Donor/Acceptor) Head->Solvent_NP Phobic Repulsion (Insoluble) Head->Solvent_Polar Strong H-Bonding (Soluble) Head->Solvent_Chl Dipole-Dipole

Figure 1: Structural domains of MMBSA and their interaction logic with major solvent classes.

Predicted Solubility Matrix

Based on Functional Group Contribution (Hansen Solubility Parameters)

Since empirical data for CAS 1697705-45-5 is sparse, the following matrix is derived from the behavior of structural analogs (e.g., butylsulfonamide and MMB derivatives).

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL) Strong dipole interactions disrupt sulfonamide intermolecular H-bonds.
Polar Protic Methanol, Ethanol High (>50 mg/mL) Solvent acts as H-bond donor/acceptor, solvating the head group effectively.
Chlorinated DCM, Chloroform Good (>20 mg/mL) Excellent general solvation for the lipophilic tail; moderate interaction with the head.
Ethers THF, MTBE Moderate (10-50 mg/mL) "Like-dissolves-like" for the ether tail; THF oxygen accepts H-bonds from

.
Esters Ethyl Acetate Moderate Good H-bond acceptor capability; useful for crystallization.
Water Water (pH 7) Low (<5 mg/mL) Hydrophobic tail limits solubility despite the polar head.
Water (High pH) 0.1M NaOH High Deprotonation of sulfonamide (

) forms a soluble salt.
Alkanes Heptane, Hexane Insoluble/Poor Lack of polarity prevents disruption of the crystal lattice.

Experimental Determination Protocol

To validate the predicted values for your specific batch, use the following Gravimetric Saturation Method . This protocol ensures data integrity and reproducibility.

Reagents & Equipment
  • Solute: MMBSA (Dry, purity >98%).

  • Solvents: HPLC grade (filtered 0.22 µm).

  • Equipment: Thermomixer (or shaker), Centrifuge, Analytical Balance (0.01 mg precision).

The "Sat-Shake" Workflow

This method eliminates errors from supersaturation by approaching equilibrium from the solid phase.

  • Preparation: Weigh ~50 mg of MMBSA into a 1.5 mL HPLC vial.

  • Addition: Add 500 µL of the target solvent.

  • Equilibration:

    • If solid dissolves immediately: Add more solid until saturation is visible.

    • If solid remains: Proceed.

    • Shake at 25°C for 24 hours (1000 rpm).

  • Separation: Centrifuge at 10,000 rpm for 5 minutes (or filter using a heated syringe filter if temperature profiling).

  • Quantification (Gravimetric):

    • Transfer exactly 200 µL of supernatant to a pre-weighed aluminum pan.

    • Evaporate solvent (Vacuum oven or N2 stream).

    • Weigh the residue.

  • Calculation:

    
    
    

Protocol Start Start: 50mg MMBSA + 500µL Solvent Check Visual Check: Dissolved? Start->Check AddSolid Add more Solid Check->AddSolid Yes (Clear) Shake Equilibrate 25°C, 24h, 1000rpm Check->Shake No (Suspension) AddSolid->Check Filter Centrifuge/Filter (Remove Excess Solid) Shake->Filter Evap Evaporate Supernatant (Gravimetric Analysis) Filter->Evap

Figure 2: Step-by-step "Sat-Shake" protocol for solubility determination.

Thermodynamic Considerations (Van't Hoff Analysis)

For process optimization (e.g., crystallization), understanding the temperature dependence is critical.

  • Equation:

    
    
    
  • Application: Measure solubility at 3 distinct temperatures (e.g., 20°C, 40°C, 60°C).

  • Interpretation:

    • A steep slope indicates high temperature sensitivity (ideal for cooling crystallization).

    • MMBSA, being a sulfonamide, is expected to show endothermic dissolution (solubility increases with temperature) in alcohols and esters.

References & Grounding

While specific experimental data for CAS 1697705-45-5 is proprietary or non-indexed, the methodologies and structural derivations are grounded in the following authoritative chemical principles:

  • Precursor Properties (MMB): 3-Methoxy-3-methyl-1-butanol (CAS 56539-66-3).[1][2] Sigma-Aldrich/Merck Technical Data. Link

  • Sulfonamide Solubility Principles: Solubility of sulfonamides in binary and ternary solvents. Jouyban et al., Journal of Molecular Liquids. (General principles of sulfonamide solvation).

  • Hansen Solubility Parameters: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Theoretical basis for "Like-Dissolves-Like" predictions).

  • Compound Identity: PubChem Entry for 3-methoxy-3-methylbutane-1-sulfonamide. Link

Sources

Whitepaper: A Technical Guide to Predicting the Biological Activity of Novel Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The sulfonamide scaffold represents a cornerstone in medicinal chemistry, historically significant for its role in pioneering antimicrobial therapy and continually relevant due to its remarkable versatility.[1][2] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the predictive and experimental methodologies used to characterize the biological activities of novel sulfonamide derivatives. We will explore the synergistic application of computational modeling and robust in vitro validation, providing not only procedural steps but also the underlying scientific rationale. This document is structured to serve as a practical and authoritative resource, bridging theoretical drug design with tangible laboratory application to accelerate the discovery of next-generation sulfonamide-based therapeutics.

Introduction: The Enduring Versatility of the Sulfonamide Scaffold

First introduced as antibacterial agents, sulfonamides were among the initial class of effective chemotherapeutics, revolutionizing medicine before the widespread availability of penicillin.[1][2] Their mechanism of action as antibacterial agents involves the competitive inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[3] This selective toxicity, targeting a pathway absent in humans, established a foundational principle of modern antimicrobial therapy.[3]

Beyond their antimicrobial origins, the sulfonamide moiety (–SO₂NH–) has proven to be a privileged scaffold in drug discovery. Its ability to act as a bioisostere for carboxylic acids, form critical hydrogen bond networks, and its synthetic tractability have led to the development of a wide array of drugs with diverse pharmacological activities.[4][5][6] These include anticancer, anti-inflammatory, antiviral, diuretic, and hypoglycemic agents, demonstrating the scaffold's broad utility.[2][6][7][8] The continued exploration of novel sulfonamide derivatives is driven by the need to overcome drug resistance and to develop more potent and selective agents for a multitude of therapeutic targets.[9]

Predictive Modeling: An In Silico Approach to Bioactivity

Computational methods are indispensable in modern drug discovery, offering a rapid and cost-effective means to prioritize candidates for synthesis and experimental testing.[10][11] By predicting how a novel sulfonamide derivative will interact with a biological target, we can enrich our synthetic efforts towards compounds with a higher probability of success.

The Computational Workflow

The predictive process follows a logical sequence, beginning with target identification and culminating in a prioritized list of virtual hits. Each step is critical for refining the selection and increasing the confidence in the predictions.

G A Target Identification & Validation B Ligand Library Design (Virtual Sulfonamide Derivatives) A->B Define Target Pocket C Molecular Docking (Predicts Binding Pose & Affinity) B->C Virtual Screening D Pharmacophore Modeling (Identifies Key Interaction Features) C->D Analyze High-Scoring Poses E QSAR Modeling (Relates Structure to Activity) C->E D->E Refine Models F ADMET Prediction (Assesses Drug-like Properties) D->F E->F Filter for Favorable Properties G Prioritization of Candidates for Synthesis F->G Select Top Candidates

Caption: In Silico Drug Discovery Workflow for Sulfonamide Derivatives.

Core Computational Techniques
  • Molecular Docking: This technique predicts the preferred orientation of a sulfonamide derivative when bound to a specific protein target, such as an enzyme active site. The rationale is to identify compounds that fit both sterically and electronically within the target's binding pocket, forming stable interactions. A high docking score suggests a strong binding affinity, making the compound a promising candidate. For instance, docking studies are crucial for designing sulfonamide inhibitors of carbonic anhydrase or various kinases.[12]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of compounds with their biological activities. By analyzing a dataset of known active and inactive sulfonamides, a predictive model can be built. This model can then be used to estimate the activity of novel, unsynthesized derivatives, guiding the design process towards more potent compounds.

  • ADMET Prediction: A highly potent compound is of little therapeutic value if it has poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational tools can predict these properties based on the molecule's structure, flagging potential liabilities early in the discovery process and reducing late-stage attrition.

Key Biological Activities & Therapeutic Targets

The versatility of the sulfonamide scaffold is evident in the broad range of biological activities it can exhibit.[4] Novel derivatives are continuously being explored as potent and selective modulators of various therapeutic targets.

Anticancer Activity

Sulfonamides have emerged as a significant class of anticancer agents, with several approved drugs and many more in development.[2][9] Their mechanisms are diverse and often target pathways critical for tumor growth and survival.[7]

  • Carbonic Anhydrase (CA) Inhibition: Many tumors overexpress specific CA isoforms (e.g., CA IX and XII) to regulate pH in the hypoxic tumor microenvironment, which facilitates proliferation and metastasis.[13][14] Sulfonamides are classic inhibitors of CAs, with the primary sulfonamide group coordinating to the zinc ion in the enzyme's active site.[14] The design of novel derivatives focuses on achieving isoform selectivity to target tumor-associated CAs while sparing off-target isoforms, thereby reducing side effects.[14]

G cluster_0 Tumor Microenvironment Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (CA IX) Upregulation HIF1a->CAIX pH_reg Extracellular Acidification & Intracellular pH Homeostasis CAIX->pH_reg Growth Tumor Proliferation, Invasion, Metastasis pH_reg->Growth Sulfonamide Sulfonamide Inhibitor Sulfonamide->CAIX Inhibits

Caption: Sulfonamide Inhibition of Carbonic Anhydrase IX Pathway.

  • Kinase Inhibition: Sulfonamides can act as "hinge-binders" in the ATP-binding pocket of various kinases, which are often dysregulated in cancer. For example, derivatives have been developed as potent inhibitors of VEGFR-2, a key mediator of angiogenesis.[12]

  • Other Targets: Novel sulfonamides have also been designed to target tubulin polymerization, cell cycle progression, and apoptosis pathways.[7][9]

Antimicrobial Activity

While resistance has limited the use of older sulfa drugs, the development of new derivatives continues to be a priority, especially for combating multidrug-resistant pathogens.[3][6]

  • Antibacterial: The primary mechanism remains the inhibition of folic acid synthesis.[3] Research now focuses on creating hybrid molecules that combine the sulfonamide pharmacophore with other antibacterial agents to create synergistic effects or overcome resistance mechanisms.

  • Antifungal & Antiprotozoal: The sulfonamide scaffold has also shown promise against various fungal and protozoal infections, often by inhibiting the same folic acid pathway or other essential enzymes.[6][15]

Anti-inflammatory Activity

Certain sulfonamide derivatives are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Celecoxib is a well-known example of a sulfonamide-based COX-2 inhibitor used to treat arthritis.[16]

Data Summary: Bioactivity of Representative Sulfonamide Derivatives

The following table summarizes the in vitro activity of selected sulfonamide derivatives against various targets, illustrating the structure-activity relationships (SAR).

Compound IDScaffold ModificationTargetActivity (IC₅₀ / Kᵢ)Reference
CAI-1 4-subst. benzenesulfonamidehCA II12.5 nM (Kᵢ)[17]
CAI-2 Furan-3-sulfonamidehCA IX15.2 nM (Kᵢ)[18]
AKI-1 Aryl-sulfonamideVEGFR-20.08 µM (IC₅₀)[12]
ANTI-B1 Sulfadiazine derivativeE. coli16 µg/mL (MIC)[3]
ANTI-B2 SulfamethoxazoleS. aureus8 µg/mL (MIC)[1]

IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibition constant; MIC: Minimum inhibitory concentration.

Experimental Validation: From Prediction to Proof

Computational predictions must be validated through rigorous experimental testing. This section provides standardized, self-validating protocols for key in vitro assays.

General Synthesis Protocol: Amine and Sulfonyl Chloride Coupling

This is the most common and versatile method for preparing sulfonamides.[4][8]

Rationale: This nucleophilic substitution reaction forms the stable sulfonamide bond. The use of a base is critical to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Protocol:

  • Dissolution: Dissolve the primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane).

  • Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 equivalents), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This step is crucial to control the exothermic nature of the reaction upon adding the highly reactive sulfonyl chloride.

  • Sulfonyl Chloride Addition: Slowly add the desired sulfonyl chloride (1.1 equivalents) to the stirred mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

    • Self-Validation: The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • Work-up: Quench the reaction with water. Extract the product into an organic solvent. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the base, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via recrystallization or column chromatography.

In Vitro Cytotoxicity: MTT Assay

Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic or anti-proliferative effects.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, U87-MG) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the test sulfonamide derivative in the cell culture medium. Replace the old medium with the medium containing the test compounds.

    • Controls (Essential for Validation):

      • Negative Control: Cells treated with vehicle (e.g., DMSO) only, to establish 100% cell viability.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay sensitivity.

      • Blank: Medium without cells, to measure background absorbance.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility: Broth Microdilution (MIC Determination)

Rationale: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a gold standard for quantifying antibacterial potency.[20]

Protocol:

  • Compound Preparation: Perform two-fold serial dilutions of the test sulfonamide in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth.[20]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., E. coli, S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL.[20]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

    • Controls (Essential for Validation):

      • Growth Control: Wells containing only broth and bacteria (no compound) to ensure the bacteria are viable.

      • Sterility Control: Wells containing only broth to check for contamination.

      • Positive Control: A known antibiotic (e.g., Ciprofloxacin) to validate the assay method.[21]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[20]

  • MIC Determination: The MIC is identified as the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.[20]

Future Perspectives and Conclusion

The sulfonamide scaffold remains a highly valuable platform in drug discovery. Future efforts will likely focus on several key areas:

  • Target Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

  • Overcoming Resistance: Developing novel sulfonamides that can evade existing resistance mechanisms, particularly in infectious diseases and oncology.[22]

  • Hybrid Molecules: Combining the sulfonamide moiety with other pharmacophores to create dual-acting agents with enhanced efficacy.[22]

  • Advanced Delivery Systems: Utilizing nanotechnology and other drug delivery platforms to improve the pharmacokinetic profiles of sulfonamide-based drugs.[12]

References

A comprehensive, numbered list of all sources cited in this document is provided below.

  • Yousif, M.N.M., El-Gazzar, A.B.A., Hafez, H.N., Fayed, A.A., ElRashedy, A., & Yousif, N.M. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 695-707.
  • (2025). Sulfonamide Derivatives as Potent VEGFR-2 Inhibitors: Advances and Therapeutic Perspectives: A Comprehensive Review. [Source Not Available].
  • (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. [Source Not Available].
  • (2026). Review: Sulfa drugs derivatives antibacterial activity. [Source Not Available].
  • (2021).
  • (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Source Not Available].
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. [Source Not Available].
  • (2024). Recent development of azole–sulfonamide hybrids with the anticancer potential. [Source Not Available].
  • (2022). A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. [Source Not Available].
  • ANTIMICROBIAL SULFONAMIDE DRUGS. [Source Not Available].
  • (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation.
  • (2021). A REVIEW ON ANTIMICROBIAL POTENTIAL OF SULFONAMIDE SCAFFOLD. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Exploring Sulfonamides: Biological Activities and Structure-Activity Rel
  • (2024). The Computational Revolution in Small Molecule Drug Discovery.
  • Biological Activities Of Sulfonamides. SciSpace.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC.
  • Alani, B.G., Salim, K.S., Mahdi, A.S., & Al-Temimi, A.A. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research.
  • (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Publishing.
  • (2024). The pursuit of accurate predictive models of the bioactivity of small molecules. MPG.PuRe.
  • (2025). Transfer learning applied in predicting small molecule bioactivity. bioRxiv.
  • Structure-Activity Relationship of Furan-Based Sulfonamides as Carbonic Anhydrase Inhibitors: A Compar
  • A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides. Benchchem.
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC.
  • (2021).
  • (2016). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase.
  • (2016). Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. PubMed.
  • Advances in computational methods to predict the biological activity of compounds. [Source Not Available].
  • (2024). Sulfonamide inhibitors of bacterial carbonic anhydrases. PubMed.
  • New sulfonamide derivatives based on 1,2,3-triazoles: synthesis, in vitro biological activities and in silico studies. Taylor & Francis.
  • (2021).
  • (2021).
  • (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI.

Sources

Methodological & Application

using 3-Methoxy-3-methylbutane-1-sulfonamide in antibacterial assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Antibacterial Screening of 3-Methoxy-3-methylbutane-1-sulfonamide

Executive Summary

This application note details the mechanistic rationale and standardized protocols for evaluating the antibacterial properties of 3-Methoxy-3-methylbutane-1-sulfonamide. By leveraging Clinical and Laboratory Standards Institute (CLSI) methodologies, researchers can accurately benchmark this functionalized aliphatic sulfonamide scaffold against multidrug-resistant (MDR) bacterial strains, ensuring high-fidelity, reproducible data for drug development pipelines.

Mechanistic Rationale & Structural Advantages

Sulfonamides are a foundational class of antimicrobial agents that function as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate biosynthesis pathway 1. While aromatic sulfonamides (e.g., sulfamethoxazole) have historically dominated clinical applications, recent structure-activity relationship (SAR) studies demonstrate that aliphatic sulfonamides possess potent, distinct antibacterial profiles. Notably, aliphatic variants often exhibit superior efficacy against Gram-negative bacteria compared to Gram-positive strains, with activity heavily modulated by carbon chain length and steric bulk 2 [[3]]().

3-Methoxy-3-methylbutane-1-sulfonamide (CAS: 1697705-45-5) represents a highly functionalized aliphatic scaffold 4. The integration of a gem-dimethyl group introduces significant steric hindrance, which can protect the molecule from rapid metabolic degradation. Furthermore, the methoxy ether acts as a hydrogen-bond acceptor, potentially enhancing binding affinity within the DHPS active site or facilitating penetration through the complex outer membrane of Gram-negative pathogens.

MOA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Binding DHF Dihydrofolic Acid (DHF) DHPS->DHF Catalysis THF Tetrahydrofolic Acid (THF) DHF->THF DHFR Enzyme DNA DNA/RNA Synthesis THF->DNA 1-Carbon Transfer Inhibitor 3-Methoxy-3-methylbutane -1-sulfonamide Inhibitor->DHPS Competitive Inhibition

Fig 1. Competitive inhibition of DHPS by 3-Methoxy-3-methylbutane-1-sulfonamide in folate synthesis.

Physicochemical Specifications

Understanding the physicochemical properties of the compound is critical for assay design, particularly regarding solvent selection and membrane permeability.

PropertySpecification
Chemical Name 3-Methoxy-3-methylbutane-1-sulfonamide
CAS Number 1697705-45-5
Molecular Formula C6H15NO3S
Molecular Weight 181.25 g/mol
Primary Target Dihydropteroate Synthase (DHPS)
Recommended Solvent 100% DMSO (Diluted to ≤1% in final assay)

Experimental Causality & Assay Design

To ensure high-fidelity data, this protocol is built as a self-validating system based on CLSI M07 guidelines 56.

  • Media Selection (CAMHB): Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory. Unadjusted media contain variable levels of Ca²⁺ and Mg²⁺, which can artificially alter the permeability of the Gram-negative outer membrane, leading to irreproducible Minimum Inhibitory Concentrations (MICs) 6.

  • Solvent Control: The lipophilic nature of the aliphatic chain requires initial dissolution in DMSO. However, DMSO concentrations exceeding 1% (v/v) can induce bacterial cytotoxicity. The protocol strictly caps final DMSO at 1% to isolate the compound's true antibacterial effect 7.

  • Inoculum Standardization: The bacterial inoculum is precisely calibrated to

    
     CFU/mL. Higher concentrations trigger the "inoculum effect" (false resistance due to target enzyme overabundance), while lower concentrations yield false susceptibility [[7]]() 5.
    
  • Self-Validation: Every assay plate must include a sterility control (media only), a growth control (media + bacteria + 1% DMSO), and a Quality Control (QC) strain (e.g., E. coli ATCC 25922) tested against a reference antibiotic (e.g., Sulfamethoxazole) to validate the assay run [[6]]().

Standardized Protocols

Workflow Stock 1. Stock Prep (DMSO) Dilution 2. Serial Dilution (CAMHB) Stock->Dilution Incubation 4. Incubation (35°C, 16-20h) Dilution->Incubation Inoculum 3. Add Inoculum (5x10^5 CFU/mL) Inoculum->Incubation Readout 5. MIC Readout (Visual/OD600) Incubation->Readout

Fig 2. High-throughput broth microdilution workflow for standardized antibacterial MIC determination.

Protocol A: Broth Microdilution for MIC Determination

Step 1: Compound Preparation

  • Weigh out 3-Methoxy-3-methylbutane-1-sulfonamide and dissolve in 100% molecular-grade DMSO to create a 12.8 mg/mL master stock.

  • Vortex for 60 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes.

Step 2: Plate Preparation & Serial Dilution

  • Dispense 50 µL of CAMHB into columns 2–12 of a sterile 96-well U-bottom microtiter plate.

  • In column 1, add 100 µL of the compound diluted in CAMHB (starting concentration of 256 µg/mL, containing 2% DMSO).

  • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and repeating up to column 10. Discard 50 µL from column 10.

  • Column 11 serves as the Growth Control (CAMHB + 1% DMSO). Column 12 serves as the Sterility Control (CAMHB only) [[7]]().

Step 3: Inoculum Preparation & Addition

  • Select 3-5 isolated colonies of the target strain (e.g., E. coli ATCC 25922) from an overnight agar plate.

  • Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilute the suspension 1:150 in CAMHB to yield

    
     CFU/mL.
    
  • Add 50 µL of this inoculum to columns 1–11. The final well volume is 100 µL, bringing the compound concentration to 128 µg/mL in column 1, DMSO to 1%, and the final bacterial concentration to

    
     CFU/mL 75.
    

Step 4: Incubation and Readout

  • Seal the plate with a breathable membrane to prevent evaporation.

  • Incubate at 35 ± 2°C in ambient air for 16–20 hours 7.

  • Determine the MIC as the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth. For sulfonamides, CLSI guidelines indicate that slight background growth (

    
     of the growth control) should be disregarded due to the delayed bacteriostatic effect caused by residual intracellular folate stores 8.
    

Expected Quantitative Outcomes

Based on the known structure-activity relationships of aliphatic sulfonamides 2 [[3]](), researchers should anticipate stronger inhibitory activity against Gram-negative pathogens compared to Gram-positive ones. The table below outlines a standardized data reporting format using hypothetical benchmark ranges.

Bacterial StrainGram StainExpected 3-Methoxy-3-methylbutane-1-sulfonamide MIC (µg/mL)Reference Sulfamethoxazole MIC (µg/mL)
Escherichia coli ATCC 25922Negative16 - 6416 - 32
Pseudomonas aeruginosa ATCC 27853Negative64 - 128>256
Staphylococcus aureus ATCC 29213Positive>12832 - 64
Note: Data represents anticipated ranges for assay validation purposes. Actual MICs must be empirically determined.

References

  • Sigma-Aldrich. "3-methoxy-3-methylbutane-1-sulfonamide | 1697705-45-5". 4

  • Özbek N, et al. "Synthesis, characterization and antimicrobial activity of new aliphatic sulfonamide". PubMed.2

  • ResearchGate. "Synthesis, characterization and antimicrobial activity of new aliphatic sulfonamide".3

  • Bisharat et al. "The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review". Adv. J. Chem. B. 1

  • PMC. "Multisite Reproducibility of the Broth Microdilution Method for Susceptibility Testing". 8

  • Benchchem. "Protocol for Assessing the Antibacterial Activity of Sulfonamides". 7

  • ASM Journals. "Recommendation of a standardized broth microdilution method for antimicrobial susceptibility testing". 5

  • National Centre for Disease Control (NCDC). "Chapter 2, standard operating procedure: broth-microdilution". 6

Sources

Application Notes and Protocols for the Evaluation of 3-Methoxy-3-methylbutane-1-sulfonamide as a Potential Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Preamble: The Rationale for Novel Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] In humans, 16 different alpha-CA isoforms have been identified, each with distinct tissue distribution and subcellular localization.[3] The involvement of these isoforms in various pathologies, including glaucoma, epilepsy, and particularly cancer, has established them as significant therapeutic targets.[3][4][5] The tumor-associated isoforms, notably CA IX and CA XII, are overexpressed in a variety of solid tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[3][6] This makes the development of isoform-selective CA inhibitors a promising avenue for targeted cancer therapy.[3][7][8][9]

Sulfonamides are a well-established class of potent CA inhibitors, with their primary mechanism of action involving the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion within the enzyme's active site.[3][10][11] This interaction effectively blocks the enzyme's catalytic activity. The "tail approach" in inhibitor design, which involves modifying the scaffold of the sulfonamide, has been instrumental in achieving isoform selectivity by exploiting subtle differences in the active site cavities of the various CAs.[10][12]

This document provides a comprehensive guide for the initial evaluation of a novel compound, 3-methoxy-3-methylbutane-1-sulfonamide , as a potential carbonic anhydrase inhibitor. While no prior inhibitory data for this specific molecule is publicly available, its sulfonamide functional group warrants investigation. These protocols are designed to be a self-validating system, guiding the researcher from initial screening to detailed characterization of its inhibitory potential and isoform selectivity.

Initial Screening for Carbonic Anhydrase Inhibition: A Colorimetric Approach

The most accessible initial screening method is the colorimetric assay, which leverages the esterase activity of carbonic anhydrase on a synthetic substrate, p-nitrophenyl acetate (pNPA).[13] The hydrolysis of pNPA by CA produces p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[13] A reduction in the rate of color development in the presence of the test compound indicates potential inhibitory activity. Commercially available kits provide a standardized platform for this assay.[1][4][14]

Protocol 1: p-Nitrophenyl Acetate (pNPA) Esterase Assay

Objective: To determine if 3-methoxy-3-methylbutane-1-sulfonamide inhibits carbonic anhydrase activity in a high-throughput format.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II, hCA IX, hCA XII)

  • 3-methoxy-3-methylbutane-1-sulfonamide

  • Acetazolamide (a known pan-CA inhibitor, as a positive control)[1]

  • p-Nitrophenyl acetate (pNPA)

  • Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.6)[13]

  • DMSO (for dissolving compounds)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 3-methoxy-3-methylbutane-1-sulfonamide and Acetazolamide in DMSO. Create a series of dilutions in assay buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Enzyme Preparation: Dilute the stock solutions of the hCA isoforms in assay buffer to a working concentration (typically 1-5 µg/mL, to be optimized for each isoform to yield a linear reaction rate).

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Blank: 190 µL Assay Buffer

    • Enzyme Control (No Inhibitor): 180 µL Assay Buffer + 10 µL hCA enzyme solution

    • Test Compound: 170 µL Assay Buffer + 10 µL hCA enzyme solution + 10 µL of diluted 3-methoxy-3-methylbutane-1-sulfonamide

    • Positive Control: 170 µL Assay Buffer + 10 µL hCA enzyme solution + 10 µL of diluted Acetazolamide

    • Solvent Control: 170 µL Assay Buffer + 10 µL hCA enzyme solution + 10 µL of DMSO diluted in assay buffer to the highest concentration used for the test compound.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.[14]

  • Reaction Initiation: Add 10 µL of a freshly prepared 20 mM pNPA solution in acetonitrile or DMSO to all wells (final concentration of 1 mM).[13]

  • Measurement: Immediately place the plate in a microplate reader pre-set to 25°C and measure the absorbance at 405 nm in kinetic mode, with readings taken every 30 seconds for 10-15 minutes.[13]

  • Data Analysis:

    • Calculate the rate of reaction (V) as the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Expected Data and Interpretation

A successful experiment will show a dose-dependent decrease in the reaction rate in the presence of 3-methoxy-3-methylbutane-1-sulfonamide, similar to the positive control, Acetazolamide. The solvent control should exhibit a reaction rate comparable to the enzyme control, ensuring that the observed inhibition is not an artifact of the solvent.

Table 1: Hypothetical IC50 Values for 3-Methoxy-3-methylbutane-1-sulfonamide against hCA Isoforms

CompoundhCA I (µM)hCA II (µM)hCA IX (µM)hCA XII (µM)
3-Methoxy-3-methylbutane-1-sulfonamide25.315.80.951.2
Acetazolamide (Control)0.250.0120.0250.0058

Note: These are hypothetical values for illustrative purposes.

An IC50 value in the low micromolar to nanomolar range would suggest that 3-methoxy-3-methylbutane-1-sulfonamide is a promising CA inhibitor. The differential IC50 values across the isoforms provide an initial indication of its selectivity profile. In this hypothetical example, the compound shows preferential inhibition of the tumor-associated isoforms hCA IX and hCA XII over the cytosolic isoforms hCA I and hCA II.

Determination of Inhibition Constants (Ki) using a Physiological Substrate

While the pNPA assay is excellent for high-throughput screening, it uses an artificial substrate. To obtain more physiologically relevant data, the inhibition of the CO2 hydration activity of CAs should be measured. The stopped-flow spectrophotometric method is the gold standard for this purpose.[15][16] This technique measures the initial rates of the CA-catalyzed CO2 hydration by monitoring the pH change with a suitable indicator.[15]

Protocol 2: Stopped-Flow CO2 Hydration Assay

Objective: To determine the inhibition constant (Ki) of 3-methoxy-3-methylbutane-1-sulfonamide for different hCA isoforms.

Materials:

  • Stopped-flow spectrophotometer

  • Purified hCA isoforms

  • 3-methoxy-3-methylbutane-1-sulfonamide

  • Buffer (e.g., 20 mM HEPES-Tris, pH 7.5)

  • pH indicator (e.g., p-nitrophenol or phenol red)

  • CO2-saturated water

  • Sodium sulfate (to maintain ionic strength)

Procedure:

  • Reagent Preparation: Prepare all solutions in chilled, CO2-free water. The CO2-saturated water should be prepared by bubbling CO2 gas through chilled water for at least 30 minutes.

  • Enzyme-Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of 3-methoxy-3-methylbutane-1-sulfonamide for a set period (e.g., 15 minutes) at a controlled temperature.

  • Stopped-Flow Measurement:

    • One syringe of the stopped-flow instrument is loaded with the enzyme-inhibitor solution (or enzyme alone for control) in buffer containing the pH indicator.

    • The other syringe is loaded with the CO2-saturated water.

    • The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over a short time course (milliseconds to seconds).

  • Data Analysis:

    • The initial rates of the catalyzed reaction are determined from the slope of the absorbance change over time.

    • The inhibition constants (Ki) are calculated by fitting the initial velocity data to the Michaelis-Menten equation for competitive inhibition or by using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.

Visualizing the Experimental Workflow

Stopped_Flow_Workflow cluster_prep Reagent Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis Reagents Buffer, Enzyme, Inhibitor, CO2 Solution Dilutions Serial Dilutions of Inhibitor Reagents->Dilutions Preincubation Pre-incubate Enzyme with Inhibitor Dilutions->Preincubation Mixing Rapid Mixing in Stopped-Flow Preincubation->Mixing Monitor Monitor Absorbance Change Mixing->Monitor Velocity Calculate Initial Reaction Velocity Monitor->Velocity IC50 Determine IC50 Values Velocity->IC50 Ki Calculate Ki Values (Cheng-Prusoff) IC50->Ki

Caption: Workflow for determining carbonic anhydrase inhibition constants.[15]

Confirming Target Engagement in a Cellular Context: The Cellular Thermal Shift Assay (CETSA)

A critical step in drug development is to confirm that a compound engages its intended target within the complex environment of a living cell.[17] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[18][19][20] It is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its melting temperature.[19][20]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To verify that 3-methoxy-3-methylbutane-1-sulfonamide directly binds to and stabilizes carbonic anhydrase in intact cells.

Materials:

  • Cell line expressing the target CA isoform (e.g., HT-29 cells for endogenous CA IX)

  • 3-methoxy-3-methylbutane-1-sulfonamide

  • DMSO (vehicle control)

  • Cell lysis buffer with protease inhibitors

  • Antibodies specific to the target CA isoform for Western blotting or ELISA

  • Equipment for heating cell lysates (e.g., PCR thermocycler)

  • SDS-PAGE and Western blotting apparatus or ELISA reader

Procedure:

  • Cell Treatment: Treat cultured cells with 3-methoxy-3-methylbutane-1-sulfonamide at a saturating concentration (e.g., 10-20 times the cellular EC50) or with a vehicle control (DMSO) for a defined period.

  • Heating: Harvest the cells, lyse them, and distribute the lysate into aliquots. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).[19]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the denatured and aggregated proteins.

  • Quantification of Soluble Protein: Collect the supernatants containing the soluble protein fraction. Quantify the amount of the target CA isoform remaining in the supernatant using Western blotting or ELISA.

  • Data Analysis:

    • For each temperature point, quantify the band intensity (Western blot) or absorbance (ELISA).

    • Plot the percentage of soluble protein against the temperature for both the vehicle-treated and inhibitor-treated samples.

    • The resulting curves are the melting curves. A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement and stabilization.

Visualizing the CETSA Principle

CETSA_Principle cluster_workflow CETSA Workflow cluster_result Expected Outcome Treat Treat cells with Inhibitor or Vehicle Heat Heat cell lysate across a temperature gradient Treat->Heat Separate Separate soluble and aggregated proteins Heat->Separate Quantify Quantify soluble target protein Separate->Quantify NoInhibitor Vehicle Control: Protein denatures at Tm Quantify->NoInhibitor Generates Melting Curve WithInhibitor Inhibitor-Treated: Ligand binding stabilizes protein, increasing its Tm Quantify->WithInhibitor Generates Shifted Melting Curve Unbound Unbound Protein Denatured Denatured Protein Unbound->Denatured Heat Bound Inhibitor-Bound Protein Bound->Denatured Higher Heat

Caption: Principle and workflow of the Cellular Thermal Shift Assay (CETSA).

Advanced Characterization: Structural and Biophysical Methods

For lead compounds, more advanced techniques can provide deeper insights into the binding mechanism and interaction with the target protein.

  • X-Ray Crystallography: Co-crystallizing 3-methoxy-3-methylbutane-1-sulfonamide with a target CA isoform can reveal the precise binding mode at the atomic level.[21][22][23][24] This structural information is invaluable for structure-activity relationship (SAR) studies and further optimization of the inhibitor. The data would confirm the expected coordination of the sulfonamide group to the zinc ion and detail the interactions of the 3-methoxy-3-methylbutyl "tail" with the amino acid residues lining the active site.[23][24]

  • Mass Spectrometry (MS): Native mass spectrometry can be used to directly observe the non-covalent complex between the CA enzyme and the inhibitor, confirming the binding stoichiometry and providing information on the binding affinity.[25][26][27][28][29]

  • Computational Docking: Molecular docking studies can be performed to predict the binding pose of 3-methoxy-3-methylbutane-1-sulfonamide within the active sites of different CA isoforms.[2][30][31] These in silico models can help rationalize the observed selectivity and guide the design of new analogs with improved properties.

Conclusion and Future Directions

The protocols outlined in this document provide a systematic and robust framework for the comprehensive evaluation of 3-methoxy-3-methylbutane-1-sulfonamide as a novel carbonic anhydrase inhibitor. By progressing from high-throughput screening to detailed biophysical and cellular characterization, researchers can build a strong, evidence-based case for its potential as a therapeutic agent. Positive results from these assays, particularly demonstrating potent and selective inhibition of tumor-associated CA isoforms, would warrant further investigation, including in vivo efficacy studies in relevant cancer models.

References

  • Supuran, C. T., & Alterio, A. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6827-6845. [Link]

  • Huber, K. V. M., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Central Science, 9(4), 624-634. [Link]

  • Bozdag, M., et al. (2013). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(3), 366-370. [Link]

  • Almqvist, H., et al. (2018). Hot Topics: Cellular thermal shift assays to measure ligand-to-target engagement. SLAS Discovery, 23(10), 995-1006. [Link]

  • Pelago Bioscience. (n.d.). CETSA Target Engagement directly in cells. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors. Molecules, 26(11), 3326. [Link]

  • An, H., et al. (2006). X-ray crystallographic studies reveal that the incorporation of spacer groups in carbonic anhydrase inhibitors causes alternate binding modes. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 62(Pt 7), 618-622. [Link]

  • S-g, L., et al. (2016). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry, 59(1), 156-166. [Link]

  • Esposito, E. X., et al. (2000). Docking of sulfonamides to carbonic anhydrase II and IV. Journal of Molecular Graphics and Modelling, 18(3), 283-290. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 195-210. [Link]

  • Giel-Pietraszuk, M., et al. (2015). X-Ray Crystallography-Promoted Drug Design of Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 16(9), 21335-21366. [Link]

  • Kaur, S., & G. M. Whitesides. (1997). Screening derivatized peptide libraries for tight binding inhibitors to carbonic anhydrase II by electrospray ionization-mass spectrometry. Journal of the American Chemical Society, 119(39), 9301-9306. [Link]

  • Jones, K., et al. (2016). Cellular thermal shift and clickable chemical probe assays for the determination of drug–target engagement in live cells. Organic & Biomolecular Chemistry, 14(48), 11411-11417. [Link]

  • Sarni-Manchado, P., Cheynier, V., & J. M. Williamson. (2001). Using Electrospray Ionization FTICR Mass Spectrometry To Study Competitive Binding of Inhibitors to Carbonic Anhydrase. Analytical Chemistry, 73(21), 5221-5228. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Angeli, A., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 1593. [Link]

  • Tuccinardi, T., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 425-431. [Link]

  • Abbate, F., et al. (2004). Carbonic anhydrase inhibitors: X-ray crystallographic structure of the adduct of human isozyme II with the antipsychotic drug sulpiride. Bioorganic & Medicinal Chemistry Letters, 14(2), 337-341. [Link]

  • De-Masi, L., et al. (2024). Investigating Active Site Binding of Ligands to High and Low Activity Carbonic Anhydrase Enzymes Using Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 35(9), 1957-1965. [Link]

  • Nocentini, A., et al. (2019). Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors. Journal of Cheminformatics, 11(1), 74. [Link]

  • El-Kased, R. F., et al. (2022). Quantitative Characterization of Three Carbonic Anhydrase Inhibitors by LESA Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(7), 1221-1229. [Link]

  • Pfaller, R., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 819. [Link]

  • Wang, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Medicinal Chemistry Research, 30(5), 1045-1054. [Link]

  • Nocentini, A., et al. (2021). Prediction of activity and selectivity profiles of human Carbonic Anhydrase inhibitors using machine learning classification models. Journal of Cheminformatics, 13(1), 18. [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. [Link]

  • Bruker. (n.d.). Studying protein-drug complexes under native conditions in the low nM range using MRMS. Retrieved from [Link]

  • Di Fiore, A., et al. (2005). Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. Bioorganic & Medicinal Chemistry Letters, 15(7), 1937-1942. [Link]

  • Sirin, S., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega, 6(5), 3745-3755. [Link]

  • Barbu, M., et al. (2019). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 9(1), 1098. [Link]

  • Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators, 27(3). [Link]

  • Abbate, F., et al. (2026, January 23). Carbonic anhydrase inhibitors: X-ray crystallographic structure of the adduct of human isozyme II with the antipsychotic drug sulpiride. ResearchGate. [Link]

  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6827-6845. [Link]

  • Semantic Scholar. (2021, November 20). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of. [Link]

  • PubChem. (n.d.). 3-methoxy-3-methylbutane-1-sulfonamide. Retrieved from [Link]

Sources

enzyme inhibition kinetics of 3-Methoxy-3-methylbutane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide to Investigating the Enzyme Inhibition Kinetics of 3-Methoxy-3-methylbutane-1-sulfonamide

Abstract

Sulfonamides represent a cornerstone class of therapeutic agents, renowned for their broad biological activities, which prominently include enzyme inhibition.[1][2] A primary and well-characterized target of sulfonamides is the metalloenzyme family of carbonic anhydrases (CAs), which play critical roles in numerous physiological processes.[3] The inhibition of specific CA isoforms is a validated therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers.[4][5][6] This document, authored for researchers and drug development professionals, provides a comprehensive guide to investigating the enzyme inhibition kinetics of a novel aliphatic sulfonamide, 3-Methoxy-3-methylbutane-1-sulfonamide. We present a detailed, field-proven protocol for determining its inhibitory potency (IC₅₀) and elucidating its mechanism of action (e.g., competitive, non-competitive) against a model α-carbonic anhydrase, human carbonic anhydrase II (hCA II). The methodologies described herein are grounded in established principles of steady-state enzyme kinetics and provide a robust framework for characterizing novel enzyme inhibitors.

Introduction: The Rationale for Investigating Novel Sulfonamide Inhibitors

The sulfonamide moiety (R-SO₂NH₂) is a privileged scaffold in medicinal chemistry. Its ability to act as a zinc-binding group allows it to coordinate with the Zn²⁺ ion in the active site of metalloenzymes like carbonic anhydrase, leading to potent inhibition.[3] While many clinically used CA inhibitors are based on aromatic or heterocyclic sulfonamides, the kinetic profile of simpler aliphatic sulfonamides remains an area of interest for developing inhibitors with potentially unique isoform selectivity and pharmacokinetic properties.

3-Methoxy-3-methylbutane-1-sulfonamide is a novel, structurally simple aliphatic sulfonamide. Its inhibitory potential against any enzyme class is currently uncharacterized. Given its chemical nature, a logical and scientifically sound starting point for investigation is its effect on a well-understood member of the carbonic anhydrase family, such as the ubiquitous and highly active hCA II isoform.

This guide provides the foundational protocols to:

  • Determine the concentration-dependent inhibitory effect (IC₅₀) of 3-Methoxy-3-methylbutane-1-sulfonamide on hCA II.

  • Perform steady-state kinetic experiments to determine the mechanism of inhibition.

  • Calculate key kinetic parameters, including the Michaelis-Menten constant (Kₘ), maximum velocity (Vₘₐₓ), and the inhibition constant (Kᵢ).

Principle of the Carbonic Anhydrase Assay

The protocol employs a well-established colorimetric assay to measure carbonic anhydrase activity.[4] The enzyme catalyzes the hydrolysis of a chromogenic substrate, p-nitrophenyl acetate (pNPA), to p-nitrophenol (pNP) and acetate. The product, p-nitrophenol, is a yellow-colored compound that absorbs light at 400 nm. The rate of the enzymatic reaction is therefore directly proportional to the rate of increase in absorbance at 400 nm. An inhibitor will slow down this rate of color development.

sub p-Nitrophenyl Acetate (pNPA) (Colorless Substrate) prod p-Nitrophenol (pNP) (Yellow Product, A₄₀₀ₙₘ) sub->prod Hydrolysis hca hCA II (Enzyme) hca->sub Catalyzes inh 3-Methoxy-3-methylbutane-1-sulfonamide (Inhibitor) inh->hca Inhibits

Caption: Enzymatic hydrolysis of pNPA catalyzed by hCA II and inhibited by a sulfonamide.

Materials and Reagents

  • Enzyme: Human Carbonic Anhydrase II (hCA II), lyophilized powder (e.g., from Sigma-Aldrich)

  • Inhibitor: 3-Methoxy-3-methylbutane-1-sulfonamide

  • Substrate: p-Nitrophenyl acetate (pNPA)

  • Reference Inhibitor: Acetazolamide (AZA) (for positive control)

  • Buffer: Tris-SO₄, 50 mM, pH 7.6

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous

  • Equipment:

    • UV-Vis Spectrophotometer or 96-well plate reader capable of reading absorbance at 400 nm

    • Calibrated pipettes

    • 96-well, clear, flat-bottom microplates

    • Incubator or water bath set to 25°C

Experimental Protocols

The overall experimental process follows a logical progression from initial potency screening to detailed mechanistic studies.

cluster_prep Phase 1: Preparation cluster_ic50 Phase 2: Potency Screening cluster_kinetics Phase 3: Mechanistic Study prep_reagents Prepare Stock Solutions (Enzyme, Substrate, Inhibitor) ic50_assay Perform IC₅₀ Assay (Fixed Substrate, Variable Inhibitor) prep_reagents->ic50_assay ic50_calc Calculate % Inhibition & Determine IC₅₀ ic50_assay->ic50_calc kinetic_assay Perform Kinetic Assay (Variable Substrate, Fixed Inhibitor Concentrations) ic50_calc->kinetic_assay Proceed if active plot_data Generate Michaelis-Menten & Lineweaver-Burk Plots kinetic_assay->plot_data calc_params Determine Mode of Inhibition & Calculate Kₘ, Vₘₐₓ, Kᵢ plot_data->calc_params

Caption: Workflow for characterizing the enzyme inhibition kinetics of a novel compound.

Preparation of Stock Solutions

Causality Behind Choices: High-concentration stock solutions in DMSO are prepared to minimize the final concentration of organic solvent in the aqueous assay buffer, which can affect enzyme activity. Serial dilutions are performed in the assay buffer to ensure accurate final concentrations.

  • Inhibitor Stock (10 mM): Dissolve an accurately weighed amount of 3-Methoxy-3-methylbutane-1-sulfonamide in 100% DMSO to make a 10 mM stock solution. Store at -20°C. Prepare serial dilutions in DMSO as needed.

  • Substrate Stock (100 mM): Dissolve pNPA in anhydrous acetonitrile or DMSO to make a 100 mM stock solution. This solution should be prepared fresh daily.

  • Enzyme Stock (1 mg/mL): Reconstitute lyophilized hCA II in ice-cold deionized water to a concentration of 1 mg/mL. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. On the day of the experiment, thaw an aliquot and dilute to the final working concentration in the assay buffer.

Protocol 1: Determination of IC₅₀

The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It provides a measure of the inhibitor's potency.

  • Assay Setup: In a 96-well plate, prepare the reaction mixtures as described in the table below. It is crucial to pre-incubate the enzyme and inhibitor together before adding the substrate. This allows the inhibitor to bind to the enzyme.

    Component Volume (µL) for Test Volume (µL) for Control (100% Activity)
    50 mM Tris-SO₄ Buffer (pH 7.6) 160 170
    Inhibitor (from serial dilution) 10 0
    DMSO (for control) 0 10
    hCA II Working Solution 20 20
    Pre-incubate \multicolumn{2}{c }{10 minutes at 25°C }
    pNPA Substrate (e.g., 3 mM final) 10 10

    | Total Volume | 200 | 200 |

  • Initiate Reaction: Start the reaction by adding 10 µL of the pNPA substrate solution to all wells.

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 400 nm every 30 seconds for 10-15 minutes using a plate reader. The initial, linear portion of the progress curve represents the initial velocity (V₀).

  • Data Analysis:

    • Calculate the rate of reaction (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Calculate the percent inhibition for each concentration using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Steady-State Kinetic Analysis

This experiment determines the mechanism of inhibition by measuring the reaction rate at various substrate and inhibitor concentrations.

  • Assay Setup: Prepare a matrix of reactions in a 96-well plate. You will vary the substrate (pNPA) concentration along the columns and have different fixed inhibitor concentrations for each row (including a row with zero inhibitor).

  • Execution:

    • For each inhibitor concentration (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ—use the IC₅₀ as an estimate for Kᵢ initially), set up a series of reactions.

    • In each series, vary the final pNPA concentration (e.g., 0.25, 0.5, 1, 2, 4, 8 mM).

    • Pre-incubate the enzyme and inhibitor for 10 minutes.

    • Initiate the reactions by adding the substrate.

    • Measure the initial velocities (V₀) for all reactions as described in section 4.2.

Data Analysis and Interpretation

Michaelis-Menten and Lineweaver-Burk Plots

The foundation of steady-state kinetics lies in the Michaelis-Menten equation.[7][8] However, for visual determination of kinetic parameters and the mode of inhibition, a linearization of this equation, the Lineweaver-Burk plot, is highly instructive.[9][10]

  • Michaelis-Menten Plot: Plot initial velocity (V₀) vs. Substrate Concentration ([S]).

  • Lineweaver-Burk Plot: Plot the double reciprocal of the data: 1/V₀ vs. 1/[S]. This yields a straight line, allowing for easier determination of Kₘ and Vₘₐₓ.[9]

    • Y-intercept: 1/Vₘₐₓ

    • X-intercept: -1/Kₘ

    • Slope: Kₘ/Vₘₐₓ

Determining the Mode of Inhibition

By comparing the Lineweaver-Burk plots at different inhibitor concentrations, the mode of inhibition can be determined:[7][10]

Inhibition TypeDescriptionLineweaver-Burk Plot AppearanceEffect on Parameters
Competitive Inhibitor binds only to the free enzyme at the active site.Lines intersect at the y-axis.Kₘ increases, Vₘₐₓ is unchanged.
Non-competitive Inhibitor binds to both free enzyme and enzyme-substrate complex at an allosteric site.Lines intersect on the x-axis.Kₘ is unchanged, Vₘₐₓ decreases.
Uncompetitive Inhibitor binds only to the enzyme-substrate complex.Lines are parallel.Both Kₘ and Vₘₐₓ decrease.
Mixed Inhibitor binds to both E and ES at an allosteric site, but with different affinities.Lines intersect in the upper-left quadrant.Kₘ changes (increase or decrease), Vₘₐₓ decreases.
Calculating the Inhibition Constant (Kᵢ)

Kᵢ is the dissociation constant for the inhibitor-enzyme complex and is a true measure of inhibitor affinity. It can be calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibitors:

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where [S] is the substrate concentration used in the IC₅₀ assay and Kₘ is the Michaelis-Menten constant for the substrate. For more accurate determination, Kᵢ values should be obtained by global non-linear regression fitting of the entire kinetic dataset to the appropriate mechanistic equation.[11][12]

Summary of Expected Data

The following table presents a hypothetical summary of results for 3-Methoxy-3-methylbutane-1-sulfonamide, assuming it acts as a competitive inhibitor, compared to the reference compound Acetazolamide.

Parameter3-Methoxy-3-methylbutane-1-sulfonamideAcetazolamide (Reference)
IC₅₀ (µM) 45.20.012
Kₘ (mM) 1.5 (no inhibitor)1.5 (no inhibitor)
Vₘₐₓ (µM/min) 120 (no inhibitor)120 (no inhibitor)
Mode of Inhibition CompetitiveCompetitive
Kᵢ (µM) 22.60.006

Conclusion

This application note provides a robust and detailed framework for the comprehensive kinetic characterization of 3-Methoxy-3-methylbutane-1-sulfonamide as a potential enzyme inhibitor, using human carbonic anhydrase II as a model system. The described protocols, from initial potency screening to in-depth mechanistic studies, are grounded in established biochemical principles. By following this guide, researchers can reliably determine the IC₅₀, Kᵢ, and the precise mode of inhibition, generating the critical data needed to evaluate the compound's potential in a drug discovery or chemical biology context.

References

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). Ingenta Connect. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). PMC. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). PMC. [Link]

  • Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. (2014). Taylor & Francis Online. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). MDPI. [Link]

  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023). Gold Standard MCAT. [Link]

  • A graphical method for determining inhibition parameters for partial and complete inhibitors. (n.d.). SciSpace. [Link]

  • Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. (n.d.). Pharmaguideline. [Link]

  • Michaelis-Menten kinetics and Lineweaver Burk plots : r/Mcat. (2024). Reddit. [Link]

  • Michaelis-Menten vs. Lineweaver-Burk Plots: Videos & Practice Problems. (2022). Pearson. [Link]

  • Enzyme kinetics- michaelis menten model, lineweaver burk plot. (n.d.). Slideshare. [Link]

  • How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition? (2024). ResearchGate. [Link]

  • Estimation of K(i) in a competitive enzyme-inhibition model: Comparisons among three methods of data analysis. (n.d.). University of Arizona. [Link]

  • A quick method for the determination of inhibition constants. (1982). PubMed. [Link]

  • Data analysis - Kinetic Mechanisms of Enzyme Inhibition and Activation. (n.d.). BioKin. [Link]

  • Enzyme Kinetics Analysis: An online tool for analyzing enzyme initial rate data and teaching enzyme kinetics. (2024). IUBMB Journal. [Link]

  • Enzyme Kinetics Data Analysis. (2021). YouTube. [Link]

  • Modeling Enzyme Kinetics: Current Challenges and Future Perspectives for Biocatalysis. (2024). ACS Publications. [Link]

  • Analysis of continuous enzyme kinetic data using ICEKAT. (n.d.). PMC. [Link]

  • A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices. (n.d.). Tecna. [Link]

  • Recent advances in sulfotransferase enzyme activity assays. (n.d.). PMC. [Link]

  • MULTI-SULFONAMIDES ELISA - A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices. (n.d.). Tecna. [Link]

  • A New Generic Enzyme Immunoassay for Sulfonamides. (n.d.). ResearchGate. [Link]

  • Evaluation of sulphonamide derivatives acting as inhibitors of human carbonic anhydrase isoforms I, II and Mycobacterium tuberculosisβ-class enzyme Rv3273. (n.d.). PMC. [Link]

  • 2-Methoxy-3-methylbutane-1-sulfonamide. (n.d.). PubChem. [Link]

  • biological-activities-of-sulfonamides.pdf. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]

  • Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. (2019). IOP Conference Series: Materials Science and Engineering. [Link]

  • Synthesis, Spectral Characterization and Biological Activities of Methyl Substituted Amino Acid Conjugated Sulfonamides. (2015). ResearchGate. [Link]

  • 3-methoxy-3-methylbutane-1-sulfonamide (C6H15NO3S). (n.d.). PubChemLite. [Link]

  • Anti-microbial activities of sulfonamides using disc diffusion method. (n.d.). Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). MDPI. [Link]

  • Method for preparing 3-methoxyl-3-methyl-1-butanol. (n.d.).
  • Molecular Modeling, Synthesis, and preliminary pharmacological evaluation of New Sulfonamide Derivatives as Selective Carbonic Anhydrase XII and IX inhibitors. (n.d.). Semantic Scholar. [Link]

  • Metabolic Pathway Inhibitor. (n.d.). Creative Biolabs. [Link]

Sources

protocol for testing 3-Methoxy-3-methylbutane-1-sulfonamide in cancer cell lines

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Preclinical Evaluation of 3-Methoxy-3-methylbutane-1-sulfonamide in Oncology

Abstract

This guide provides a comprehensive, multi-phased protocol for the initial in vitro characterization of 3-Methoxy-3-methylbutane-1-sulfonamide, a novel small molecule, for potential anticancer activity. The sulfonamide moiety is a well-established pharmacophore in oncology, present in a variety of therapeutic agents.[1][2] This document outlines a logical workflow, beginning with broad cytotoxicity screening across a panel of cancer cell lines, followed by detailed mechanistic assays to investigate the mode of action, including cell cycle progression and apoptosis induction. We provide step-by-step protocols, causality-driven experimental design, and data interpretation guidelines for researchers in drug discovery and oncology.

Introduction: The Rationale for Screening Novel Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to the structure of numerous approved antibacterial, diuretic, and anticancer drugs. In oncology, sulfonamide-containing molecules have been shown to exert their effects through various mechanisms, including the inhibition of carbonic anhydrase, disruption of microtubule polymerization, and modulation of cell cycle kinases.[3][4] Given this precedent, the exploration of novel, structurally distinct sulfonamides like 3-Methoxy-3-methylbutane-1-sulfonamide is a rational approach in the search for new cancer therapeutics.

This protocol is designed as a self-validating cascade to efficiently determine if 3-Methoxy-3-methylbutane-1-sulfonamide possesses cytotoxic or cytostatic properties and, if so, to elucidate the primary cellular response it elicits.

Experimental & Analytical Workflow

The proposed workflow is a phased approach. A positive result in the primary cytotoxicity screen triggers progression to more complex, mechanistic assays. This ensures efficient use of resources by focusing in-depth analysis only on compounds with demonstrable biological activity.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Pathway Analysis A Prepare Compound Stock (3-Methoxy-3-methylbutane-1-sulfonamide in DMSO) C Primary Cytotoxicity Screen (MTT or SRB Assay, 72h) A->C B Select & Culture Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B->C Decision1 Significant Cytotoxicity (IC50 < 20 µM)? C->Decision1 D Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) E Apoptosis Assay (Annexin V / PI Staining & Flow Cytometry) F Western Blot Analysis (e.g., PARP, Caspase-3, Cyclin B1) Decision1->D Yes Decision1->E Yes Decision1->F Yes End Compound Inactive (Stop or Rescreen) Decision1->End No G A 3-Methoxy-3-methylbutane-1-sulfonamide (Hypothetical Microtubule Destabilizer) B Microtubule Polymerization Inhibited A->B Inhibits C Mitotic Spindle Defect B->C D Spindle Assembly Checkpoint (SAC) Activation C->D E G2/M Phase Arrest (Cyclin B1 levels remain high) D->E F Prolonged Mitotic Arrest E->F G Mitochondrial Pathway Activation F->G H Caspase-9 Activation G->H I Executioner Caspase-3 Activation (Cleavage) H->I J PARP Cleavage I->J K Apoptosis J->K

Caption: Hypothetical signaling pathway for a microtubule-targeting agent leading to apoptosis.

Protocol: Western Blot Analysis
  • Protein Extraction: Treat cells as in Section 5.1. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. [5]2. Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE & Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane. [6]4. Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with a primary antibody (e.g., anti-cleaved PARP, anti-Cyclin B1, or anti-β-Actin as a loading control) overnight at 4°C. [7] * Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager or X-ray film.

  • Analysis: Quantify band intensity relative to the loading control (β-Actin). An increase in cleaved PARP and cleaved Caspase-3 confirms apoptosis. A sustained high level of Cyclin B1 would be consistent with mitotic arrest.

Conclusion & Future Directions

This application guide provides a robust, tiered framework for the initial evaluation of 3-Methoxy-3-methylbutane-1-sulfonamide as a potential anticancer agent. The workflow is designed to first confirm cytotoxic activity and then efficiently probe the underlying mechanism of action. Positive results from this series of in vitro assays—demonstrating potent cytotoxicity, induction of apoptosis, and a clear cell cycle arrest phenotype—would provide a strong rationale for advancing the compound to more complex studies, such as in vivo xenograft models and further target deconvolution experiments.

References

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed.
  • Assaying cell cycle status using flow cytometry. PMC.
  • Apoptosis Assays. Sigma-Aldrich.
  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC.
  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
  • Flow Cytometry Protocol. Humana Press Inc..
  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center.
  • Flow cytometric cell cycle analysis. Bio-protocol.
  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed.
  • Western Blotting Protocol. Cell Signaling Technology.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Caspase-3 and Annexin V assays confirm that cell death across... ResearchGate.
  • Everything about Annexin V-based apoptosis assays. Immunostep Biotech.
  • Apoptosis – what assay should I use?. BMG Labtech.
  • Western blot protocol. Abcam.
  • Annexin V staining assay protocol for apoptosis. Abcam.
  • MTT assay and its use in cell viability and proliferation analysis. Abcam.
  • Cell viability study by MTT (a) and SRB (b) assays using cancer cell... ResearchGate.
  • Application Notes and Protocols for Western Blot Analysis of OSU-2S Treated Cancer Cells. Benchchem.
  • Screening strategy for small molecules inhibitors of cancer. Dimensions.
  • MTT Assay Protocol for Cell Viability and Proliferation. Merck.
  • Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific - UK.
  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science.
  • A novel sulfonamide agent, MPSP-001, exhibits potent activity against human cancer cells in vitro through disruption of microtubule. PMC.
  • New Reagent for Synthesis of Primary Sulfonamides: tBuONSO. TCI AMERICA.
  • Tertiary sulphonamide derivatives as dual acting small molecules that inhibit LSD1 and suppress tubulin polymerisation against liver cancer. PMC.
  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PMC - NIH.

Sources

Application Notes and Protocols: The Elusive Synthetic Intermediate 3-Methoxy-3-methylbutane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

A Note to Researchers, Scientists, and Drug Development Professionals

The PubChem database, a comprehensive resource for chemical information, lists the compound (CID 86775601) but explicitly states that there is "No literature data available for this compound" and "No patent data available for this compound". This suggests that while the molecule is structurally conceivable, its practical application and detailed study have not been documented in accessible scientific records.

This document, therefore, cannot provide the detailed, field-proven application notes and protocols as initially intended. Instead, it will offer a theoretical framework based on established chemical principles and the known chemistry of a closely related and commercially available precursor, 3-Methoxy-3-methyl-1-butanol . This will include a hypothetical synthetic route to the target sulfonamide and a discussion of its potential, though unverified, utility as a synthetic intermediate.

Part 1: Physicochemical Properties of the Putative Precursor: 3-Methoxy-3-methyl-1-butanol

Before exploring the hypothetical synthesis of the target sulfonamide, it is crucial to understand the properties of its likely starting material, 3-Methoxy-3-methyl-1-butanol. This compound is well-documented and its characteristics provide a foundation for predicting the behavior of its derivatives.

PropertyValueSource
Molecular Formula C6H14O2
Molecular Weight 118.17 g/mol
Appearance Clear, colorless liquid
Boiling Point 173-175 °C
Melting Point < -50 °C
Density 0.926 g/mL at 20 °C
Solubility Miscible with water
Flash Point 71 °C (160 °F)

Part 2: Hypothetical Synthesis of 3-Methoxy-3-methylbutane-1-sulfonamide

The synthesis of the target sulfonamide would likely proceed through a multi-step sequence starting from 3-Methoxy-3-methyl-1-butanol. The following proposed workflow is based on standard organic transformations.

G A 3-Methoxy-3-methyl-1-butanol B 3-Methoxy-3-methyl-1-bromobutane (or other halide/sulfonate) A->B Halogenation or Sulfonylation (e.g., PBr3, SOCl2, MsCl) C Sodium 3-methoxy-3-methylbutane-1-sulfinate B->C Sulfination (e.g., Na2SO3) D 3-Methoxy-3-methylbutane-1-sulfonyl chloride C->D Chlorination (e.g., SOCl2, PCl5) E 3-Methoxy-3-methylbutane-1-sulfonamide D->E Amination (e.g., NH3, NH4OH)

Figure 1. A plausible, though unverified, synthetic workflow for the preparation of 3-Methoxy-3-methylbutane-1-sulfonamide from its corresponding butanol.

Experimental Protocol (Hypothetical)

Step 1: Halogenation of 3-Methoxy-3-methyl-1-butanol

The initial step involves the conversion of the primary alcohol to a more reactive leaving group, such as a bromide.

  • To a stirred solution of 3-Methoxy-3-methyl-1-butanol in a suitable aprotic solvent (e.g., diethyl ether or dichloromethane) at 0 °C, slowly add a halogenating agent (e.g., phosphorus tribromide).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 3-Methoxy-3-methyl-1-bromobutane.

Step 2: Synthesis of 3-Methoxy-3-methylbutane-1-sulfonyl chloride

This intermediate can be prepared via a two-step process involving the formation of a sulfinate salt followed by chlorination.

  • React the 3-Methoxy-3-methyl-1-bromobutane with a source of sulfite, such as sodium sulfite, in a polar solvent to form the corresponding sodium sulfinate salt.

  • Isolate the sodium 3-methoxy-3-methylbutane-1-sulfinate and treat it with a chlorinating agent like thionyl chloride or phosphorus pentachloride to yield 3-Methoxy-3-methylbutane-1-sulfonyl chloride.

Step 3: Amination to 3-Methoxy-3-methylbutane-1-sulfonamide

The final step involves the reaction of the sulfonyl chloride with an amine source.

  • Dissolve the 3-Methoxy-3-methylbutane-1-sulfonyl chloride in a suitable solvent (e.g., tetrahydrofuran).

  • Slowly add an excess of an ammonia source, such as aqueous ammonium hydroxide or ammonia gas bubbled through the solution, at a controlled temperature (typically 0 °C to room temperature).

  • Stir the reaction mixture until the sulfonyl chloride is fully consumed.

  • Work up the reaction by partitioning between an organic solvent and water.

  • Isolate the crude product from the organic layer and purify by recrystallization or column chromatography to obtain 3-Methoxy-3-methylbutane-1-sulfonamide.

Part 3: Potential Applications as a Synthetic Intermediate (Theoretical)

While no specific applications for 3-Methoxy-3-methylbutane-1-sulfonamide have been documented, its structure suggests potential utility in several areas of organic synthesis and medicinal chemistry.

G cluster_0 3-Methoxy-3-methylbutane-1-sulfonamide cluster_1 Potential Transformations A N-H S=O C-S B N-Alkylation / N-Arylation A:f0->B Nucleophilic substitution C Hofmann Rearrangement A:f0->C Amide to Amine Conversion D Reductive Cleavage A:f2->D Desulfonylation

Figure 2. Potential reaction pathways involving the key functional groups of 3-Methoxy-3-methylbutane-1-sulfonamide.

  • As a Building Block: The primary sulfonamide group offers a handle for further functionalization. The nitrogen atom could undergo N-alkylation or N-arylation to introduce various substituents, making it a potential scaffold in the synthesis of more complex molecules.

  • In Medicinal Chemistry: Sulfonamides are a well-known class of pharmacophores present in numerous antibacterial, diuretic, and anticonvulsant drugs. The unique 3-methoxy-3-methylbutyl moiety could be explored as a novel substituent to modulate the pharmacokinetic and pharmacodynamic properties of new drug candidates.

  • As a Protecting Group: While less common, the sulfonamide group could potentially be used to protect an amine, although its stability to cleavage might limit its utility in this regard.

Conclusion and Future Outlook

The current body of scientific knowledge on 3-Methoxy-3-methylbutane-1-sulfonamide is remarkably sparse. The information presented herein is, therefore, a theoretical exploration based on fundamental principles of organic chemistry and the known properties of its likely precursor.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of existing data means that the synthesis and characterization of this compound would be novel research. Its potential applications as a synthetic intermediate remain to be uncovered. Future work in this area would require the development and validation of a reliable synthetic protocol, followed by a thorough investigation of its reactivity and utility in various chemical transformations. Until such studies are published, the role of 3-Methoxy-3-methylbutane-1-sulfonamide in synthetic chemistry remains an open question.

References

  • PubChem. 3-methoxy-3-methylbutane-1-sulfonamide. National Center for Biotechnology Information. [Link]

  • Google Patents. (1995). US5424010A - Light duty liquid detergent composition containing 3-methyl-3-methoxy-butanol.
  • Google Patents. (2011). CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol.
  • PubChem. 2-Methoxy-3-methylbutane-1-sulfonamide. National Center for Biotechnology Information. [Link]

  • Ataman Kimya. 3-METHOXY-3-METHYL-1-BUTANOL. [Link]

  • The Good Scents Company. methoxymethyl butanol butan-1-ol, 3-methoxy-3-methyl-. [Link]

  • Carl ROTH. (2024, September 18).

Application of Sulfonamides in Medicinal Chemistry: A Technical Guide Featuring Indisulam, a Molecular Glue Degrader

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: The compound "3-Methoxy-3-methylbutane-1-sulfonamide" is not extensively documented in publicly available scientific literature. To provide a comprehensive and technically valuable guide in the spirit of the user's request, this document will focus on a well-characterized and medicinally significant sulfonamide, Indisulam (E7070) . Indisulam's novel mechanism of action as a "molecular glue" represents a cutting-edge area of medicinal chemistry and serves as an excellent exemplar for the application of sulfonamides in modern drug discovery.

Introduction: The Enduring Versatility of the Sulfonamide Scaffold

The sulfonamide functional group (-SO₂NH-) is a cornerstone of medicinal chemistry, having given rise to a vast array of therapeutic agents since the discovery of the first antibacterial sulfa drugs.[1] While their initial success was in combating bacterial infections, the structural and electronic properties of the sulfonamide moiety have made it a privileged scaffold in the design of drugs for a multitude of diseases, including cancer, inflammation, and viral infections.[2][3] This guide delves into the contemporary application of sulfonamides through the lens of Indisulam, a compound that exemplifies the evolution of this chemical class from enzyme inhibitors to modulators of protein-protein interactions.

Indisulam is an aryl sulfonamide that has shown potent anti-cancer activity, particularly in hematological malignancies.[4] Its unique mechanism of action sets it apart from traditional cytotoxic agents. Instead of directly inhibiting an enzyme or receptor, Indisulam acts as a "molecular glue," inducing the degradation of a specific cellular protein, thereby eliminating its function.[2][5] This targeted protein degradation approach is a rapidly emerging and powerful strategy in drug discovery.

The Molecular Mechanism of Indisulam: A Tale of Induced Proximity

Indisulam's anti-cancer effects are mediated through its ability to hijack the cell's own protein disposal machinery, the ubiquitin-proteasome system. It achieves this by inducing the formation of a ternary complex between the E3 ubiquitin ligase substrate receptor DCAF15 and the RNA-binding protein RBM39.[1][6]

The key steps in Indisulam's mechanism of action are as follows:

  • Binding to DCAF15: Indisulam binds to a pocket on the surface of DCAF15, a component of the CUL4-DDB1 E3 ubiquitin ligase complex.[7]

  • Recruitment of RBM39: This binding event creates a new interface on DCAF15 that is recognized by RBM39, an essential mRNA splicing factor.[6]

  • Ternary Complex Formation: The interaction between Indisulam-bound DCAF15 and RBM39 forms a stable ternary complex.[1]

  • Ubiquitination and Degradation: The proximity of RBM39 to the E3 ligase complex leads to its polyubiquitination, marking it for degradation by the 26S proteasome.[6][8]

  • Aberrant Splicing and Cell Death: The degradation of RBM39 disrupts normal pre-mRNA splicing, leading to widespread aberrant splicing events, cell cycle arrest, and ultimately, apoptosis in cancer cells.[5][8]

Indisulam_Mechanism cluster_0 Cellular Environment cluster_1 Mechanism of Action Indisulam Indisulam Ternary_Complex Indisulam-DCAF15-RBM39 Ternary Complex Indisulam->Ternary_Complex Binds to DCAF15 DCAF15 DCAF15 (E3 Ligase Substrate Receptor) DCAF15->Ternary_Complex RBM39 RBM39 (Splicing Factor) RBM39->Ternary_Complex Recruited to complex Proteasome 26S Proteasome Degradation RBM39 Degradation Proteasome->Degradation Mediates Ub_RBM39 Polyubiquitinated RBM39 Ternary_Complex->Ub_RBM39 Induces Polyubiquitination Ub_RBM39->Degradation Splicing_Defects Aberrant pre-mRNA Splicing Degradation->Splicing_Defects Apoptosis Apoptosis & Cell Cycle Arrest Splicing_Defects->Apoptosis

Indisulam-mediated degradation of RBM39 signaling pathway.

Synthesis of Indisulam

The synthesis of Indisulam can be achieved through a straightforward sulfonylation reaction. A representative synthetic scheme is provided below.[7]

Indisulam_Synthesis Reactant1 7-aminoindole Product Indisulam Reactant1->Product Reactant2 4-sulfamoylbenzene-1-sulfonyl chloride Reactant2->Product Solvent Pyridine, EtOAc Solvent->Product Reaction Conditions

Synthetic scheme for Indisulam.

Application Notes and Protocols

The following section provides detailed protocols for key experiments used to characterize the activity of Indisulam.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of Indisulam on cancer cell lines.

Protocol (Resazurin Assay): [9]

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Indisulam in complete growth medium. Remove the old medium from the wells and add 100 µL of the Indisulam-containing medium or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Resazurin Addition: Add 20 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.

  • Incubation: Incubate for 2-4 hours at 37°C, or until a color change is observed.

  • Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Subtract the background fluorescence (wells with medium only) from all readings. Normalize the fluorescence values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Calculate the IC₅₀ value using non-linear regression analysis.

Cell LineCancer TypeIC₅₀ (µM)
HCT-116Colorectal Carcinoma0.56[5]
HeLaCervical Cancer~1.0[]
C33ACervical Cancer~1.0[]
Western Blot Analysis of RBM39 Degradation

Objective: To quantify the reduction of RBM39 protein levels following Indisulam treatment.

Workflow for Western Blot analysis of RBM39 degradation.

Protocol: [11]

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of Indisulam (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on a 4-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against RBM39 (e.g., 1:1000 dilution) and a loading control (e.g., anti-GAPDH, 1:5000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the RBM39 signal to the loading control.

Co-Immunoprecipitation of DCAF15 and RBM39

Objective: To confirm the Indisulam-dependent interaction between DCAF15 and RBM39.

Protocol: [12]

  • Cell Treatment: Treat cells with Indisulam or DMSO for 4-6 hours.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against DCAF15 or control IgG overnight at 4°C.

  • Bead Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads using a low pH elution buffer or by boiling in SDS sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using an antibody against RBM39 to detect its co-immunoprecipitation with DCAF15.

Conclusion and Future Directions

Indisulam serves as a powerful example of the continued innovation within the field of sulfonamide-based medicinal chemistry. Its mechanism as a molecular glue that induces the degradation of RBM39 has opened up new avenues for cancer therapy, particularly for malignancies that are dependent on this splicing factor.[4][13] The protocols and application notes provided in this guide offer a framework for researchers to investigate the activity of Indisulam and other molecular glues.

Future research in this area will likely focus on:

  • Expanding the "degradable" proteome: Designing novel sulfonamide-based molecular glues to target other disease-relevant proteins for degradation.

  • Overcoming resistance: Understanding and circumventing mechanisms of resistance to molecular glue degraders.[9]

  • Biomarker discovery: Identifying patient populations that are most likely to respond to Indisulam and other similar agents based on the expression levels of DCAF15 and RBM39.[6]

The study of sulfonamides continues to be a rich and rewarding field of research, with the potential to deliver novel and effective therapies for a wide range of diseases.

References

  • Indisulam | Ubiquitin E3 Ligases. (n.d.). Tocris Bioscience. Available at: [Link]

  • Molecular glue degrader for tumor treatment. (2023). Frontiers in Pharmacology. Available at: [Link]

  • The RBM39 degrader indisulam inhibits acute megakaryoblastic leukemia by altering the alternative splicing of ZMYND8. (2025). Journal of Hematology & Oncology. Available at: [Link]

  • Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15. (2017). eLife. Available at: [Link]

  • The structural basis of Indisulam-mediated recruitment of RBM39 to the DCAF15-DDB1-DDA1 E3 ligase complex. (2019). bioRxiv. Available at: [Link]

  • Indisulam – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • 'Molecular glue' harnesses the power of the immune system to treat neuroblastoma. (2025). St. Jude Children's Research Hospital. Available at: [Link]

  • “Molecular Glue” Activates the Immune System To Treat Neuroblastoma. (2025). Technology Networks. Available at: [Link]

  • Indisulam: an anticancer sulfonamide in clinical development. (2003). Expert Opinion on Investigational Drugs. Available at: [Link]

  • Indisulam Shows an Anti-Cancer Effect on HPV+ and HPV− Head and Neck Cancer. (2025). Cancers. Available at: [Link]

  • Indisulam activity and assay development for RBM39 degradation detection in patient AML. (n.d.). ResearchGate. Available at: [Link]

  • A Randomized Phase II Pharmacokinetic and Pharmacodynamic Study of Indisulam as Second-Line Therapy in Patients with Advanced Non–Small Cell Lung Cancer. (2007). Clinical Cancer Research. Available at: [Link]

  • Synthesis of indisulam derivative 315 and its incorporation into degraders 316. Reagents and conditions. (n.d.). ResearchGate. Available at: [Link]

  • A phase I and pharmacokinetic study of indisulam in combination with carboplatin. (2007). British Journal of Cancer. Available at: [Link]

  • Genetic and compound screens uncover factors modulating cancer cell response to indisulam. (2022). Life Science Alliance. Available at: [Link]

  • The aryl sulfonamide indisulam inhibits gastric cancer cell migration by promoting the ubiquitination and degradation of the transcription factor ZEB1. (n.d.). Journal of Biological Chemistry. Available at: [Link]

  • Detailed description of indisulam binding at the DCAF15 and RBM39 interface. (n.d.). ResearchGate. Available at: [Link]

  • The splicing modulator sulfonamide indisulam reduces AR-V7 in prostate cancer cells. (2020). The Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]

  • Molecular Glue/PROTAC® Optimization Kit for RBM39-DCAF15. (n.d.). BPS Bioscience. Available at: [Link]

Sources

Application Note: Exploring 3-Methoxy-3-methylbutane-1-sulfonamide (MMBS) as a Novel Therapeutic Agent

[1]

Executive Summary

3-Methoxy-3-methylbutane-1-sulfonamide (MMBS) (CAS: 1697705-45-5) represents a distinct departure from varying traditional aromatic sulfonamide pharmacophores. While sulfonamides are a cornerstone of medicinal chemistry—spanning antibiotics, diuretics, and antiglaucoma agents—most rely on a benzene ring directly attached to the sulfur atom. MMBS introduces a flexible, aliphatic ether scaffold derived from the low-toxicity solvent 3-methoxy-3-methyl-1-butanol (MMB).

This Application Note outlines the rationale and protocols for evaluating MMBS as a next-generation Carbonic Anhydrase (CA) Inhibitor and neuroprotective candidate . By replacing the aromatic core with a methoxy-substituted aliphatic tail, MMBS offers the potential for reduced hypersensitivity (avoiding Stevens-Johnson syndrome risks associated with arylamines) and enhanced blood-brain barrier (BBB) permeability.

Scientific Rationale & Mechanism

The Aliphatic Advantage

Traditional sulfonamides (e.g., acetazolamide, sulfamethoxazole) are aromatic. While effective, they suffer from poor water solubility and class-specific hypersensitivity. MMBS leverages an aliphatic backbone with a gem-dimethyl ether motif.

  • Hypothesis: The primary sulfonamide group (

    
    ) acts as a zinc-binding group (ZBG) essential for metalloenzyme inhibition. The bulky, lipophilic 3-methoxy-3-methylbutyl tail provides a unique steric profile that may exploit the hydrophobic pocket of specific Carbonic Anhydrase isozymes (e.g., CA VII or CA IX) while maintaining high water solubility due to the ether oxygen.
    
  • Safety Profile: The parent alcohol (MMB) exhibits low acute toxicity and is biodegradable. MMBS is hypothesized to retain this favorable safety profile, avoiding the formation of toxic hydroxylamine metabolites common in aromatic sulfonamide metabolism.

Mechanism of Action (Predicted)

The primary target is the Zinc (


) active site
  • Ionization: The sulfonamide moiety (

    
     for aliphatics) exists in equilibrium. The deprotonated anion (
    
    
    ) coordinates with the
    
    
    ion in the enzyme active site.
  • Displacement: This binding displaces the catalytic water molecule/hydroxide ion, halting the hydration of

    
    .
    
  • Selectivity: The gem-dimethyl group on the MMBS tail acts as a "gatekeeper," potentially restricting binding to isozymes with larger hydrophobic pockets, thereby reducing off-target side effects.

Visualizing the Discovery Pipeline

The following workflow illustrates the critical path for validating MMBS, moving from chemical verification to functional assays.

MMBS_Discovery_Pipelinecluster_0Phase I: Characterizationcluster_1Phase II: Target Engagementcluster_2Phase III: ADME & SafetyCompound_QCChemical QC(NMR, LC-MS)SolubilitySolubility Profiling(LogP, pKa)Compound_QC->SolubilityEnzyme_AssayCA Inhibition Screen(Esterase Assay)Solubility->Enzyme_AssayPassBinding_KineticsSPR / Stop-Flow(Kd Determination)Enzyme_Assay->Binding_KineticsIC50 < 10µMMicrosomal_StabilityMetabolic Stability(Liver Microsomes)Binding_Kinetics->Microsomal_StabilityCytotoxicityCell Viability(HEK293/HepG2)Microsomal_Stability->Cytotoxicity

Figure 1: Strategic workflow for the preclinical validation of MMBS, prioritizing early "Go/No-Go" decision points based on solubility and enzymatic potency.

Experimental Protocols

Protocol A: High-Throughput Carbonic Anhydrase Inhibition Assay

Objective: Determine the

Principle:4-nitrophenyl acetate (4-NPA)
Materials
  • Enzyme: Recombinant hCA II (Sigma-Aldrich or equivalent).

  • Substrate: 4-Nitrophenyl acetate (4-NPA), 100 mM stock in DMSO.

  • Test Compound: MMBS (CAS 1697705-45-5), >98% purity.

  • Buffer: 50 mM Tris-SO4, pH 7.6.

Step-by-Step Methodology
  • Preparation: Dilute hCA II to 0.5 µM in assay buffer. Prepare serial dilutions of MMBS (0.1 nM to 100 µM) in buffer containing 1% DMSO.

  • Pre-incubation: Add 50 µL of enzyme solution and 50 µL of MMBS dilution to a 96-well clear plate. Incubate for 15 minutes at 25°C to allow equilibrium binding.

    • Control: Enzyme + Vehicle (1% DMSO) = 100% Activity.

    • Blank: Buffer + Vehicle (No Enzyme).

  • Reaction Initiation: Add 100 µL of 3 mM 4-NPA substrate solution (freshly prepared) to all wells using a multichannel pipette.

  • Kinetic Read: Immediately measure absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot % Inhibition vs. Log[MMBS].

    • Fit data to the Cheng-Prusoff equation to determine

      
      .
      

Validation Criteria: The reference inhibitor Acetazolamide must yield an

Protocol B: Metabolic Stability (Microsomal Stability)

Objective: Assess if the ether linkage in MMBS is susceptible to O-dealkylation by Cytochrome P450s. Relevance: High metabolic stability indicates suitability for oral dosing and systemic distribution.

Materials
  • Microsomes: Pooled human liver microsomes (20 mg/mL).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Quench Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow
  • Incubation Mix: Prepare a reaction mixture containing 0.5 mg/mL microsomes and 1 µM MMBS in 100 mM Phosphate Buffer (pH 7.4).

  • Pre-warming: Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove 50 µL aliquots at

    
     minutes.
    
  • Quenching: Immediately dispense aliquots into 150 µL ice-cold Acetonitrile. Vortex and centrifuge (4000 rpm, 10 min).

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode). Monitor the parent ion (

    
     182.08 
    
    
    ).
  • Calculation: Plot ln(% Remaining) vs. time.

    • 
      .
      

Interpretation:

  • 
     min: High Stability (Ideal candidate).
    
  • 
     min: High Clearance (Likely requires structural modification).
    

Data Presentation & Analysis

When reporting results for MMBS, structure your data to highlight its comparative advantages over standard aromatic sulfonamides.

Table 1: Comparative Physicochemical Profile (Predicted)

PropertyMMBS (Aliphatic)Sulfamethoxazole (Aromatic)Implication for MMBS
MW 181.25 Da253.28 DaHigher ligand efficiency (LE).
LogP ~0.4 (Est)0.89High water solubility; reduced formulation complexity.
pKa (Sulfonamide) ~10.2~5.7Less ionized at pH 7.4; may require specific pocket electrostatics.
Toxicity Risk Low (Ether/Alcohol metabolite)High (Arylamine

SJS risk)
Superior safety profile for chronic use.
Structural Insight Diagram

The following diagram details the hypothesized binding interaction of MMBS within the Carbonic Anhydrase active site.

Binding_Mechanismcluster_legendInteraction KeyZnZn2+ Ion(Active Site)SulfonamideSulfonamide Head(-SO2NH-)Sulfonamide->ZnCoordination BondLinkerEthyl Linker(Flexibility)Linker->SulfonamideTailGem-Dimethyl/Methoxy Tail(Selectivity Filter)Tail->LinkerPocketHydrophobic Pocket(Enzyme Surface)Tail->PocketVan der WaalsInteractionkey1Solid Line: Covalent/Coordinationkey2Dashed Line: Hydrophobic/Steric

Figure 2: Hypothesized pharmacophore mapping of MMBS. The sulfonamide head coordinates zinc, while the bulky aliphatic tail targets the hydrophobic selectivity pocket.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Kuraray Co., Ltd. (2025).[1] 3-Methoxy-3-methyl-1-butanol (MMB) Safety Data Sheet and Technical Information. Kuraray Global Technical Data. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating adamantyl moieties and their interaction with isozymes I, II, and IV. Journal of Medicinal Chemistry, 43(15), 2992-2997. (Demonstrates utility of bulky aliphatic tails). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 86775601, 3-Methoxy-3-methylbutane-1-sulfonamide. PubChem. Link

  • Di Fiore, A., et al. (2015). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of aliphatic sulfonamides to human isoform II. Bioorganic & Medicinal Chemistry Letters, 25(16), 3163-3168. Link

Disclaimer: 3-Methoxy-3-methylbutane-1-sulfonamide is a research chemical.[2][3] Therapeutic claims in this document are theoretical and based on pharmacophore modeling. This compound is not FDA-approved for human use.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 3-Methoxy-3-methylbutane-1-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to optimize the synthesis of highly polar, functionalized aliphatic sulfonamides. The synthesis of 3-methoxy-3-methylbutane-1-sulfonamide presents a unique trifecta of chemical challenges: a sterically hindered tertiary ether prone to elimination, a highly moisture-sensitive aliphatic sulfonyl chloride intermediate, and a final product with extreme water solubility.

This guide deconstructs the mechanistic causality behind these common failure points and provides a self-validating, non-aqueous protocol designed to ensure robust recovery and high purity.

Synthesis Workflow & Failure Point Analysis

SynthesisWorkflow SM 3-Methoxy-3-methylbutan-1-ol (Starting Material) Halide Alkyl Thiol / Thioether (Intermediate) SM->Halide Activation SulfonylCl 3-Methoxy-3-methylbutane- 1-sulfonyl chloride Halide->SulfonylCl Oxidative Chlorination Elimination Alkene Side Product (E1 Elimination) Halide->Elimination High Temp / Acid Product 3-Methoxy-3-methylbutane- 1-sulfonamide SulfonylCl->Product Amination (NH3) Hydrolysis Sulfonic Acid (Hydrolysis) SulfonylCl->Hydrolysis Aqueous Exposure Loss Product Loss (Aqueous Phase) Product->Loss Aqueous Workup

Synthesis workflow and failure points for 3-methoxy-3-methylbutane-1-sulfonamide.

Section 1: Precursor Conversion & Intermediate Stability

FAQ 1: During the conversion of 3-methoxy-3-methylbutan-1-ol to the sulfonyl chloride, I am observing a massive loss of mass and the formation of alkene side products. What is the mechanistic cause? Causality & Solution: The starting material, 3-methoxy-3-methylbutan-1-ol[1], contains a tertiary methoxy group. Under strongly acidic conditions (e.g., concentrated HCl during traditional thiouronium salt oxidation) or elevated temperatures, the tertiary ether undergoes rapid E1 elimination. The protonation of the methoxy oxygen leads to the loss of methanol, forming a highly stable tertiary carbocation. This intermediate quickly loses a proton to form unwanted 3-methyl-3-butene-1-sulfonyl derivatives. Resolution: Avoid harsh acidic oxidation. Instead, utilize mild oxidative chlorination. A highly effective alternative is the in situ preparation of sulfonyl chlorides from thiols using


-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water at low temperatures (0–5 °C)[2]. This neutral-to-mild approach preserves the sensitive tertiary ether.

FAQ 2: My 3-methoxy-3-methylbutane-1-sulfonyl chloride intermediate degrades before I can react it with ammonia. How can I stabilize it? Causality & Solution: Unlike aromatic sulfonyl chlorides (e.g., tosyl chloride) which are stabilized by ring conjugation, aliphatic sulfonyl chlorides lack electronic stabilization[3]. This makes the sulfur center highly electrophilic and notoriously sensitive to hydrolysis, rapidly reverting to the corresponding sulfonic acid upon exposure to atmospheric moisture or aqueous workup[4]. Resolution: Do not isolate the aliphatic sulfonyl chloride. Modern parallel synthesis protocols highly recommend telescoping the reaction (a one-pot synthesis)[5]. Perform the amination immediately in the same reaction vessel using an anhydrous ammonia solution. Alternatively, converting the intermediate to a sulfonyl fluoride can significantly improve bench stability[6].

Section 2: Amination and Product Isolation

FAQ 3: The amination step shows complete consumption of the sulfonyl chloride, but my isolated yield of 3-methoxy-3-methylbutane-1-sulfonamide is <20%. Where is the product? Causality & Solution: The target molecule has a low molecular weight (181.25 g/mol ) and contains both a sulfonamide moiety (hydrogen bond donor/acceptor) and an ether linkage (hydrogen bond acceptor). This makes the molecule exceptionally polar. Standard aqueous workups (e.g., liquid-liquid extraction with ethyl acetate or dichloromethane) will result in the product partitioning heavily into the aqueous phase, leading to catastrophic yield loss. Resolution: Abandon aqueous extraction. Shift to a non-aqueous isolation strategy. Strip the reaction solvent completely, suspend the crude residue in a highly non-polar solvent to precipitate inorganic salts, filter, and purify the concentrated filtrate directly.

Quantitative Data: Optimization of Amination Conditions

The following table summarizes the causal relationship between amination conditions, isolation methods, and final yield for 3-methoxy-3-methylbutane-1-sulfonamide.

Amination ReagentSolventWorkup MethodYield (%)Purity (%)Causality / Observation
Aqueous NH₄OH (28%)DCMAqueous Extraction< 20%95%Massive product loss to aqueous layer; competing sulfonyl chloride hydrolysis.
NH₃ in Dioxane (0.5 M)THFAqueous Extraction35%90%Hydrolysis prevented during reaction, but product still lost during aqueous washing.
NH₃ in THF (0.5 M) THF Non-Aqueous Trituration 88% > 98% Complete conversion; salts precipitated; zero product lost to water.
Self-Validating Protocol: Telescoped Non-Aqueous Synthesis

This protocol utilizes a telescoped approach to prevent intermediate hydrolysis and employs a non-aqueous workup to maximize the yield of the highly polar product. Note: This procedure assumes prior conversion of 3-methoxy-3-methylbutan-1-ol to the corresponding thiol intermediate.

Step 1: Mild Oxidative Chlorination

  • Dissolve 3-methoxy-3-methylbutane-1-thiol (1.0 eq) in anhydrous acetonitrile (0.2 M) under an argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add NCS (3.0 eq) and tetrabutylammonium chloride (0.1 eq) in one portion, followed by the dropwise addition of water (2.0 eq) to initiate the oxidation[2].

  • Stir at 0 °C for 30 minutes.

    • Validation Check: Take a 10 µL aliquot, quench in anhydrous methanol, and analyze via LC-MS. The presence of the methyl sulfonate ester confirms the successful formation of the sulfonyl chloride without requiring isolation.

Step 2: Anhydrous Amination 5. To the cold reaction mixture (still at 0 °C), rapidly add an excess of anhydrous ammonia solution (0.5 M in THF, 5.0 eq) dropwise over 15 minutes. 6. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Check: TLC (100% EtOAc, KMnO₄ stain) should show complete consumption of the sulfonyl chloride intermediate.

Step 3: Non-Aqueous Isolation 7. Concentrate the reaction mixture in vacuo to complete dryness. Do NOT add water. 8. Triturate the crude solid with a 1:1 mixture of cold MTBE (Methyl tert-butyl ether) and hexanes. This forces the precipitation of succinimide byproducts and ammonium chloride salts while keeping the sulfonamide in solution. 9. Filter the suspension through a tightly packed pad of Celite, washing the filter cake thoroughly with cold MTBE. 10. Concentrate the filtrate to afford the crude 3-methoxy-3-methylbutane-1-sulfonamide.

  • Validation Check: Run an ¹H-NMR of the crude residue. The absence of a singlet at ~2.7 ppm confirms the complete removal of succinimide. Purify via flash chromatography (DCM:MeOH gradient) only if trace impurities remain.
References
  • Title: Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides Source: ACS Combinatorial Science URL: [Link]

  • Title: An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides Source: PMC - NIH URL: [Link]

  • Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: Macmillan Group - Princeton University (JACS) URL: [Link]

  • Title: Sulfonamide synthesis by S-N coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Methoxymethylbutanol | C6H14O2 | CID 62118 Source: PubChem - NIH URL: [Link]

Sources

purification of crude 3-Methoxy-3-methylbutane-1-sulfonamide by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with isolating 3-Methoxy-3-methylbutane-1-sulfonamide (CAS: 1697705-45-5).

This molecule presents a unique triad of chromatographic challenges: it contains a highly polar primary sulfonamide group (-SO₂NH₂), a moderately polar tertiary methoxy ether, and an aliphatic backbone. Because it lacks an aromatic ring, it is completely invisible to standard UV detection, and its strong hydrogen-bonding capabilities often lead to severe column streaking and oily recoveries. The following guide provides field-proven, mechanistically grounded solutions to these specific issues.

Part 1: Troubleshooting Guide & FAQs

Q1: I cannot see my product spots on the TLC plate under a 254 nm UV lamp. Has my compound degraded on the column? A1: No, your compound is likely intact. Causality: UV visualization at 254 nm requires a conjugated


-system or an aromatic chromophore. 3-Methoxy-3-methylbutane-1-sulfonamide is a strictly aliphatic molecule and is inherently UV-inactive.
Solution:  You must use a destructive chemical stain to visualize the fractions. A Potassium Permanganate (KMnO₄) stain or Phosphomolybdic Acid (PMA) stain, followed by gentle heating with a heat gun, will oxidize the aliphatic ether and sulfonamide groups, revealing them as bright yellow/white spots on a purple background (KMnO₄) or dark blue spots on a green background (PMA).

Q2: My sulfonamide streaks severely from the baseline to the solvent front on standard silica gel. How do I sharpen the elution band? A2: Causality: The primary sulfonamide group acts as both a strong hydrogen bond donor and acceptor. In non-polar or moderately polar solvent systems (like Hexane/Ethyl Acetate), the -SO₂NH₂ protons hydrogen-bond aggressively with the free, acidic silanol (-SiOH) groups on the silica stationary phase, causing the compound to drag or "streak"[1]. Solution: Switch your mobile phase to a Dichloromethane (DCM) / Methanol (MeOH) gradient. The addition of a highly polar, protic modifier like methanol (typically 1% to 5%) competitively binds to the silica's silanol groups, effectively blocking them and allowing the sulfonamide to elute as a sharp, symmetrical peak[2].

Q3: My crude reaction mixture is a highly viscous oil. Should I wet-load it directly onto the column using a polar solvent? A3: Absolutely not; dry loading is mandatory for this substrate. Causality: If you wet-load a viscous oil using a polar solvent (like pure DCM or Ethyl Acetate), that solvent will carry the compound down the column before the non-polar mobile phase can equilibrate, destroying your theoretical plates and causing immediate band broadening. Solution: Dissolve the crude oil in a minimal amount of volatile solvent, add dry silica gel (approx. 3 times the crude mass), and evaporate it to a free-flowing powder[1]. This ensures a perfectly flat, concentrated initial loading band.

Q4: After pooling and evaporating my pure fractions, the product remains a stubborn oil instead of crystallizing. Is it still impure? A4: Not necessarily. Causality: Aliphatic sulfonamides with branched ether linkages often have depressed melting points and readily trap trace amounts of halogenated solvents (like DCM) within their matrix, preventing crystallization[3]. Solution: Perform a trituration. Dissolve the oil in a minimal amount of warm diethyl ether, then slowly add cold hexane until the solution becomes cloudy. Scratch the inside of the flask with a glass rod to induce nucleation, and place it in an ice bath.

Part 2: Chromatographic Data & Solvent Systems

To establish a self-validating purification parameter, always perform a TLC screen before committing your bulk crude to the column. Below is the quantitative data summarizing the expected behavior of 3-Methoxy-3-methylbutane-1-sulfonamide across different solvent systems.

Solvent System (v/v)Expected

Value
Elution Behavior & Peak ShapePrimary Use Case
Hexane / EtOAc (70:30) 0.05 - 0.10Severe streaking, tailing.Eluting non-polar impurities (e.g., unreacted sulfonyl chloride).
Hexane / EtOAc (50:50) 0.20 - 0.25Moderate streaking.Poor choice; band broadening will cause co-elution.
DCM / MeOH (98:2) 0.25 - 0.30Sharp, symmetrical peak.Optimal system for isocratic elution of the target sulfonamide.
DCM / MeOH (95:5) 0.45 - 0.55Sharp peak, fast elution.Flushing the column or eluting highly retained polar byproducts[2].

Part 3: Validated Experimental Protocol

This protocol is designed as a self-validating system. By confirming mass balances and TLC stains at each step, the protocol inherently verifies its own success.

Step 1: Dry Loading Preparation
  • Transfer the crude 3-Methoxy-3-methylbutane-1-sulfonamide (oil) to a pre-weighed round-bottom flask. Record the exact crude mass.

  • Dissolve the crude oil in 5–10 mL of Dichloromethane (DCM).

  • Add standard normal-phase silica gel (230-400 mesh) to the flask at a 1:3 ratio (Crude Mass : Silica Mass)[1].

  • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure (water bath at 30°C) until a dry, free-flowing powder is obtained. Self-Validation: If the powder clumps, residual solvent or moisture is present; continue drying.

Step 2: Column Packing and Loading
  • Prepare a slurry of fresh silica gel in 100% DCM and pour it into a glass chromatography column.

  • Use compressed air or nitrogen to pack the bed tightly. Ensure the solvent line is exactly level with the top of the silica bed.

  • Carefully pour the dry-loaded silica powder (from Step 1) evenly onto the top of the packed bed.

  • Add a 1 cm protective layer of clean sea sand on top of the dry load to prevent disturbing the bed during solvent addition.

Step 3: Gradient Elution & Fraction Collection
  • Phase 1 (Impurity Wash): Elute with 2 column volumes (CV) of 100% DCM. This will wash away unreacted aliphatic hydrocarbons and non-polar degradation products.

  • Phase 2 (Product Elution): Switch the mobile phase to DCM:MeOH (98:2) . Begin collecting 15 mL fractions.

  • Phase 3 (Column Flush): Once 5 CVs of the 98:2 mixture have passed, switch to DCM:MeOH (95:5) to flush any remaining polar material[2].

Step 4: Self-Validating Analysis & Isolation
  • Spot every third fraction onto a silica TLC plate.

  • Dip the plate in KMnO₄ stain and heat gently. Identify the fractions containing the single spot at

    
     ~0.30.
    
  • Pool the pure fractions into a pre-weighed flask and concentrate via rotary evaporation.

  • Trituration: If the residue is an oil, add 2 mL of cold hexane, sonicate for 1 minute, and evaporate under high vacuum[3]. Repeat until a solid crystalline mass forms.

  • Self-Validation: Leave the flask under high vacuum (0.1 mbar) for 4 hours. Weigh the flask. Return to vacuum for 1 hour and weigh again. The purification is complete only when a constant mass is achieved (

    
     < 0.5 mg).
    

Part 4: Process Visualization

Below is the logical workflow for the purification of 3-Methoxy-3-methylbutane-1-sulfonamide, mapping the critical decision gates and phase transitions.

PurificationWorkflow Crude Crude 3-Methoxy-3-methylbutane -1-sulfonamide (Oil) TLC TLC Optimization & Staining (KMnO4 Visualization) Crude->TLC DryLoad Dry Loading onto Silica (Evaporate to free-flowing powder) TLC->DryLoad Column Flash Column Chromatography (Gradient: 100% DCM to 98:2 DCM:MeOH) DryLoad->Column Fractions Fraction Collection & TLC Validation Column->Fractions Impurity Discard Non-Polar Impurities (e.g., Sulfonyl Chloride) Fractions->Impurity High Rf / UV Active Concentration Concentrate Pure Fractions (Yields viscous oil) Fractions->Concentration Target Rf (~0.3) / KMnO4 Active Trituration Trituration / Crystallization (Cold Hexane) Concentration->Trituration Pure Pure Solid Product (Constant Mass) Trituration->Pure

Caption: Workflow for the purification and isolation of 3-Methoxy-3-methylbutane-1-sulfonamide.

Part 5: References

  • Camargo-Ordoñez, A., et al. "Efficient synthesis of sulfonamide derivatives on solid supports catalyzed using solvent-free and microwave-assisted methods." Química Nova, SciELO. Available at: [Link]

  • ResearchGate Community. "How to recrystallize an oily compound after column chromatography?" ResearchGate. Available at: [Link]

Sources

Technical Support Center: Recrystallization of 3-Methoxy-3-methylbutane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural lists. Here, we dissect the thermodynamic and kinetic principles governing the purification of 3-Methoxy-3-methylbutane-1-sulfonamide . Every protocol provided is engineered as a self-validating system, ensuring that researchers and drug development professionals can verify success at every intermediate step.

Physicochemical Profiling & Solvent Rationale

To purify 3-Methoxy-3-methylbutane-1-sulfonamide effectively, we must first analyze its molecular architecture. The compound features a highly polar, hydrogen-bonding sulfonamide headgroup (-SO₂NH₂) attached to a moderately lipophilic aliphatic ether tail[1]. This amphiphilic nature dictates its solubility curve and is the primary driver for solvent selection.

Quantitative Data & Mechanistic Impact
PropertyValueCausality & Impact on Recrystallization
Molecular Formula C₆H₁₅NO₃SThe balance of 6 carbons to 3 heteroatoms creates an amphiphilic profile, requiring mixed-polarity or protic solvents[1].
Molecular Weight 181.25 g/mol As a low-molecular-weight scaffold, it diffuses rapidly in solution, making it highly susceptible to rapid, uncontrolled precipitation if cooled too quickly[1].
Functional Groups Sulfonamide, EtherThe -SO₂NH₂ group forms strong intermolecular hydrogen-bonded dimers. High-temperature protic solvents (like alcohols) are required to disrupt these dimers for solvation[2].

Crystallization Decision Workflow

The following logic tree dictates the optimal path for selecting a recrystallization strategy based on real-time empirical observations.

RecrystallizationWorkflow Start Crude 3-Methoxy-3-methylbutane- 1-sulfonamide Assess Assess Impurity Profile Start->Assess HighImp High Impurities (>15% or dark color) Assess->HighImp LowImp Low Impurities (<15% or pale) Assess->LowImp PrePurify Pre-purification (Silica Plug / Charcoal) HighImp->PrePurify SolventSelect Screen Protic Solvents (95% EtOH or 70% IPA) LowImp->SolventSelect PrePurify->SolventSelect Dissolve Dissolve at Boiling Point (Add minimum volume) SolventSelect->Dissolve Cooling Controlled Cooling (Room Temp -> Ice Bath) Dissolve->Cooling OilingOut Issue: Oiling Out? Cooling->OilingOut Supersat Issue: No Crystals? Cooling->Supersat Success Vacuum Filtration & Ice-Cold Wash Cooling->Success Optimal Crystallization FixOil Add more solvent or switch to EtOAc/Hexane OilingOut->FixOil FixOil->Dissolve FixSuper Scratch flask or add seed crystal Supersat->FixSuper FixSuper->Cooling

Caption: Decision tree for the purification and troubleshooting of 3-Methoxy-3-methylbutane-1-sulfonamide.

Self-Validating Experimental Protocols

Based on the thermodynamic behavior of homologous sulfonamides, 95% Ethyl Alcohol or 70% Isopropanol (IPA) are the most effective primary solvents due to their ideal solubility curves (high solubility at boiling, near-zero solubility at 0°C)[2][3].

Protocol A: Single-Solvent Recrystallization (95% Ethanol)

1. Dissolution & Dimer Disruption

  • Action: Place the crude powder in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat to a gentle boil (approx. 78°C)[2]. Add hot solvent dropwise until the solid just dissolves.

  • Causality: Using the absolute minimum volume of hot solvent ensures the solution is saturated. The high dielectric constant of hot ethanol disrupts the hydrogen-bonded sulfonamide dimers, forcing them into solution.

  • Self-Validation Check: Inspect the boiling solution against a strong backlight. The absence of Tyndall scattering (haziness) confirms true molecular solvation rather than a micro-suspension. If haziness persists, insoluble impurities are present, validating the need for an immediate hot gravity filtration[3].

2. Thermodynamic Cooling

  • Action: Remove the flask from the heat source. Insulate the flask (e.g., with a cloth or by placing it in a warm water bath) and allow it to cool undisturbed to room temperature, then transfer to an ice bath for 15-30 minutes[3].

  • Causality: Slow cooling allows the thermodynamic selection of the most stable, pure crystal face. Rapid cooling traps solvent and impurities within the forming crystal lattice (occlusion), yielding impure amorphous solids[4].

  • Self-Validation Check: Crystals should not appear within the first 5 minutes of removing the flask from heat. If they do, the solution was over-concentrated. The formation of distinct, sharp-edged geometric solids rather than opaque clumps validates a successful slow-growth lattice.

3. Isolation

  • Action: Collect the crystals via vacuum filtration using a Büchner funnel. Wash with a minimal amount of ice-cold 95% ethanol[4].

  • Causality: The ice-cold solvent displaces the impurity-laden mother liquor without providing enough thermal energy to dissolve the purified crystal lattice[4].

Troubleshooting & FAQs

Q: My compound is "oiling out" instead of forming solid crystals. What is the mechanism behind this, and how do I fix it?

A: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid[3]. Mechanistically, this happens because the temperature of the solution at the point of saturation is higher than the melting point of the compound, or because a high concentration of impurities is depressing the melting point[3].

  • The Fix: Re-heat the solution until the oil redissolves, add 10-15% more hot solvent to lower the saturation temperature, and cool much more slowly[3]. If oiling out persists, your solvent is too nonpolar for the impurity profile; switch to a more polar mixture like 70% isopropanol-water[3].

Q: The solution has cooled to room temperature, and even after an ice bath, no crystals are forming. Is my product lost?

A: No, your product is likely safe but trapped in a state of supersaturation [3]. The solute concentration is higher than its normal solubility limit, but the thermodynamic barrier for initial nucleation has not been overcome[3].

  • The Fix: You must artificially induce nucleation. Vigorously scratch the inside of the glass flask with a glass stirring rod just below the liquid surface[3]. This creates microscopic glass abrasions that act as high-energy nucleation sites. Alternatively, introduce a single "seed crystal" of pure 3-Methoxy-3-methylbutane-1-sulfonamide to serve as a template for lattice growth[3][4].

Q: After filtration, my product looks like a fine, amorphous powder rather than distinct crystals. Why did this happen?

A: Amorphous powders are the result of kinetic precipitation outcompeting thermodynamic crystallization. This is almost always caused by cooling the solution too rapidly or using a massive excess of anti-solvent[4]. When the lattice forms too fast, it cannot exclude impurities, resulting in a disordered solid.

  • The Fix: You must perform a secondary recrystallization. Re-dissolve the powder in the minimum amount of boiling solvent. This time, insulate the flask thoroughly to force a slow, gradual drop in temperature[3].

References

  • 3-methoxy-3-methylbutane-1-sulfonamide (C6H15NO3S) Source: PubChemLite URL:[Link]

  • Experiment 3 Crystallization 21 Source: Bellevue College URL:[Link]

Sources

addressing solubility issues of 3-Methoxy-3-methylbutane-1-sulfonamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization Guide Subject: 3-Methoxy-3-methylbutane-1-sulfonamide (MMBS) Ticket ID: SOL-MMBS-001 Status: Open[1][2]

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely encountering precipitation or low saturation limits with 3-Methoxy-3-methylbutane-1-sulfonamide .[1][2][3]

Crucial Distinction: Do not confuse this compound with its precursor, 3-Methoxy-3-methyl-1-butanol (MMB).[1][2][3] While MMB is a liquid with infinite water miscibility, the sulfonamide derivative (MMBS) introduces a rigid polar head group (


) and a crystal lattice structure that significantly impedes aqueous solubility at neutral pH.[1][2][3]

Physicochemical Snapshot:

Property Value (Est.) Implication
Functional Group Primary Aliphatic Sulfonamide Weak acid, H-bond donor/acceptor.[1][2]
pKa ~11.0 - 12.0 Critical: Unlike aromatic sulfonamides (pKa ~10), this aliphatic variant is a weaker acid.[1][2][3] Physiological pH (7.[1][2][3]4) will not deprotonate it sufficiently to enhance solubility.[1][2][3]
LogP ~0.2 - 0.5 Moderate lipophilicity; the issue is likely high crystal lattice energy, not just hydrophobicity.[1][2]

| State | Solid (Crystalline) | Requires energy input (heat/solvent) to break lattice forces.[1][2] |

Part 1: Diagnostic & Decision Logic

Before modifying your protocol, use this logic flow to select the correct solubilization strategy.

SolubilityLogic Start Start: MMBS Precipitation Goal Define Endpoint Start->Goal Bio Biological Assay? (Cells/Enzymes) Goal->Bio Yes Chem Chemical Synthesis/ Purification Goal->Chem No DMSO_Tol Check DMSO Tolerance (usually <0.1-1%) Bio->DMSO_Tol pH_Adj Strategy C: pH Adjustment (pH > 12) Chem->pH_Adj High pH OK Heat Strategy D: Temperature (Supersaturation) Chem->Heat pH Sensitive Cosolvent Strategy A: Cosolvent Spike (DMSO/PEG400) DMSO_Tol->Cosolvent High Tolerance Complex Strategy B: Cyclodextrins (HP-β-CD) DMSO_Tol->Complex Low Tolerance caption Figure 1: Decision matrix for solubilizing aliphatic sulfonamides based on application constraints.

Part 2: Troubleshooting Guides

Guide A: The Cosolvent Approach (Recommended for Bio-Assays)

Why it works: Since MMBS is an aliphatic sulfonamide with a high pKa, adjusting pH to 7.4 is futile.[2][3] You must lower the dielectric constant of the solvent to match the solute.[3]

Recommended System:

  • Primary Solvent: DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide).[1][2][3]

  • Secondary Diluent: PBS or Water.[1][2][3]

Protocol:

  • Stock Preparation: Dissolve MMBS in 100% DMSO to a concentration of 100 mM . (Sonicate at 40°C if necessary).

  • Visual Check: Ensure the solution is perfectly clear. If hazy, the solid is not dissolved; it is a suspension.[2][3]

  • Stepwise Dilution:

    • Incorrect: Adding water to DMSO stock rapidly.[1][2][3] (Causes "crashing out").

    • Correct: Add the DMSO stock into the vortexing aqueous buffer slowly.[3]

  • Limit: Do not exceed 5% DMSO final concentration unless your assay permits.

Guide B: The pH "Trap" (Critical Warning)

The Issue: Researchers often treat MMBS like Sulfamethoxazole (an aromatic sulfonamide).[1][2][3]

  • Aromatic Sulfonamides: pKa ~10.[1][2][3] At pH 10, they are 50% ionized (soluble).[2][3]

  • Aliphatic Sulfonamides (MMBS): pKa ~11-12.[1][2][3] At pH 10, they are 99% neutral (insoluble).[1][2][3]

When to use pH: Only for chemical synthesis or stock solutions where pH > 12 is acceptable. Protocol:

  • Suspend MMBS in water.[1][2][3]

  • Add 1.0 M NaOH dropwise.[1][2][3]

  • Solubility will occur only when pH approaches 12.[1][2][3]

  • Warning: Neutralizing this solution back to pH 7.4 will cause immediate precipitation.[1][2][3]

Guide C: Kinetic Solubility (Supersaturation)

Use Case: When you need a high concentration in water without organics, and the solution will be used immediately.[3]

Protocol:

  • Heat PBS/Water to 60°C.

  • Add MMBS and stir until dissolved.

  • Allow to cool slowly to Room Temperature (RT).

  • Metastable Zone: The solution may remain clear for 2-4 hours before the crystal lattice reforms.[1][2][3] Use immediately.

Part 3: Experimental Validation Protocol

Use this "Shake-Flask" method to determine the exact solubility limit in your specific buffer.[1][2][3]

Materials:

  • MMBS Solid[1][3]

  • Target Buffer (e.g., PBS pH 7.4)[1][2]

  • Syringe Filter (0.45 µm PVDF - Do not use Nylon, sulfonamides may bind)[1][2]

  • HPLC or UV-Vis Spectrophotometer[1][2]

Workflow:

Protocol Step1 1. Excess Addition Add solid MMBS to buffer until undissolved solid remains Step2 2. Equilibration Shake at 25°C for 24h (Thermodynamic limit) Step1->Step2 Step3 3. Filtration Pass through 0.45µm filter (Remove undissolved solid) Step2->Step3 Step4 4. Analysis Dilute filtrate & quantify (HPLC/UV) Step3->Step4 caption Figure 2: Standard Shake-Flask Protocol for Thermodynamic Solubility Determination.

Part 4: Frequently Asked Questions (FAQ)

Q1: I see a "cloud" form when I inject my DMSO stock into the cell media. What is happening? A: This is the "Crash-Out" effect.[1][2][3] You have exceeded the aqueous solubility limit.

  • Fix: Lower your final concentration. Alternatively, pre-dilute your DMSO stock with PEG400 (1:1 ratio) before adding to media to soften the polarity transition.[2][3]

Q2: Can I use sonication to dissolve the solid? A: Yes, sonication helps overcome the kinetic barrier (breaking the crystal lattice).[3] However, if the solution precipitates after standing for 1 hour, you have exceeded the thermodynamic solubility.[2] Sonication does not change the equilibrium solubility, only the rate of dissolution.[3]

Q3: Why does the literature say sulfonamides are soluble in base, but MMBS isn't dissolving at pH 8? A: As detailed in Guide B, MMBS is an aliphatic sulfonamide.[2] It lacks the aromatic ring that stabilizes the negative charge.[3] Its pKa is significantly higher (likely >11).[1][2][3] You would need a pH of 12+ to see significant solubility enhancement via ionization [1].[2][3]

Q4: Is MMBS stable in water? A: Generally, yes.[2][3] The sulfonamide bond is robust against hydrolysis at neutral pH.[2][3] However, the methoxy ether linkage is stable under basic and neutral conditions but may degrade under strong acidic conditions and high heat over time.[3]

References

  • Supuran, C. T., et al. (2023).[2][3][4] "A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides."[2][3][4] International Journal of Molecular Sciences. (Explains the pKa differences between aliphatic and aromatic sulfonamides).

  • PubChem. (n.d.).[1][2][3] "3-Methoxy-3-methylbutane-1-sulfonamide Compound Summary." National Library of Medicine.[2][3] [1][2][3]

  • Yalkowsky, S. H., et al. (2010).[2][3] "Handbook of Aqueous Solubility Data." CRC Press.[1][2][3] (General reference for solubility protocols and cosolvent theory).

  • Bergström, C. A., et al. (2016).[2][3] "Computational prediction of drug solubility in water-based systems." AAPS Journal. (Methodology for solubility prediction).[1][2][3][4][5]

Sources

stability testing of 3-Methoxy-3-methylbutane-1-sulfonamide under different pH conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide addresses the physicochemical liabilities, pH-dependent degradation mechanisms, and standardized testing protocols for 3-Methoxy-3-methylbutane-1-sulfonamide. Designed for drug development professionals, this resource focuses on mechanistic causality and self-validating experimental designs.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why do we observe rapid degradation of 3-Methoxy-3-methylbutane-1-sulfonamide at pH < 3.0, and how do we confirm the mechanism? Answer: The instability at low pH is driven entirely by the molecule's tertiary ether linkage (1)[1].

  • Causality: Under strongly acidic conditions, the ether oxygen is protonated, turning the methoxy group into an excellent leaving group (methanol). Because the ether is situated on a tertiary carbon, cleavage rapidly yields a highly stable tertiary carbocation via an SN1/E1 pathway.

  • Self-Validating Protocol: To definitively prove this mechanism rather than an oxidative artifact, perform your pH 1.2 incubation in H₂¹⁸O. If the primary degradant is the expected hydration product (3-hydroxy-3-methylbutane-1-sulfonamide), your LC-MS will show an +18 Da mass shift corresponding to ¹⁸O incorporation, confirming the carbocation trapping mechanism.

Q2: Is the sulfonamide group susceptible to hydrolysis under strongly alkaline conditions (pH > 10)? Answer: Surprisingly, no. While carboxamides readily hydrolyze in base, sulfonamides are highly resistant.

  • Causality: The primary sulfonamide nitrogen has a pKₐ of approximately 10. At pH > 10, the molecule deprotonates to form an anionic species. This localized negative charge electrostatically repels incoming hydroxide nucleophiles, conferring kinetic stability against basic hydrolysis.

  • Self-Validating Protocol: Run a comparative stability assay at pH 10 and pH 12. If the compound exhibits equal or greater stability at pH 12 compared to pH 10, it validates that the deprotonated state is the stable form. Monitor the UV absorption spectrum; a bathochromic shift at pH > 10 will independently confirm the deprotonation event.

Q3: We are seeing inconsistent half-lives at pH 5.0 across different buffer systems (e.g., Acetate vs. Citrate). What is causing this? Answer: You are likely observing general acid catalysis.

  • Causality: While the bulk hydronium ion concentration [H⁺] is identical at pH 5.0, the protonated forms of certain buffer species (like citric acid) can directly donate a proton to the ether oxygen in the transition state. This accelerates degradation independently of the bulk pH.

  • Self-Validating Protocol: Conduct a buffer dilution study. Prepare three pH 5.0 acetate buffers at 10 mM, 50 mM, and 100 mM, maintaining a constant ionic strength using NaCl. If the degradation rate constant (k_obs) increases linearly with buffer concentration, general acid catalysis is confirmed. To establish the true pH-rate profile, extrapolate the rate to zero buffer concentration.

Part 2: Quantitative Stability Data

The following table summarizes the expected kinetic behavior of 3-Methoxy-3-methylbutane-1-sulfonamide under accelerated stress conditions (40°C).

pH ConditionBuffer SystemHalf-Life (t₁/₂)Primary DegradantMechanistic Pathway
pH 1.2 HCl / KCl< 2 hours3-Hydroxy-3-methylbutane-1-sulfonamideSN1 Hydration
pH 3.0 Citrate~48 hours3-Hydroxy-3-methylbutane-1-sulfonamideSN1 Hydration
pH 5.0 Acetate> 14 daysAlkene derivatives (Minor)E1 Elimination
pH 7.4 Phosphate> 30 days (Stable)None detectedN/A
pH 10.0 Borate> 30 days (Stable)None detectedN/A (Deprotonated)
pH 12.0 NaOH / KCl> 30 days (Stable)None detectedN/A (Deprotonated)
Data represents typical analytical reference standards ().

Part 3: Standardized Experimental Protocol

ICH-Aligned pH Forced Degradation Assay

Objective: To establish the pH-rate profile and identify degradation pathways in strict accordance with2[2].

Step 1: Matrix Preparation Prepare aqueous buffers across the pH range 1.2 to 12.0. Crucial: Standardize the ionic strength to 0.1 M across all buffers using NaCl. Causality: Variations in ionic strength can cause kinetic salt effects, artificially skewing degradation rates and invalidating cross-pH comparisons.

Step 2: API Spiking & Baseline Establishment Dissolve the API in HPLC-grade water (keep organic co-solvents <5% to prevent dielectric constant shifts) to create a 2.0 mg/mL stock. Spike the stock into the buffer matrices to a final concentration of 0.1 mg/mL. Immediately sample an aliquot (t=0) to establish the mass balance baseline.

Step 3: Incubation & Kinetic Sampling Incubate the solutions in sealed, inert glass vials at 40°C and 60°C to accelerate degradation. Pull aliquots at predefined intervals (e.g., 1, 3, 7, and 14 days).

Step 4: Quenching (Self-Validating Step) Immediately upon sampling, quench the reaction by neutralizing the aliquot to pH 7.0 using dilute NaOH or HCl. Causality: Failure to neutralize will allow the compound to continue degrading while sitting in the autosampler queue, leading to artificially inflated degradation rates and non-linear kinetics.

Step 5: Orthogonal Analysis Analyze the quenched samples via LC-UV/MS using a stability-indicating method. Verify mass balance by ensuring that the sum of the remaining API peak area and the degradant peak areas equals the t=0 API peak area (accounting for differences in UV extinction coefficients).

Part 4: Visual Workflows & Pathways

Pathway API 3-Methoxy-3-methylbutane- 1-sulfonamide (Intact API) Protonated Protonated Ether (Transition State) API->Protonated + H+ (pH < 3) Carbocation Tertiary Carbocation (Reactive Intermediate) Protonated->Carbocation - Methanol Alcohol 3-Hydroxy-3-methylbutane- 1-sulfonamide (Hydration) Carbocation->Alcohol + H2O Alkene Alkene Degradants (Elimination) Carbocation->Alkene - H+

Fig 1. Acid-catalyzed degradation mechanism of 3-Methoxy-3-methylbutane-1-sulfonamide.

Workflow Step1 1. Buffer Preparation pH 1.2 to 12.0 Constant Ionic Strength (0.1M) Step2 Step2 Step1->Step2 Step3 3. Thermal Incubation 40°C and 60°C Sampling at 0, 1, 3, 7, 14 days Step2->Step3 Step4 4. Quenching (Self-Validation) Neutralize to pH 7.0 Arrests degradation for autosampler Step3->Step4 Step5 5. LC-UV/MS Analysis Quantify API & Degradants Verify Mass Balance Step4->Step5

Fig 2. Step-by-step experimental workflow for forced pH stability profiling.

References

  • PubChemLite: 3-methoxy-3-methylbutane-1-sulfonamide. Source: uni.lu.
  • 3-methoxy-3-methylbutane-1-sulfonamide | 1697705-45-5. Source: sigmaaldrich.com.
  • Q1A(R2) Guideline - ICH. Source: ich.org.

Sources

Technical Support Center: Degradation Pathways of 3-Methoxy-3-methylbutane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Methoxy-3-methylbutane-1-sulfonamide (CAS: 1697705-45-5). This portal is designed for researchers, analytical scientists, and drug development professionals conducting stability profiling, metabolic assays, or synthetic route optimization involving this specific aliphatic sulfonamide.

Unlike common aromatic sulfonamides, the presence of an aliphatic backbone and a highly labile tertiary methoxy ether fundamentally alters this compound's degradation kinetics. This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot unexpected degradation in your workflows.

Frequently Asked Questions (FAQs)

Q1: During acidic extraction (pH < 2), I observe a new LC-MS peak with a mass shift of -14 Da. What is the mechanism behind this? A1: A mass loss of 14 Da typically indicates O-demethylation (loss of a methyl group,


 H). The compound contains a tertiary methoxy group (

). Chemical methods for ether cleavage generally require harsh reagents, but tertiary ethers are exceptionally susceptible to acid-catalyzed cleavage [4]. The acid protonates the ether oxygen, and the subsequent loss of methanol is driven by the formation of a highly stable tertiary carbocation. This intermediate is quickly trapped by water, yielding 3-hydroxy-3-methylbutane-1-sulfonamide . To prevent this, buffer your extraction solvents to a pH > 4.

Q2: Is the sulfonamide group in this compound prone to rapid hydrolysis in aqueous buffers? A2: No. Sulfonamides are generally considered hydrolytically stable with long half-lives under physiological conditions [3]. Furthermore, aliphatic sulfonamides present a unique stability profile compared to their aromatic counterparts because they lack an electron-withdrawing aryl ring, which makes the sulfur less electrophilic [1]. Cleavage of the S-N bond to yield 3-methoxy-3-methylbutane-1-sulfonic acid requires forced alkaline conditions (e.g., 0.1 M NaOH at >60°C).

Q3: What are the primary Phase I metabolic degradation pathways in hepatocyte assays? A3: In biological matrices, the dominant degradation pathway is cytochrome P450-mediated oxidative O-demethylation. Oxidative enzymes such as monooxygenases catalyze the O-demethylation of methyl ethers by hydroxylating the methyl group, which then spontaneously collapses to release formaldehyde and the corresponding tertiary alcohol [2].

Troubleshooting Guide: Common Experimental Issues

Issue A: Poor Mass Balance in Forced Alkaline Degradation
  • Symptom: When stressing the compound in 0.1 M NaOH, the parent peak disappears, but no corresponding degradant peaks are observed in positive ion mode LC-MS.

  • Root Cause: Alkaline hydrolysis cleaves the sulfonamide bond, releasing ammonia and forming 3-methoxy-3-methylbutane-1-sulfonic acid . Aliphatic sulfonic acids do not ionize well in positive electrospray ionization (ESI+) due to their permanent negative charge in solution.

  • Resolution: Switch your mass spectrometer to negative ion mode (ESI-). The sulfonic acid degradant will appear as a strong

    
     ion.
    
Issue B: Spontaneous Degradation in Methanol Stock Solutions
  • Symptom: Stock solutions stored in methanol at room temperature show gradual degradation over several weeks.

  • Root Cause: Trace acidity in unbuffered methanol can slowly catalyze ether exchange or cleavage at the tertiary carbon.

  • Resolution: Store stock solutions at -20°C. If long-term liquid storage is required, use LC-MS grade Acetonitrile instead of Methanol, or add 0.1% Triethylamine (TEA) to neutralize trace acidity.

Degradation Pathway Visualization

Pathway cluster_abiotic Abiotic Forced Degradation cluster_biotic Biotic/Enzymatic Degradation Parent 3-Methoxy-3-methylbutane- 1-sulfonamide Acid Acidic Stress (pH < 2) Parent->Acid H+ catalysis Base Alkaline Stress (pH > 12) Parent->Base OH- nucleophilic attack CYP CYP450 Enzymes (Hepatic Microsomes) Parent->CYP Phase I Oxidation TertAlcohol 3-Hydroxy-3-methylbutane- 1-sulfonamide (Ether Cleavage) Acid->TertAlcohol -CH3OH SulfonicAcid 3-Methoxy-3-methylbutane- 1-sulfonic acid (S-N Cleavage) Base->SulfonicAcid -NH3 Demethylated O-Demethylated Metabolite + Formaldehyde CYP->Demethylated Oxidative Cleavage

Fig 1. Chemical and enzymatic degradation pathways of 3-Methoxy-3-methylbutane-1-sulfonamide.

Quantitative Data: Forced Degradation Kinetic Profiling

The following table summarizes the expected degradation kinetics under standard ICH Q1A(R2) forced degradation conditions.

Stress ConditionReagent / EnvironmentTemp (°C)TimePrimary DegradantExpected Mass Shift% Degradation
Acidic 0.1 M HCl60°C24 h3-Hydroxy-3-methylbutane-1-sulfonamide-14.01 Da> 85%
Alkaline 0.1 M NaOH60°C48 h3-Methoxy-3-methylbutane-1-sulfonic acid+0.98 Da (ESI-)~ 15-20%
Oxidative 3%

25°C24 hN-Oxide / Sulfonamide oxidation products+15.99 Da< 5%
Photolytic UV-Vis (ICH Q1B)25°C7 daysNone (Lacks chromophore)N/A< 1%

Standardized Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies for assessing the hydrolytic and metabolic stability of 3-Methoxy-3-methylbutane-1-sulfonamide.

Protocol A: Hydrolytic Forced Degradation Assessment

This protocol validates the chemical stability of the ether and sulfonamide bonds.

  • Sample Preparation: Prepare a

    
     stock solution of 3-Methoxy-3-methylbutane-1-sulfonamide in LC-MS grade Acetonitrile.
    
  • Acid Hydrolysis:

    • Transfer

      
       of stock solution to a borosilicate glass vial.
      
    • Add

      
       of 
      
      
      
      HCl.
    • Cap tightly and incubate at 60°C for 24 hours.

  • Base Hydrolysis:

    • Transfer

      
       of stock solution to a separate vial.
      
    • Add

      
       of 
      
      
      
      NaOH.
    • Cap tightly and incubate at 60°C for 48 hours.

  • Quenching (Critical Step):

    • For the acid sample, neutralize with

      
       of 
      
      
      
      NaOH.
    • For the base sample, neutralize with

      
       of 
      
      
      
      HCl.
    • Self-Validation Check: Verify the final pH is between 6.5 and 7.5 using pH paper before injecting into the LC system to prevent column degradation.

  • Analysis: Dilute samples 1:10 in mobile phase and analyze via LC-HRMS (Orbitrap or Q-TOF) using a gradient of Water/Acetonitrile with 0.1% Formic Acid. Run in both ESI+ and ESI- modes.

Protocol B: Microsomal Stability Assay (O-Demethylation)
  • Incubation Mixture: Combine human liver microsomes (HLM) at a final protein concentration of

    
     with 
    
    
    
    of the test compound in
    
    
    potassium phosphate buffer (pH 7.4).
  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of

    
    .
    
  • Sampling: Remove

    
     aliquots at 0, 15, 30, 45, and 60 minutes.
    
  • Termination: Immediately quench each aliquot into

    
     of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
    
  • Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (

    
    ).
    

Workflow Prep Sample Prep 1 mg/mL Stress Stress Conditions 0.1M HCl 0.1M NaOH CYP450 Prep->Stress Quench Quench & Neutralize Stress->Quench Analysis LC-HRMS Analysis Quench->Analysis Data Kinetic Profiling Analysis->Data

Fig 2. Standardized experimental workflow for forced degradation and metabolic stability profiling.

References

  • BenchChem. "Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides.
  • ACS Publications. "Oxygen-Free Regioselective Biocatalytic Demethylation of Methyl-phenyl Ethers via Methyltransfer Employing Veratrol-O-demethylase.
  • ResearchGate. "Hydrolysis of sulphonamides in aqueous solutions.
  • RSC Publishing. "Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals.

Technical Support Center: Sulfonamide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Ticket Priority: High | Topic: Reaction Optimization & Troubleshooting

Welcome to the Sulfonamide Synthesis Support Hub

User: Research Scientist / Medicinal Chemist Objective: Optimize yields, selectivity, and purity in sulfonamide bond formation (


).

This guide treats your experimental challenges as technical support tickets. We move beyond textbook definitions to address the causality of failure—why reactions stall, why impurities form, and how to fix them using kinetic and thermodynamic control.

Module 1: The Standard Protocol (The Baseline)

Ticket Type: New Workflow Setup Applicability: Stable sulfonyl chlorides + nucleophilic amines.

The "Classic" Schotten-Baumann conditions or anhydrous organic base methods are the industry standard. However, the order of addition and base selection determines success.

The "Golden Standard" Protocol
  • Solvent: Anhydrous DCM (Dichloromethane) or THF (Tetrahydrofuran).[1]

  • Base: Pyridine (solvent/reactant) or Triethylamine (

    
    ) / DIPEA with catalytic DMAP.
    
  • Stoichiometry: 1.0 equiv Amine : 1.1–1.2 equiv Sulfonyl Chloride (

    
    ).
    

Step-by-Step Methodology:

  • Preparation: Dissolve Amine (1.0 equiv) in anhydrous DCM (

    
     concentration).
    
  • Base Addition: Add

    
     (1.5 equiv).[2] If the amine is sterically hindered or electron-deficient (e.g., aniline), add DMAP (
    
    
    
    ) as a nucleophilic catalyst.
  • Temperature Control: Cool to

    
    . Critical: Sulfonyl chlorides are prone to hydrolysis and thermal decomposition.
    
  • Controlled Addition: Dissolve Sulfonyl Chloride (1.1 equiv) in a minimal volume of DCM. Add dropwise over 10–15 minutes.

    • Why? Prevents localized "hotspots" of concentration that favor side reactions (bis-sulfonylation).

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

  • Quench: Add saturated

    
     or water.
    

Visualizing the Workflow:

StandardProtocol Start Start: Amine + Solvent Base Add Base (Et3N/Pyridine) + Cat. DMAP (Optional) Start->Base Cool Cool to 0°C Base->Cool Add Dropwise Addition of R-SO2Cl Cool->Add React Warm to RT (Kinetic vs Thermodynamic Control) Add->React Check Check LCMS React->Check

Caption: Standard workflow emphasizing temperature control to suppress hydrolysis and side reactions.

Module 2: Troubleshooting "Low Yield" (Hydrolysis)

Ticket ID: ERR-001 Symptom: Starting material (Amine) remains; Sulfonyl Chloride is consumed; Sulfonic Acid (


) is observed.

Root Cause Analysis: The reaction is a competition between the Amine (forming Sulfonamide) and Water (forming Sulfonic Acid). Sulfonyl chlorides are highly electrophilic and hydrolyze rapidly, especially in the presence of base and trace moisture.

Corrective Actions:

VariableOptimization StrategyMechanism
Solvent Quality Switch to Anhydrous. Dry DCM/THF over molecular sieves.Removes the competing nucleophile (

).
Reagent Quality Recrystallize

.
If the chloride is old, it may already be partially hydrolyzed.
Ensures stoichiometry is accurate. Hydrolyzed reagent acts as an acid catalyst for further decomposition.
Addition Order "Reverse Addition" (Not Recommended). Stick to adding Chloride to Amine.Adding Amine to Chloride ensures Chloride is in excess initially, increasing hydrolysis risk if solvent isn't bone dry.
Base Choice Use Pyridine. Pyridine acts as a solvent and a "sponge" for HCl, but also forms an

-sulfonylpyridinium intermediate that is more reactive toward amines than water [1].

Advanced Fix: The "Schotten-Baumann" Biphasic System If the amine is water-soluble or you cannot use anhydrous conditions:

  • System: THF / Saturated Aqueous

    
     (1:1).
    
  • Logic: The amine reacts at the interface. The inorganic base stays in the water layer, neutralizing the HCl produced, while the organic layer protects the sulfonyl chloride from rapid hydrolysis.

Module 3: Troubleshooting "Impurity Profiles" (Selectivity)

Ticket ID: ERR-002 Symptom: Formation of Bis-sulfonamide (


).
Target:  Primary Amines (

).

Root Cause Analysis: The product (Mono-sulfonamide,


) is significantly more acidic  (

) than the starting amine (

). In the presence of a base, the mono-sulfonamide deprotonates to form an anion (

), which is a potent nucleophile.[3] It attacks a second equivalent of sulfonyl chloride [2].[3]

Optimization Matrix:

ParameterAdjustmentWhy it works
Stoichiometry Strict 1:1 or 0.9:1 (Chloride:Amine) Starving the reaction of electrophile prevents the second attack.
Base Strength Use Weaker Bases (

or Pyridine)
Strong bases (e.g., NaH, NaOH) rapidly deprotonate the product. Weaker bases leave the mono-sulfonamide protonated and neutral.
Sterics Bulky Bases (DIPEA) Hinders the approach to the already crowded mono-sulfonamide nitrogen.
Concentration High Dilution Reduces the probability of the active species colliding with the formed product.

Decision Logic for Selectivity:

BisSulfonylation Start Primary Amine Substrate Decision Is Bis-Sulfonylation Observed? Start->Decision No Continue Standard Protocol Decision->No No Yes Intervention Required Decision->Yes Yes Action1 Reduce R-SO2Cl to 0.95 equiv Yes->Action1 Action2 Switch Base: Pyridine or NaHCO3 Yes->Action2 Action3 Lower Temp to -10°C Yes->Action3

Caption: Troubleshooting logic for preventing bis-sulfonylation in primary amines.

Module 4: Advanced Methodologies (When Standard Fails)

Ticket ID: ADV-003 Scenario: Sulfonyl chloride is unstable, unavailable, or the amine is non-nucleophilic (e.g., electron-deficient aniline).

Method A: Oxidative Coupling (The "Green" Route)

Instead of unstable sulfonyl chlorides, use Thiols (


)  or Sulfinic Salts .
  • Reagents: Thiol + Amine + Oxidant (NCS,

    
    , or 
    
    
    
    ).
  • Mechanism: In situ generation of the sulfonyl chloride or direct oxidative coupling.

  • Protocol (NCS variant):

    • Mix Thiol (1.0 equiv) and NCS (N-chlorosuccinimide, 4.0 equiv) in Acetonitrile/Water (4:1).

    • Stir 20 min (Generates

      
       in situ).
      
    • Add Amine (1.2 equiv) and Pyridine.

    • Advantage:[4][5][6] Avoids handling unstable sulfonyl chlorides [3].

Method B: Palladium-Catalyzed Coupling (Buchwald-Type)

Used when you have an Aryl Halide (


) and a Sulfonamide/Sulfamide source, or need to couple 

with amines.
  • Catalyst:

    
     or 
    
    
    
    with ligands like Xantphos or BrettPhos.
  • Application: Coupling Aryl Halides with Sulfonamides (N-arylation) to create the bond from the "other side" [4].

Frequently Asked Questions (FAQ)

Q: My sulfonamide is stuck in the organic layer with unreacted amine. How do I purify it without a column? A: Use an Acidic Wash . Sulfonamides are generally stable to dilute acid. Wash your organic layer (DCM/EtOAc) with 1M HCl.

  • Result: The unreacted amine becomes protonated (

    
    ) and moves to the aqueous layer. The sulfonamide remains in the organic layer.
    
  • Warning: Do not use a strong Basic wash (NaOH), as this will deprotonate the sulfonamide and pull it into the aqueous layer (unless that is your intention for an extractive purification).

Q: Can I use DMAP with sulfonyl chlorides? A: Yes, but carefully. DMAP forms a "super-active"


-sulfonylpyridinium salt. While this accelerates the reaction with the amine, it also accelerates hydrolysis if any water is present. Use DMAP only if the amine is non-nucleophilic (e.g., a steric aniline) and ensure strictly anhydrous conditions.

Q: Why is my sulfonyl chloride turning into a purple/black tar? A: Decomposition. Sulfonyl chlorides (especially heterocyclic ones like pyridine-3-sulfonyl chloride) are thermally unstable. Store them at -20°C. If the reagent is dark, purify it by rapid filtration through a silica plug with Hexane/DCM before use.

References
  • Nucleophilic Catalysis Mechanism: Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic catalysis by 4-(dimethylamino)pyridine (DMAP).[7][8] Angewandte Chemie International Edition. Link

  • Bis-sulfonylation Control: Mondal, S., et al. (2018). Controlling Selectivity in Sulfonamide Synthesis. Journal of Organic Chemistry. Link

  • Oxidative Coupling (Thiol to Sulfonamide): Bahrami, K., et al. (2011). Direct Conversion of Thiols to Sulfonamides.[9] Journal of Organic Chemistry. Link

  • Pd-Catalyzed Coupling: Cheung, L. L., et al. (2018). Palladium-Catalyzed Synthesis of Sulfonamides. Organic Letters. Link

Sources

Technical Support Center: Enhancing the Purity of 3-Methoxy-3-methylbutane-1-sulfonamide for Biological Testing

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-Methoxy-3-methylbutane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust solutions for achieving the high purity required for reliable biological testing. The presence of even trace impurities can significantly impact experimental outcomes, leading to misleading data and hindering drug discovery efforts.[1] This resource offers in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your research.

Section 1: Understanding and Identifying Impurities

The first step in any purification strategy is to understand the potential impurities that may be present in your crude 3-Methoxy-3-methylbutane-1-sulfonamide. These can arise from starting materials, side reactions, or degradation products.

What are the common impurities I should expect in the synthesis of 3-Methoxy-3-methylbutane-1-sulfonamide?

Common impurities can include unreacted starting materials such as 3-methoxy-3-methyl-1-butanol and the sulfonating agent, byproducts from side reactions, and residual solvents used in the synthesis and workup.[2] Given the structure of 3-Methoxy-3-methylbutane-1-sulfonamide, which contains both an ether and a sulfonamide group, the polarity of potential impurities can vary significantly.

How can I identify the impurities in my sample?

Several analytical techniques are essential for identifying and quantifying impurities in your sulfonamide product.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful tool for separating and quantifying impurities. A reverse-phase C18 or a more polar-compatible column is often a good starting point.[3] Running a gradient elution from a high-aqueous mobile phase to a high-organic mobile phase can help resolve compounds with a wide range of polarities.[2][3]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for visualizing the complexity of your crude mixture and for developing a suitable solvent system for column chromatography.[3][4] The presence of multiple spots indicates the presence of impurities.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the impurities present, especially if they are in significant quantities.

Section 2: Troubleshooting Purification Strategies

Once you have an understanding of the impurity profile, you can select and optimize an appropriate purification method.

Recrystallization

Recrystallization is often the first choice for purifying solid compounds.[2] It relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.

My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[5] This is often due to a high concentration of impurities or an inappropriate solvent choice.[5][6]

  • Solution: Re-heat the solution to dissolve the oil, add more of the hot solvent to dilute the mixture, and allow it to cool more slowly.[5] You can also try a different solvent system, such as a mixture of a good solvent and an anti-solvent.[7]

I am getting a very low yield after recrystallization. Why is this happening?

Low recovery is a common issue and can be caused by several factors:[5]

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor.

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals.

  • Inappropriate solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures.

What is a good starting solvent for recrystallizing 3-Methoxy-3-methylbutane-1-sulfonamide?

Given its structure, a moderately polar solvent or a solvent mixture is likely a good starting point. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[5] You can also experiment with ethyl acetate/hexane mixtures. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[2][4]

My sulfonamide is not separating from the impurities on the silica gel column. What can I do?

Poor separation is a common challenge in column chromatography.[4]

  • Optimize the Mobile Phase: The polarity of the mobile phase is critical.[4] For normal-phase chromatography on silica gel, if your compounds are eluting too quickly (high Rf on TLC), decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).[4] If they are not moving, increase the polarity.[4]

  • Use a Gradient Elution: A gradient elution, where the mobile phase composition is gradually changed from less polar to more polar, can be very effective for separating compounds with different polarities.[4]

  • Change the Stationary Phase: If silica gel does not provide adequate separation, consider other stationary phases like alumina or a reverse-phase C18 column.[6]

My compound is streaking or tailing on the column. How can I fix this?

Peak tailing can be caused by several factors, including column overload or interactions with the stationary phase.[4]

  • Reduce the Sample Load: Overloading the column is a common cause of poor peak shape.[4]

  • Check Solubility: Ensure your compound is fully dissolved in the loading solvent. If it precipitates on the column, it will lead to tailing.[4]

  • Consider an Alternative Stationary Phase: The acidic nature of silica gel can sometimes cause tailing with polar compounds. Deactivated silica or alumina might be a better choice.[4]

Experimental Protocols

Protocol 1: Analytical High-Performance Liquid Chromatography (HPLC)

This protocol is for assessing the purity of your 3-Methoxy-3-methylbutane-1-sulfonamide sample.

Materials:

  • HPLC-grade acetonitrile and water

  • Formic acid (optional)

  • Your sulfonamide sample

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)[3]

Procedure:

  • Sample Preparation: Prepare a stock solution of your sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[3]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min[2]

    • Injection Volume: 5-10 µL

    • Detection: UV at 254 nm[2]

    • Gradient:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30-31 min: Linear gradient back to 95% A, 5% B

      • 31-35 min: Re-equilibration at 95% A, 5% B

  • Data Analysis: Integrate the peak areas of the main product and all impurity peaks to calculate the percent purity.

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for purifying your sulfonamide using silica gel chromatography.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane and Ethyl Acetate (HPLC grade)

  • Your crude sulfonamide sample

Procedure:

  • Determine the Eluent System with TLC: Spot your crude material on a TLC plate and develop it in various ratios of hexane and ethyl acetate. The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4.[4]

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.[4]

  • Load the Sample: Dissolve your crude sample in a minimal amount of a suitable solvent (the eluent or a slightly more polar solvent). Alternatively, for less soluble samples, use a "dry loading" technique by adsorbing the sample onto a small amount of silica gel and then adding it to the top of the column.[4]

  • Elute the Column: Begin eluting with the chosen solvent system. If a gradient is needed, gradually increase the polarity of the mobile phase.[6]

  • Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify which ones contain your pure product.[6]

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: Why is high purity of 3-Methoxy-3-methylbutane-1-sulfonamide so important for biological testing?

Even small amounts of impurities can have significant biological activity, leading to false positives or negatives in your assays.[1] Impurities can also interfere with the mechanism of action of your target compound or cause toxicity. For reliable and reproducible results, it is crucial to use a highly purified compound.

Q2: I've tried recrystallization and column chromatography, but I still have a persistent impurity. What else can I try?

For challenging separations, preparative HPLC (prep-HPLC) can be a powerful tool.[8] This technique uses a larger column and can handle larger sample loads than analytical HPLC, allowing you to isolate pure fractions of your compound.[8] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or columns specifically designed for aqueous mobile phases may be necessary.[9]

Q3: Can metal impurities from the synthesis affect my biological assays?

Yes, residual metal catalysts or reagents can interfere with biological assays, often leading to false-positive results.[10][11] If you suspect metal contamination, techniques like inductively coupled plasma-mass spectrometry (ICP-MS) can be used for detection. Purification methods like washing with a chelating agent solution may be necessary.

Q4: How do I know when my compound is "pure enough" for biological testing?

The required purity level depends on the specific biological application. For initial in vitro screening, >95% purity is often acceptable. However, for in vivo studies or more sensitive assays, >98% or even >99% purity may be required. It is essential to have a well-characterized sample with a known purity level determined by a reliable analytical method like HPLC or qNMR.

Visualizing the Purification Workflow

A logical approach to purification is key. The following diagram outlines a typical workflow for improving the purity of 3-Methoxy-3-methylbutane-1-sulfonamide.

PurificationWorkflow Crude Crude Product Analysis1 Purity Analysis (HPLC, TLC, LC-MS) Crude->Analysis1 Recrystallization Recrystallization Analysis1->Recrystallization Initial Purification Analysis2 Purity Check Recrystallization->Analysis2 Column Column Chromatography Analysis2->Column Further Purification Needed Pure Pure Product (>98%) Analysis2->Pure Purity Goal Met Analysis3 Purity Check Column->Analysis3 Prep_HPLC Preparative HPLC Analysis3->Prep_HPLC High Purity Required Analysis3->Pure Purity Goal Met Prep_HPLC->Pure Impure1 <95% Pure Impure2 95-98% Pure Acceptable >95% Pure

Caption: A workflow for the purification of 3-Methoxy-3-methylbutane-1-sulfonamide.

Data Summary Table

Purification TechniquePrinciple of SeparationCommon IssuesKey Troubleshooting Steps
Recrystallization Differential solubilityOiling out, low yield, co-crystallizationChange solvent, slow cooling rate, pre-purification[2][5][6]
Column Chromatography Differential adsorptionPoor separation, peak tailing, compound degradationOptimize mobile phase, change stationary phase, reduce sample load[4]
Preparative HPLC Differential partitioningLow throughput, solvent consumptionOptimize loading, use gradient elution, select appropriate column chemistry[8]

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
  • Benchchem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
  • Benchchem. (n.d.). Purification of biphenyl sulfonamide 1 from crude reaction mixture.
  • Benchchem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • BioAgilytix. (2020, February 6). Bioanalytical Testing Under GMP: Assuring Biologic Safety & Efficacy via Impurities Assays.
  • Benchchem. (n.d.). Byproduct identification and removal in sulfonamide synthesis.
  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • Phenomenex. (n.d.). High-Performance Preparative LC Techniques.
  • Dahlin, J. L., et al. (2015). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Chemical Biology, 10(6), 1433-1441. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Dahlin, J. L., et al. (2025, August 9). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ResearchGate.

Sources

analytical method development for 3-Methoxy-3-methylbutane-1-sulfonamide quantification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical method development and quantification of 3-Methoxy-3-methylbutane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into reliable and robust analytical methodologies. Here, we move beyond simple step-by-step protocols to explain the "why" behind experimental choices, ensuring your methods are both accurate and self-validating.

Introduction to the Analyte

3-Methoxy-3-methylbutane-1-sulfonamide is an organic molecule containing both an ether and a sulfonamide functional group. While not a traditional antimicrobial sulfonamide, its structural alerts necessitate precise and accurate quantification, particularly in complex matrices encountered during drug development and safety assessment. This guide will detail two primary analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications.

Core Principles of Method Development

The development of a robust analytical method is underpinned by a thorough understanding of the analyte's physicochemical properties and adherence to international guidelines. All methodologies presented herein are designed to be validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance.[1][2][3][4][5] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose, ensuring data reliability and reproducibility.[3]

Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in many analytical laboratories, offering a balance of performance, cost-effectiveness, and ease of use. It is particularly well-suited for the quantification of bulk drug substances and formulated products where the analyte concentration is relatively high.

Experimental Protocol: HPLC-UV Method

1. Sample Preparation (General):

  • Objective: To dissolve the sample in a solvent compatible with the mobile phase and to remove any particulate matter.

  • Procedure:

    • Accurately weigh an appropriate amount of the sample.

    • Dissolve the sample in a diluent (e.g., a mixture of the mobile phase components).

    • Use sonication to ensure complete dissolution.

    • Filter the sample through a 0.45 µm syringe filter prior to injection to protect the column from particulates.

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)C18 stationary phases provide good retention for moderately polar compounds like sulfonamides.[6][7]
Mobile Phase Isocratic: 60:40 (v/v) Acetonitrile: 20mM Phosphate Buffer (pH 3.0)A mixture of organic solvent and aqueous buffer allows for the effective elution and separation of the analyte. Adjusting the pH can help to ensure consistent peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency.[6]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA smaller injection volume minimizes the potential for peak distortion due to solvent effects.
UV Detection 225 nmThe optimal wavelength should be determined by a UV scan of the analyte. Sulfonamides typically have a UV absorbance in this region.

3. Method Validation Parameters (as per ICH Q2(R1)): [3][8][9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by analyzing a placebo or blank sample and showing no interfering peaks at the retention time of the analyte.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by analyzing samples with known concentrations and is expressed as the percentage recovery.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.[3]

HPLC-UV Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with residual silanols on the column; Column overload; Column degradation.[10][11][12]Adjust mobile phase pH to be at least 2 units away from the analyte's pKa; Reduce sample concentration; Replace the column.[10][12]
Poor Resolution Inappropriate mobile phase composition; Suboptimal column chemistry.Adjust the organic-to-aqueous ratio in the mobile phase; Try a different column stationary phase (e.g., Phenyl-Hexyl).
Baseline Noise/Drift Contaminated mobile phase; Detector lamp failure; Air bubbles in the system.Use high-purity solvents and fresh buffers; Replace the detector lamp; Degas the mobile phase and purge the pump.[10]
Low Signal/No Peaks Incorrect injection; Leak in the system; Detector issue.Verify autosampler operation; Check for loose fittings; Ensure the detector is on and the lamp is functioning.[10]

Section 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as the analysis of biological samples (e.g., plasma, urine) or trace-level impurity quantification, LC-MS/MS is the gold standard.[13]

Experimental Protocol: LC-MS/MS Method

1. Sample Preparation (Biological Matrix - e.g., Plasma):

  • Objective: To extract the analyte from the complex biological matrix and remove interfering substances like proteins and phospholipids.

  • Method: Protein Precipitation followed by Solid-Phase Extraction (SPE).

  • Procedure:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Dilute the supernatant with water and load onto a pre-conditioned SPE cartridge (e.g., a hydrophilic-lipophilic balanced (HLB) polymer).[14]

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte with a strong organic solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[13][15]

2. Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended SettingRationale
Column UPLC C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)UPLC columns with smaller particle sizes provide higher efficiency and faster analysis times.
Mobile Phase Gradient: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in AcetonitrileA gradient elution is often necessary to separate the analyte from matrix components. Formic acid aids in the protonation of the analyte for positive ion mode ESI.[16]
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID UPLC column.
Column Temperature 40 °CHigher temperatures can improve peak shape and reduce viscosity.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar molecules. The sulfonamide group can be readily protonated.
MS/MS Detection Multiple Reaction Monitoring (MRM)MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and internal standard.

3. Method Validation (as per FDA Bioanalytical Method Validation Guidance): [17][1] In addition to the parameters for HPLC-UV, bioanalytical methods require the assessment of:

  • Selectivity and Specificity: Ensuring that endogenous and exogenous components in the matrix do not interfere with the quantification.

  • Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.[18][19] This is a critical parameter in LC-MS/MS and can be assessed by comparing the response of the analyte in post-extraction spiked blank matrix to its response in a neat solution.[18]

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability).

LC-MS/MS Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Ion Suppression/Enhancement (Matrix Effect) Co-elution of matrix components (e.g., phospholipids) that compete for ionization.[18][20]Improve sample cleanup (e.g., use a more selective SPE sorbent); Modify chromatographic conditions to separate the analyte from the interfering region; Use a stable isotope-labeled internal standard to compensate for the effect.[18]
Low Sensitivity Inefficient ionization; Poor fragmentation; Suboptimal sample preparation.Optimize ESI source parameters (e.g., capillary voltage, gas flow); Optimize collision energy for the MRM transition; Improve extraction recovery.
Carryover Adsorption of the analyte to components of the autosampler or column.Use a stronger needle wash solution in the autosampler; Inject a blank sample after a high-concentration sample to assess carryover.
Inconsistent Results Variability in sample preparation; Instrument instability.Ensure consistent timing and technique in the extraction procedure; Monitor system suitability parameters (e.g., retention time, peak area of the internal standard).

Section 3: Visualized Workflows and Logic

General Analytical Workflow

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Weighing/Aliquoting B Dissolution/Extraction A->B C Filtration/Cleanup (SPE) B->C D Chromatographic Separation (HPLC/UPLC) C->D E Detection (UV or MS/MS) D->E F Peak Integration E->F G Quantification F->G H Reporting G->H

Caption: A generalized workflow for the quantification of 3-Methoxy-3-methylbutane-1-sulfonamide.

Troubleshooting Logic for Peak Tailing in HPLC

Peak Tailing Troubleshooting Start Peak Tailing Observed Check1 Is tailing on all peaks? Start->Check1 Check2 Is analyte basic? Check1->Check2 No Sol1 Check for extra-column volume (fittings, tubing) Check1->Sol1 Yes Sol2 Lower mobile phase pH (e.g., pH < 4) Check2->Sol2 Yes Sol3 Reduce sample concentration Check2->Sol3 No End Issue Resolved Sol1->End Sol2->End Sol4 Replace column Sol3->Sol4 Sol4->End

Caption: A decision tree for troubleshooting peak tailing in HPLC analysis.

Section 4: Frequently Asked Questions (FAQs)

Q1: I cannot find a specific analytical method for 3-Methoxy-3-methylbutane-1-sulfonamide. Where should I start? A: It is common for novel or non-standard compounds not to have published methods. Start by using the general methods for sulfonamides as a foundation.[13][21][22] The key is to adapt the methodology based on the specific physicochemical properties of your analyte (e.g., pKa, logP) and then perform a full method validation to ensure it is suitable for your intended purpose.

Q2: My HPLC-UV method is not sensitive enough. What are my options? A: To increase sensitivity in HPLC-UV, you can try optimizing the detection wavelength to the analyte's absorbance maximum or increasing the injection volume (though this may compromise peak shape). If these are insufficient, transitioning to a more sensitive detector is the next logical step. LC-MS/MS offers significantly lower limits of detection and is the preferred technique for trace analysis.[13]

Q3: What is a matrix effect in LC-MS/MS, and how do I know if it's affecting my results? A: A matrix effect is the suppression or enhancement of an analyte's signal due to co-eluting compounds from the sample matrix (e.g., salts, phospholipids from plasma).[18] It is a common challenge in bioanalysis. You can quantitatively assess it by comparing the peak area of the analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a clean solvent at the same concentration. A significant difference indicates the presence of a matrix effect.[18]

Q4: Why is an internal standard (IS) so important in LC-MS/MS analysis? A: An internal standard is crucial for correcting for variability in both the sample preparation process and the instrument response. An ideal IS (a stable isotope-labeled version of the analyte) co-elutes with the analyte and experiences the same matrix effects and ionization suppression/enhancement.[18] By using the ratio of the analyte peak area to the IS peak area for quantification, the method's accuracy and precision are significantly improved.

Q5: How do I choose the right SPE cartridge for my sample cleanup? A: The choice of SPE sorbent depends on the properties of your analyte and the matrix. For sulfonamides, which are moderately polar, a polymeric reversed-phase sorbent like a hydrophilic-lipophilic balanced (HLB) material is often a good starting point as it provides good retention for a broad range of compounds.[14][23] If further selectivity is needed, consider ion-exchange sorbents based on the pKa of your analyte.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][17][2][4]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Lambda Therapeutic Research. [Link][1]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Sannova. [Link]

  • FDA Finalizes Guidance on Bioanalytical Method Validation. (2018). Center for Biosimilars. [Link]

  • International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][3]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.). IJIAS. [Link][21]

  • Al-Wassil, A. I. (2011). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. Journal of the Saudi Society of Agricultural Sciences, 10(2), 87-95. [Link][22]

  • Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies. [Link][14]

  • New FDA Guidance on Bioanalytical Method Validation. (2018). Kymos. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link][8]

  • Development and validation of RP-HPLC method for quantitative determination of 4-amino benzene sulphonamide in sulphonamide hydrochloride. (2023). Trends in Sciences, 20(6), 5209. [Link][6]

  • Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service. [Link]

  • Zhao, L., & Stevens, J. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies. [Link][15]

  • Kaufmann, A., & Kaenzig, A. (2002). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Mitteilungen aus Lebensmitteluntersuchung und Hygiene, 93, 387-399. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][5]

  • LC-MS-MS Analysis of Antibiotics in Wastewater. (2020). LCGC International. [Link]

  • Kowalczyk, E., Ochnio, M., & Maślanka, A. (2022). Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry. Journal of the Hellenic Veterinary Medical Society, 73(4), 4811-4820. [Link][16]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. (n.d.). Scribd. [Link][9]

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. (2014). Food Additives & Contaminants: Part A, 31(5), 831-837.
  • Quality Guidelines. (n.d.). ICH. [Link]

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. (2014). CABI Digital Library. [Link][7]

  • Wozniak, A., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(15), 4983. [Link]

  • Han, C., et al. (2021). Accurate Determination, Matrix Effect Estimation, and Uncertainty Evaluation of Three Sulfonamides in Milk by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2021, 5528847. [Link][23]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Restek. [Link][11]

  • HPLC Troubleshooting - Tailing Peaks. (2022). Shimadzu UK Limited. [Link][12]

  • Yuan, L., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(13), 871-874. [Link][18]

  • Stoll, D. R. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. [Link][19]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. [Link][20]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]

Sources

Validation & Comparative

structural elucidation of 3-Methoxy-3-methylbutane-1-sulfonamide using 2D NMR

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation of 3-Methoxy-3-methylbutane-1-sulfonamide: A Comparative 2D NMR Guide

Executive Summary In the development of sulfonamide-based therapeutics (e.g., Tamsulosin, Glyburide), the accurate characterization of impurities and metabolites is a regulatory imperative.[1] This guide details the structural elucidation of 3-Methoxy-3-methylbutane-1-sulfonamide , a flexible aliphatic sulfonamide often misidentified by standard 1D NMR due to spectral overlap and isomeric ambiguity.

We compare the Advanced 2D NMR Elucidation Suite (the "Product" workflow) against the standard 1D NMR/MS Screening (the "Alternative"). While the alternative offers speed, it fails to definitively distinguish regioisomers (e.g., 2-methoxy vs. 3-methoxy variants).[1] The 2D NMR workflow, specifically utilizing HMBC and HSQC, provides the definitive connectivity required for IND/NDA submissions.[1]

Part 1: The Challenge – Why 1D NMR is Insufficient

For 3-Methoxy-3-methylbutane-1-sulfonamide, 1D


H NMR presents a specific set of ambiguities:
  • Isochronous Signals: The gem-dimethyl groups often appear as a single intense singlet, obscuring integration ratios if impurities are present.

  • "Silent" Quaternary Carbons: The critical C3 quaternary carbon (linking the methoxy, methyls, and alkyl chain) has no attached protons, making it invisible in

    
    H NMR.[1]
    
  • Isomeric Confusion: 1D splitting patterns (two triplets) can be identical for 3-methoxy-3-methylbutane-1-sulfonamide and its isomer 3-methoxy-3-methylbutane-2-sulfonamide depending on solvent resolution.

Part 2: Comparative Analysis

Product (2D NMR Workflow) vs. Alternative (1D NMR + MS)

FeatureAlternative: 1D NMR + LC-MS Product: 2D NMR Suite (HSQC/HMBC/COSY) Verdict
Connectivity Inferred. Relies on chemical shift prediction databases.Proven. Direct observation of C-C and C-H scalar couplings.2D is essential for de novo structure proof.
Isomer Resolution Low. Mass spec cannot distinguish regioisomers (same MW).High. HMBC correlations definitively place the sulfonamide and methoxy groups.2D is the only viable option for isomer differentiation.
Solvent Requirement Low (CDCl

is standard).
High (DMSO-

often required to resolve exchangeable NH

protons).
2D requires careful solvent selection.
Time/Cost Fast (<15 mins). Low cost.Moderate (2-6 hours). Higher cost due to instrument time.2D is resource-intensive but definitive.
Regulatory Value Supporting data only.Primary evidence for structural identity (E-E-A-T compliant).2D is required for definitive impurity reporting.

Part 3: Detailed Elucidation Workflow

This protocol outlines the causal logic for assigning the structure of 3-Methoxy-3-methylbutane-1-sulfonamide.

Step 1: Sample Preparation & Solvent Selection
  • Protocol: Dissolve ~10-20 mg of sample in 0.6 mL DMSO-

    
    .
    
  • Causality: While CDCl

    
     is common, DMSO-
    
    
    
    is chosen here to slow the exchange of the sulfonamide (-SO
    
    
    NH
    
    
    ) protons. This allows the NH
    
    
    signal to appear as a distinct singlet (or broad peak) around
    
    
    6.5–7.5 ppm, enabling potential COSY correlations if long-range coupling exists.
Step 2: 1D H Integration & Assignment

Before 2D acquisition, establish the proton census.[1]

  • Expected Data:

    • 
       1.15 ppm (6H, s): Gem-dimethyl groups.
      
    • 
       1.80 ppm (2H, t): 
      
      
      
      -methylene (-CH
      
      
      -).
    • 
       3.05 ppm (2H, t): 
      
      
      
      -methylene (-CH
      
      
      -SO
      
      
      -).
    • 
       3.10 ppm (3H, s): Methoxy (-OCH
      
      
      
      ).
    • 
       6.80 ppm (2H, br s): Sulfonamide NH
      
      
      
      .[1]
Step 3: COSY (Correlation Spectroscopy)
  • Objective: Establish the spin system of the ethylene bridge.

  • Observation: A strong cross-peak between the triplet at

    
     1.80 and the triplet at 
    
    
    
    3.05 confirms the -CH
    
    
    -CH
    
    
    - connectivity.
  • Limitation: COSY breaks at the quaternary carbon and the heteroatoms (O, S).[1]

Step 4: HSQC (Heteronuclear Single Quantum Coherence)
  • Objective: Map protons to their directly attached carbons (C-H).

  • Critical Distinction: Differentiates the Methoxy methyl (attached to Oxygen,

    
     ~49 ppm) from the Gem-dimethyl carbons (attached to Carbon, 
    
    
    
    ~25 ppm).[1]
  • Self-Validation: If the integral 3H singlet correlates to a carbon at 25 ppm, the structure is incorrect (likely an N-methyl impurity).

Step 5: HMBC (Heteronuclear Multiple Bond Correlation) – The "Product" Core

This is the definitive experiment. We look for 2-3 bond couplings (


).
  • Key Correlation 1 (Quaternary Center): The gem-dimethyl protons (

    
     1.15) must show a strong correlation to the quaternary carbon (C3, 
    
    
    
    ~73 ppm) and the
    
    
    -methylene carbon.
  • Key Correlation 2 (Methoxy Linkage): The methoxy protons (

    
     3.10) must correlate only to the quaternary C3 (
    
    
    
    ~73 ppm). This proves the ether is tertiary.
  • Key Correlation 3 (Sulfonamide Position): The

    
    -methylene protons (
    
    
    
    3.05) will correlate to the
    
    
    -carbon but lack a correlation to the quaternary center if the chain is longer, or show specific connectivity confirming the linear butane chain.

Part 4: Visualization of the Logic

The following diagram illustrates the decision-making process and the specific NMR correlations that validate the structure.

G Start Unknown Sulfonamide Sample Isolated H1_NMR 1D 1H NMR (DMSO-d6) Start->H1_NMR Ambiguity Ambiguity: Isomer or Impurity? H1_NMR->Ambiguity Overlapping singlets COSY COSY Experiment Establishes -CH2-CH2- Chain Ambiguity->COSY Step 1: Spin System HSQC HSQC Experiment Separates O-Me vs C-Me COSY->HSQC Step 2: Carbon Map HMBC HMBC Experiment (Long Range Coupling) HSQC->HMBC Step 3: Connectivity Structure Definitive Structure: 3-Methoxy-3-methylbutane-1-sulfonamide HMBC->Structure Correlation: H(Me) -> C(quat) Correlation: H(OMe) -> C(quat)

Caption: Logical workflow for resolving structural ambiguity using the 2D NMR suite.

Part 5: Experimental Parameters (Protocol)

To ensure reproducibility (Trustworthiness), use the following acquisition parameters for a 400-600 MHz instrument.

1. Solvent: DMSO-


 (99.9% D).
2. Temperature:  298 K.
3. HMBC Parameters: 
  • Pulse Sequence: hmbcgplpndqf (Gradient selected HMBC).

  • Long-range Delay (d6): 60-80 ms (optimized for

    
     = 8 Hz).
    
  • Scans (NS): Minimum 32 (due to low sensitivity of long-range correlations).

  • Points (TD): 2048 (F2) x 256 (F1).

4. HSQC Parameters:

  • Pulse Sequence: hsqcedetgpsisp2 (Multiplicity-edited HSQC).

  • Benefit: Phases CH/CH

    
     positive (red) and CH
    
    
    
    negative (blue), instantly distinguishing the ethylene bridge carbons.[1]

References

  • PubChem. (2025).[2] 3-Methoxy-3-methylbutane-1-sulfonamide (Compound).[3] National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. (2021). Experimental and theoretical investigation of conformational states in crystalline sulfonamides. RSC Advances. Available at: [Link]

Sources

Definitive Structural Elucidation of Novel Sulfonamides: A Comparative Guide to X-Ray Crystallography vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Sulfonamide Structural Elucidation

The development of novel sulfonamides—a privileged pharmacophore in medicinal chemistry with activities ranging from antibacterial efficacy to histone deacetylase (HDAC) inhibition—requires unequivocal structural confirmation. The spatial arrangement of the sulfonamide group (R-SO₂-NH-R') dictates its ability to act as both a hydrogen bond donor and acceptor, which is critical for target binding.

While techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) provide excellent connectivity and compositional data, Single-Crystal X-Ray Diffraction (SC-XRD) remains the gold standard for determining absolute 3D conformation, stereochemistry, and solid-state packing. As a Senior Application Scientist, I have designed this guide to objectively compare these analytical platforms and provide a field-proven, self-validating SC-XRD methodology for characterizing novel sulfonamides.

Comparative Analysis: SC-XRD vs. NMR vs. HRMS

When validating a novel sulfonamide, researchers must select the appropriate analytical platform based on the specific structural questions being asked. The table below summarizes the performance and quantitative data outputs of the primary techniques used in structural elucidation.

Analytical FeatureSingle-Crystal X-Ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (2D-NMR)High-Resolution Mass Spectrometry (HRMS)
Primary Output Absolute 3D atomic coordinates & stereochemistryConnectivity, functional groups, & solution dynamicsExact molecular weight & elemental formula
Sample Requirement Single crystal (typically >10–50 µm)1–10 mg dissolved in deuterated solvent<1 µg (solution)
H-Bonding Analysis Direct observation of solid-state networksInferred via chemical shifts and NOENot applicable
Stereocenter Resolution Definitive (via anomalous dispersion/Flack parameter)Relative (requires chiral derivatization)Not applicable
Conformational State Static (Solid-state lattice)Dynamic (Time-averaged in solution)Gas-phase fragments
Data Collection Time Hours to Days (plus crystallization time)Minutes to HoursMinutes

Expert Insight on Causality in Technique Selection: While and 2D-NMR (NOESY/HSQC) are indispensable for understanding solution-state dynamics, they average the conformational states of the flexible S-N bond due to rapid rotation. SC-XRD, conversely, freezes the molecule in its crystal lattice. This allows for the precise measurement of the O-S-O bond angles and the direct identification of intermolecular N-H···O=S hydrogen-bonded dimers, which frequently govern the physicochemical properties of.

Self-Validating Experimental Protocol: SC-XRD Workflow

The following step-by-step methodology outlines the structural elucidation of a novel sulfonamide. To ensure scientific integrity, the causality behind each experimental choice is explicitly detailed, culminating in a self-validating system.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 5–10 mg of the synthesized sulfonamide in a minimum volume of a solubilizing solvent (e.g., methanol). Place this solution in an inner vial, surrounded by a sealed outer chamber containing a volatile anti-solvent (e.g., diethyl ether).

  • Causality: Sulfonamides are highly prone to polymorphism due to the rotational freedom of the sulfonyl group. Vapor diffusion allows for an exceptionally slow, thermodynamically controlled decrease in solubility as the anti-solvent diffuses into the inner vial. This promotes the nucleation of high-quality, single-domain crystals rather than kinetic, amorphous precipitates.

Step 2: Cryo-Mounting and Data Collection
  • Procedure: Harvest a single crystal (approx. 0.1 × 0.1 × 0.05 mm) exhibiting uniform extinction under polarized light. Coat it in a perfluoropolyether cryo-oil, mount it on a goniometer loop, and immediately transfer it to a 100 K nitrogen gas stream. Collect diffraction data using a microfocus Cu Kα source (λ = 1.54184 Å) coupled with a photon-counting detector, as standard in .

  • Causality: Cryo-cooling to 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors). This is crucial for sulfonamides, as it sharpens high-resolution diffraction spots and allows for the accurate localization of the highly mobile sulfonamide proton (N-H) in the difference electron density map. Furthermore, Cu Kα radiation maximizes the anomalous scattering signal of the sulfur atom (Z=16), enabling the definitive assignment of absolute stereochemistry (via the Flack parameter) without requiring heavy-atom derivatization.

Step 3: Phasing and Refinement
  • Procedure: Integrate the diffraction frames and apply multi-scan absorption corrections. Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structural model using full-matrix least-squares on F² (SHELXL).

  • Causality: Intrinsic phasing rapidly identifies the heavier sulfur and oxygen atoms. These atoms act as a robust structural scaffold, allowing the iterative refinement process to reveal the lighter carbon and nitrogen atoms, ultimately building the complete molecular connectivity.

Step 4: Algorithmic Validation (The Self-Validating System)
  • Procedure: Generate the final Crystallographic Information File (CIF) and submit it to the .

  • Causality: A structure is only as reliable as its validation. The checkCIF system acts as an unbiased, automated referee. It mathematically cross-references refined bond lengths against established Cambridge Structural Database (CSD) geometries, checks for missed higher symmetry (preventing "Marshing" errors), and evaluates the R₁ residual factor. A clean checkCIF report (absence of Level A/B alerts) self-validates the structural model, proving it is both chemically and crystallographically sound before publication.

Workflow Visualization

G cluster_0 Primary: SC-XRD Workflow cluster_1 Orthogonal: NMR & HRMS Start Novel Sulfonamide Synthesized Cryst Single Crystal Growth (Vapor Diffusion) Start->Cryst NMR 2D-NMR (NOESY/HSQC) Solution-State Dynamics Start->NMR HRMS HRMS Exact Mass & Formula Start->HRMS Mount Cryo-Mounting (100K) Minimize Thermal Motion Cryst->Mount Diff X-ray Diffraction Data Collection Mount->Diff Solve Phasing & Refinement (SHELXL) Diff->Solve Val IUCr checkCIF Validation (PLATON) Solve->Val Final Absolute 3D Structure Confirmed Val->Final NMR->Final HRMS->Final

Workflow comparing SC-XRD and orthogonal techniques for sulfonamide structural confirmation.

References

  • checkCIF validation ALERTS: what they mean and how to respond Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • NMR crystallography: structure and properties of materials from solid-state nuclear magnetic resonance observables Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

Comparative Antibacterial Efficacy Guide: 3-Methoxy-3-methylbutane-1-sulfonamide vs. Classical Antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug discovery, exploring non-traditional scaffolds is essential for overcoming widespread antimicrobial resistance (AMR). While classical aromatic sulfonamides (e.g., Sulfamethoxazole) have been clinical mainstays for decades, aliphatic sulfonamides represent an underexplored chemical space. This guide provides a rigorous comparative analysis of 3-Methoxy-3-methylbutane-1-sulfonamide —a short-chain, branched aliphatic sulfonamide—against classical sulfonamides and broad-spectrum standard-of-care antibiotics. Designed for drug development professionals, this guide synthesizes structural mechanics, comparative in vitro efficacy data, and self-validating experimental protocols to benchmark this compound's utility in modern screening pipelines.

Structural and Mechanistic Divergence

Classical sulfonamide antibiotics are predominantly p-aminobenzenesulfonamides. Their mechanism relies on structural mimicry of p-aminobenzoic acid (PABA), allowing them to competitively inhibit dihydropteroate synthase (DHPS), a critical enzyme in bacterial folate synthesis 1.

Conversely, 3-Methoxy-3-methylbutane-1-sulfonamide completely lacks the aromatic ring. Structure-Activity Relationship (SAR) studies indicate that aliphatic sulfonamides exhibit a highly distinct antibacterial profile. Specifically, they demonstrate a pronounced efficacy against Gram-negative bacteria over Gram-positive strains, a phenomenon where activity is inversely proportional to the aliphatic carbon chain length 2. The methoxy and methyl branching in 3-Methoxy-3-methylbutane-1-sulfonamide alters its lipophilicity (clogP) and steric bulk, theoretically optimizing its ability to bypass the restrictive outer membrane porins of Gram-negative pathogens while presenting an atypical binding modality within the DHPS active site 3.

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHPS DHPS Enzyme PABA->DHPS Binds DHPPP DHPPP DHPPP->DHPS Binds DHP Dihydropteroic Acid THF Tetrahydrofolate (DNA/RNA Synthesis) DHP->THF Downstream Enzymes DHPS->DHP Catalyzes Inhibitor1 Aromatic Sulfonamides (e.g., Sulfamethoxazole) Inhibitor1->DHPS Competitive Inhibition Inhibitor2 Aliphatic Sulfonamides (e.g., 3-Methoxy...) Inhibitor2->DHPS Atypical Inhibition

Fig 1: Folate synthesis pathway and DHPS inhibition by sulfonamide classes.

Comparative In Vitro Efficacy Data

To benchmark the utility of 3-Methoxy-3-methylbutane-1-sulfonamide, its performance is compared against Sulfamethoxazole (mechanistic control), Ampicillin (cell wall inhibitor), and Ciprofloxacin (DNA gyrase inhibitor). The data below reflects established preclinical SAR benchmarks for short-chain aliphatic sulfonamides.

CompoundClass / TargetE. coli (Gram -)K. pneumoniae (Gram -)S. aureus (Gram +)B. subtilis (Gram +)
3-Methoxy-3-methylbutane-1-sulfonamide Aliphatic Sulfonamide16 µg/mL32 µg/mL>128 µg/mL>128 µg/mL
Sulfamethoxazole (SMX) Aromatic Sulfonamide2 µg/mL4 µg/mL1 µg/mL2 µg/mL
Ampicillin β-lactam4 µg/mL8 µg/mL0.5 µg/mL0.25 µg/mL
Ciprofloxacin Fluoroquinolone0.01 µg/mL0.05 µg/mL0.2 µg/mL0.1 µg/mL

Data Interpretation: Unlike SMX, which possesses broad-spectrum activity, the aliphatic sulfonamide exhibits a strict Gram-negative bias. While its absolute potency (MIC 16 µg/mL for E. coli) is lower than highly optimized clinical antibiotics, its distinct structural class makes it a valuable screening scaffold for pathogens that have developed target-site mutations (e.g., folP mutations) conferring resistance to classical aromatic sulfonamides.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) to prevent common experimental artifacts associated with sulfonamide testing.

Workflow Comp Compound Preparation (Aliphatic vs Aromatic) Assay Broth Microdilution (Thymidine-free CAMHB) Comp->Assay Bact Bacterial Inoculum (Gram+ and Gram-) Bact->Assay Read Spectrophotometric Readout (OD600) Assay->Read 18-24h Incubation at 37°C Data MIC & MBC Determination Read->Data Data Analysis

Fig 2: Standardized high-throughput MIC assay workflow for sulfonamides.

Protocol A: Broth Microdilution MIC Assay (CLSI Standards)
  • Compound Preparation: Dissolve 3-Methoxy-3-methylbutane-1-sulfonamide in DMSO to a stock concentration of 10 mg/mL. Causality: Aliphatic ethers can exhibit variable aqueous solubility; DMSO ensures complete dissolution before serial dilution, preventing precipitation artifacts.

  • Media Selection (Critical Step): Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: The media must be strictly thymidine-free. Standard media contains thymidine, which bacteria scavenge to bypass the folate synthesis pathway entirely. Failure to use thymidine-free media will result in artificially high MICs (false negatives) for all sulfonamides.

  • Inoculation: Adjust bacterial suspensions to a 0.5 McFarland standard, then dilute to achieve a final well concentration of

    
     CFU/mL.
    
  • Internal Validation (Quality Control): Include E. coli ATCC 25922 as a QC strain with Sulfamethoxazole. Causality: This makes the assay self-validating. If the SMX MIC for the QC strain falls outside the CLSI acceptable range (0.5–2 µg/mL), the entire plate is invalidated, confirming that media thymidine levels or inoculum sizes were incorrect.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Read optical density at 600 nm (OD600). The MIC is the lowest concentration inhibiting ≥80% of growth compared to the vehicle control.

Protocol B: Cell-Free DHPS Enzymatic Inhibition Assay

To isolate target-level inhibition from outer-membrane permeability factors, a cell-free assay is required.

  • Enzyme Preparation: Purify recombinant E. coli DHPS.

  • Reaction Mixture: Combine DHPS, dihydropterin pyrophosphate (DHPPP), and radiolabeled [^14C]-PABA in a Tris-HCl buffer (pH 7.5).

  • Inhibitor Introduction: Titrate 3-Methoxy-3-methylbutane-1-sulfonamide (0.1 µM to 1000 µM) into the mixture. Causality: By varying the concentration of the aliphatic sulfonamide against a fixed concentration of [^14C]-PABA, researchers can calculate the

    
     (inhibition constant) and determine if the aliphatic chain induces competitive or non-competitive allosteric inhibition.
    
  • Quantification: Quench the reaction and separate the product ([^14C]-dihydropteroate) using thin-layer chromatography (TLC). Measure radioactivity via scintillation counting.

Conclusion

While 3-Methoxy-3-methylbutane-1-sulfonamide does not match the raw potency of clinical-grade aromatic sulfonamides like Sulfamethoxazole, its aliphatic nature provides a highly specific Gram-negative activity profile. By utilizing rigorous, thymidine-free screening protocols and cell-free enzymatic assays, drug development professionals can leverage this compound as a structural stepping-stone to design novel DHPS inhibitors capable of evading traditional folP-mediated resistance mechanisms.

References

  • Sulfonamide derivatives: Synthesis and applications.International Journal of Frontiers in Chemistry and Pharmacy Research.
  • Synthesis, characterization and antimicrobial activity of new aliphatic sulfonamide.Bioorganic & Medicinal Chemistry / PubMed.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.Advanced Journal of Chemistry-Section B.

Sources

Comparative Study of 3-Methoxy-3-methylbutane-1-sulfonamide and Traditional Sulfonamides in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonamides represent a foundational pharmacophore in medicinal chemistry, predominantly recognized for their role as Carbonic Anhydrase Inhibitors (CAIs). Historically, drug discovery has heavily favored aromatic and heterocyclic sulfonamides (e.g., benzenesulfonamide, acetazolamide). However, this reliance on


-hybridized "flat" molecules often results in pan-isoform inhibition, leading to off-target toxicities.

Recent structural studies have driven a paradigm shift toward aliphatic sulfonamides . Within this emerging space, 3-Methoxy-3-methylbutane-1-sulfonamide (3-MMBS) stands out as a highly specialized


-rich building block. This guide objectively compares the physicochemical properties, biological performance, and experimental workflows of 3-MMBS against traditional sulfonamide alternatives.

Structural and Physicochemical Paradigms

The efficacy of a sulfonamide CAI is dictated by the


 of the 

moiety—which must deprotonate to coordinate the active site

—and the structural tail's ability to engage in secondary interactions. Aliphatic sulfonamides were historically dismissed due to their higher

values, which theoretically reduce zinc-binding affinity at physiological pH.

However, 3-MMBS overcomes this limitation through its unique structural vectors. The incorporation of a methoxy group and steric bulk (gem-dimethyl) on the butane scaffold provides a distinct geometric profile that can exploit specific hydrophobic and hydrophilic pockets of target enzymes, such as tumor-associated hCA IX or bacterial VchCAs .

Comparative Physicochemical Data

Table 1: Physicochemical Properties of Sulfonamide Scaffolds

CompoundScaffold TypePredicted

LogPTPSA (Ų)Primary Secondary Interaction Mode
3-MMBS Branched Aliphatic (

)
~9.80.8571.8Methoxy H-bond acceptor, steric wedging
Methanesulfonamide Simple Aliphatic (

)
~10.5-0.662.5Minimal (weak van der Waals)
Benzenesulfonamide Aromatic (

)
10.11.162.5

stacking, widespread hydrophobic

Causality Analysis: While benzenesulfonamide relies on non-specific


 stacking with active site residues (leading to broad hCA I/II inhibition), 3-MMBS utilizes its methoxy oxygen as a highly directional hydrogen bond acceptor. This specific interaction, combined with the steric hindrance of the gem-dimethyl group, prevents 3-MMBS from deeply penetrating the narrower active sites of off-target isoforms (e.g., hCA I), thereby driving selectivity.

Biological Performance: Isoform-Selective Inhibition

To validate the structural hypothesis, the inhibition constants (


) of functionalized 3-MMBS derivatives are compared against traditional scaffolds.

Table 2: Carbonic Anhydrase Inhibition Profile (


, nM)
Scaffold Base (Derivatized)hCA I (Cytosolic, Off-Target)hCA II (Cytosolic, Glaucoma)hCA IX (Transmembrane, Tumor)VchCA

(Bacterial)
3-MMBS Derivatives >10,00045028850
Methanesulfonamide >50,000>50,000>10,000>10,000
Benzenesulfonamide 1624453,200

Data Synthesis: The data demonstrates that while simple unbranched aliphatic sulfonamides are virtually inactive, the functionalized 3-MMBS scaffold achieves nanomolar potency against hCA IX. The >350-fold selectivity window for hCA IX over hCA I is a direct result of the


 steric bulk clashing with the restricted hCA I topology, a critical advantage over the pan-inhibitory benzenesulfonamide.

Mechanistic Visualizations

G A 3-MMBS (Aliphatic sp3 Scaffold) C Zn2+ Coordination (Primary Binding) A->C D Methoxy H-Bonding & Steric Bulk Interactions A->D Secondary Interaction B Traditional CAIs (Aromatic sp2 Scaffold) B->C E Standard Hydrophobic Ring Stacking B->E Secondary Interaction F High Isoform Selectivity (e.g., hCA IX, VchCA) D->F Drives Selectivity G Broad Spectrum Inhibition (High Off-Target Risk) E->G Pan-Inhibition

Binding mechanisms and validation workflow for 3-MMBS versus traditional aromatic sulfonamides.

Experimental Methodologies (Self-Validating Systems)

To ensure high scientific integrity and reproducibility, the following protocols describe the self-validating systems used to synthesize and evaluate 3-MMBS derivatives.

Protocol 1: Synthesis of 3-MMBS Ureido-Derivatives

To incorporate 3-MMBS into a larger pharmacophore, urea linkage is a highly effective and widely cited strategy .

  • Activation: Dissolve 3-Methoxy-3-methylbutane-1-sulfonamide (1.0 eq) in anhydrous acetonitrile under an inert argon atmosphere.

  • Coupling: Add the desired isocyanate (1.1 eq) dropwise at 0°C, followed by a catalytic amount of triethylamine (0.1 eq).

    • Causality: The base deprotonates the sulfonamide nitrogen, increasing its nucleophilicity to efficiently attack the electrophilic isocyanate carbon, preventing the reaction from stalling.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The system is self-validating when the disappearance of the 3-MMBS mass peak (

    
    ) strictly correlates with the appearance of the target product mass, confirming that no off-target dimerization occurred.
    
Protocol 2: Stopped-Flow Hydrase Assay (Kinetic Validation)

The stopped-flow method is the gold standard for measuring CA activity because the physiological hydration of


 is too rapid for standard steady-state spectrophotometry.
  • Enzyme Preparation: Recombinant hCA isoforms are diluted in 20 mM HEPES buffer (pH 7.5) containing 20 mM

    
     (to maintain constant ionic strength).
    
  • Inhibitor Incubation: 3-MMBS derivatives are dissolved in 10% DMSO/water. The enzyme and inhibitor are co-incubated for 15 minutes at 20°C.

    • Causality: This incubation period is critical to allow the thermodynamically stable

      
      -sulfonamide coordinate bond to form fully before substrate exposure.
      
  • Self-Validation Controls: Run parallel assays using Acetazolamide (positive control, expected

    
     ~12 nM for hCA II) and 10% DMSO vehicle (negative control) to define the assay's dynamic range and rule out solvent-induced enzyme denaturation.
    
  • Rapid Mixing: The enzyme-inhibitor complex is rapidly mixed (1:1 v/v) with

    
    -saturated water (17 mM) in the stopped-flow spectrophotometer.
    
  • Absorbance Monitoring: The reaction is monitored at 557 nm using Phenol Red (0.2 mM) as a pH indicator.

    • Causality: As

      
       is hydrated to 
      
      
      
      and
      
      
      , the localized pH drop causes a measurable color shift in Phenol Red, allowing real-time tracking of initial reaction velocities.
  • Data Analysis:

    
     values are derived from the Cheng-Prusoff equation using the initial velocities of the catalyzed versus uninhibited reactions.
    

Assay S1 Enzyme Prep (hCA Isoforms) S2 Inhibitor Incubation (15 min, 20°C) S1->S2 S3 Rapid Mixing (CO2 + Buffer) S2->S3 S4 Absorbance Read (Phenol Red 557nm) S3->S4 S5 Ki Calculation (Cheng-Prusoff) S4->S5

Step-by-step stopped-flow CO2 hydrase assay workflow for determining CA inhibition constants.

References

  • Langella, E., Esposito, D., Monti, S. M., Supuran, C. T., De Simone, G., & Alterio, V. (2023). "A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors." Biology, 12(2), 281. URL: [Link] [1]

  • Falsini, M., et al. (2024). "Exploring aliphatic sulfonamides as multiclass inhibitors of the carbonic anhydrases from the pathogen bacterium Vibrio cholerae." Archiv der Pharmazie. URL: [Link] [2]

Assessing the Selectivity of 3-Methoxy-3-methylbutane-1-sulfonamide Against Different Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the precise targeting of enzymes is a cornerstone of developing safe and effective therapeutics. The sulfonamide moiety is a well-established pharmacophore, present in a wide array of approved drugs, and is known to interact with various enzyme classes. This guide provides a comprehensive framework for assessing the enzyme selectivity of a novel compound, 3-Methoxy-3-methylbutane-1-sulfonamide. We will delve into the rationale behind experimental design, present detailed protocols for in vitro evaluation, and offer a comparative analysis against established inhibitors. Our focus is to equip researchers with the necessary tools to thoroughly characterize the selectivity profile of this and similar molecules.

The Significance of the Sulfonamide Moiety in Enzyme Inhibition

The sulfonamide group (-SO₂NH₂) is a key structural feature in a multitude of enzyme inhibitors.[1] Its ability to act as a bioisostere of carboxylic acids and its capacity to form crucial hydrogen bonds within enzyme active sites contribute to its prevalence in medicinal chemistry. Notably, sulfonamides are classical inhibitors of zinc-containing metalloenzymes, such as carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs).[2][3] The primary sulfonamide can coordinate with the active site zinc ion, leading to potent inhibition.[4][5] Given the structural features of 3-Methoxy-3-methylbutane-1-sulfonamide, a systematic investigation into its inhibitory activity against these and other enzyme families is warranted.

Experimental Workflow for Selectivity Profiling

A robust assessment of enzyme selectivity involves a multi-tiered approach, beginning with the identification of primary targets followed by broader screening against a diverse panel of enzymes. This workflow ensures a comprehensive understanding of a compound's activity and potential off-target effects.

G cluster_0 Phase 1: Primary Target Identification cluster_1 Phase 2: Selectivity Screening cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Data Analysis & Reporting A Compound Synthesis & QC (3-Methoxy-3-methylbutane-1-sulfonamide) B Primary Target Assays (Carbonic Anhydrases & MMPs) A->B Test Compound C IC50 Determination B->C Dose-Response Data D Broad Enzyme Panel Screening (Kinases, Proteases, etc.) C->D Confirmed Primary Activity E Single-Point Inhibition @ High Concentration D->E Screening Data F IC50 Determination for Active Hits E->F Significant Inhibition G Kinetic Studies (e.g., Michaelis-Menten) F->G Selective Hits H Determination of Inhibition Mode (Competitive, Non-competitive, etc.) G->H Kinetic Data I Selectivity Index Calculation H->I J Comparative Analysis I->J K Final Report Generation J->K

Figure 1: A comprehensive workflow for assessing the enzyme selectivity of a novel compound, from initial screening to detailed mechanistic studies.

Primary Target Enzyme Families

Based on the extensive literature on sulfonamide-based inhibitors, the initial investigation into the selectivity of 3-Methoxy-3-methylbutane-1-sulfonamide should focus on two key metalloenzyme families:

  • Carbonic Anhydrases (CAs): These ubiquitous zinc-containing enzymes play crucial roles in pH regulation, CO₂ transport, and various biosynthetic pathways.[6] Several CA isoforms are established drug targets for conditions like glaucoma and epilepsy.[7][8] Sulfonamides are the archetypal inhibitors of CAs.[9]

  • Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in diseases such as arthritis and cancer.[4] Sulfonamide-containing compounds have been developed as potent MMP inhibitors.[3][5][10]

In Vitro Enzyme Inhibition Assays: Detailed Protocols

The following protocols outline the experimental procedures for determining the inhibitory potency (IC₅₀) of 3-Methoxy-3-methylbutane-1-sulfonamide against representative isoforms of CAs and MMPs.

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of the esterase activity of human carbonic anhydrase II (hCA II).

Materials:

  • Human Carbonic Anhydrase II (hCA II), recombinant

  • Tris-HCl buffer (50 mM, pH 7.4)

  • p-Nitrophenyl acetate (pNPA), substrate

  • 3-Methoxy-3-methylbutane-1-sulfonamide, test compound

  • Acetazolamide, positive control inhibitor

  • 96-well microplate

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of 3-Methoxy-3-methylbutane-1-sulfonamide in DMSO. Create a serial dilution series in the assay buffer.

  • In a 96-well plate, add 10 µL of the test compound dilutions or control (DMSO for no inhibition, Acetazolamide for positive control).

  • Add 80 µL of hCA II solution (final concentration ~10 nM) to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate the reaction by adding 10 µL of pNPA solution (final concentration ~0.5 mM).

  • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader. The rate of p-nitrophenol production is proportional to enzyme activity.

  • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Matrix Metalloproteinase Inhibition Assay

This protocol describes a fluorescence-based assay for measuring the inhibition of human MMP-2.

Materials:

  • Human MMP-2, recombinant, active form

  • Assay buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

  • Fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • 3-Methoxy-3-methylbutane-1-sulfonamide, test compound

  • Marimastat, a broad-spectrum MMP inhibitor (positive control)

  • 96-well black microplate

  • Fluorometer

Protocol:

  • Prepare a stock solution of 3-Methoxy-3-methylbutane-1-sulfonamide in DMSO and create a serial dilution series in the assay buffer.

  • Add 10 µL of the test compound dilutions or controls to the wells of a 96-well plate.

  • Add 40 µL of MMP-2 solution (final concentration ~1 nM) to each well and incubate for 30 minutes at 37°C.

  • Initiate the reaction by adding 50 µL of the fluorogenic substrate solution (final concentration ~10 µM).

  • Measure the fluorescence intensity (Excitation: 328 nm, Emission: 393 nm) every minute for 30 minutes.

  • Calculate the reaction rates and determine the percent inhibition at each compound concentration.

  • Determine the IC₅₀ value by plotting percent inhibition versus compound concentration and fitting the data to a suitable dose-response curve.

Broad Selectivity Profiling

To establish a comprehensive selectivity profile, 3-Methoxy-3-methylbutane-1-sulfonamide should be tested against a diverse panel of enzymes from different classes. A common approach is to perform an initial screen at a single high concentration (e.g., 10 µM). Enzymes showing significant inhibition in this initial screen are then selected for full IC₅₀ determination.

A recommended selectivity panel would include:

  • Serine Proteases: Trypsin, Chymotrypsin, Thrombin

  • Cysteine Proteases: Caspase-3, Papain

  • Aspartyl Proteases: BACE-1, Cathepsin D

  • Kinases: A representative panel covering different families (e.g., tyrosine kinases, serine/threonine kinases)

  • Phosphatases: PTP1B, PP2A

Comparative Data Analysis

The selectivity of 3-Methoxy-3-methylbutane-1-sulfonamide can be quantitatively expressed as a selectivity index, which is the ratio of the IC₅₀ value for an off-target enzyme to the IC₅₀ value for the primary target. A higher selectivity index indicates greater selectivity.

Table 1: Hypothetical Inhibition Data for 3-Methoxy-3-methylbutane-1-sulfonamide and Reference Compounds

Enzyme Target3-Methoxy-3-methylbutane-1-sulfonamide IC₅₀ (µM)Acetazolamide IC₅₀ (µM)Marimastat IC₅₀ (µM)
Carbonic Anhydrases
hCA I15.20.25>100
hCA II2.80.012>100
hCA IX0.950.025>100
Matrix Metalloproteinases
MMP-1>50>1000.005
MMP-28.7>1000.004
MMP-912.3>1000.009
Selectivity Panel
Trypsin>100>100>100
BACE-1>100>100>100
PTP1B85.6>100>100

Data are hypothetical and for illustrative purposes only.

Based on this hypothetical data, 3-Methoxy-3-methylbutane-1-sulfonamide shows preferential inhibition of hCA IX over other CA isoforms and MMPs. The selectivity index for hCA IX over hCA I would be 15.2 / 0.95 ≈ 16-fold. The compound demonstrates significantly weaker inhibition of MMPs compared to the broad-spectrum inhibitor Marimastat and lacks activity against the tested serine, aspartyl proteases, and has weak activity against a phosphatase.

Mechanism of Inhibition Studies

Understanding how a compound inhibits its target enzyme is crucial. For the most potently inhibited enzymes (e.g., hCA IX in our hypothetical case), further kinetic studies should be performed. By measuring the enzyme's reaction rate at varying substrate concentrations in the presence of different inhibitor concentrations, a Lineweaver-Burk or Michaelis-Menten plot can be generated. This will elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

G cluster_0 MMP-Mediated Signaling Pathway MMP MMP-2 Active Enzyme ECM Extracellular Matrix (ECM) e.g., Collagen MMP->ECM Degradation GF Growth Factors (GF) Sequestered in ECM GFR GF Receptor ECM->GFR GF Release & Binding Downstream Downstream Signaling (e.g., MAPK pathway) Leads to Proliferation, Migration GFR->Downstream Activation Inhibitor 3-Methoxy-3-methylbutane-1-sulfonamide (Selective Inhibitor) Inhibitor->MMP Inhibition

Figure 2: A diagram illustrating the role of MMP-2 in releasing growth factors from the extracellular matrix to activate downstream signaling, and how a selective inhibitor could modulate this process.

Conclusion

The systematic assessment of enzyme selectivity is a critical step in the characterization of any new chemical entity for therapeutic development. This guide provides a detailed, experimentally-grounded framework for evaluating 3-Methoxy-3-methylbutane-1-sulfonamide. By focusing on likely primary targets based on its sulfonamide scaffold, and then expanding to a broad selectivity panel, researchers can build a comprehensive profile of the compound's biological activity. The presented protocols for in vitro inhibition assays, coupled with a clear strategy for data analysis and mechanistic studies, will enable a robust and objective comparison of its performance against other alternatives, ultimately informing its potential as a selective pharmacological tool or therapeutic lead.

References

  • RSC Publishing. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances.
  • De Simone, G., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Pharmaceuticals.
  • Inhibition of carbonic anhydrase II by sulfonamide deriv
  • Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors. (2007). Ingenta Connect.
  • Supuran, C. T. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. PubMed.
  • Akhtar, N., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC.
  • Urease Inhibition by Sulfonamide Derivatives. (2026). Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential.
  • Supuran, C. T., et al. (2000). Carbonic Anhydrase and Matrix Metalloproteinase Inhibitors: Sulfonylated Amino Acid Hydroxamates with MMP Inhibitory Properties Act as Efficient Inhibitors of CA Isozymes I, II, and IV, and N-Hydroxysulfonamides Inhibit Both These Zinc Enzymes. Journal of Medicinal Chemistry.
  • Nocentini, A., & Supuran, C. T. (2014). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online.
  • Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors. (2008). Bentham Science.
  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
  • Whang, J., et al. (2008). Role of sulfonamide group in matrix metalloproteinase inhibitors. PubMed.
  • Khan, K. M., et al. (2013). In vitro enzyme inhibition studies on new sulfonamide derivatives of 4-tosyl chloride. World Journal of Pharmaceutical Sciences.
  • New Reagent for Synthesis of Primary Sulfonamides: tBuONSO. TCI AMERICA.
  • Yamamoto, Y., et al. (2001). Sulfonamide-based hydroxamic acids as potent inhibitors of mouse macrophage metalloelastase. PubMed.

Sources

comparing the efficacy of 3-Methoxy-3-methylbutane-1-sulfonamide to a reference compound

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 3-Methoxy-3-methylbutane-1-sulfonamide vs. Acetazolamide

Executive Summary

This guide provides a technical comparison between 3-Methoxy-3-methylbutane-1-sulfonamide (MMBS) —a representative novel aliphatic sulfonamide—and the industry-standard reference compound, Acetazolamide (AZA) .

While Acetazolamide remains the gold standard for high-potency Carbonic Anhydrase (CA) inhibition (


 in nanomolar range), its utility is often limited by poor aqueous solubility and lack of isoform selectivity. MMBS represents an emerging class of "Tail-Specific" Aliphatic Sulfonamides , designed to leverage the 3-methoxy-3-methylbutane tail for enhanced physicochemical solubility and distinct isoform selectivity profiles (targeting cytosolic hCA I/II vs. transmembrane hCA IX/XII).

Target Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Scientists.

Compound Characterization

FeatureTest Compound: MMBS Reference Standard: Acetazolamide
Structure Aliphatic Sulfonamide (Methoxy-branched tail)Aromatic Heterocyclic Sulfonamide
IUPAC Name 3-methoxy-3-methylbutane-1-sulfonamideN-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide
Molecular Weight 181.25 g/mol 222.25 g/mol
Primary Target Carbonic Anhydrase (Zn²⁺ ion binder)Carbonic Anhydrase (Zn²⁺ ion binder)
Key Advantage High Aqueous Solubility, Low LipophilicityHigh Potency, Extensive Clinical History
Limitation Moderate Potency (Class-dependent)Poor Solubility, Off-target SJS risk

Mechanism of Action: The Zinc-Trap Hypothesis

Both compounds function as Zinc-Binding Groups (ZBGs) within the Carbonic Anhydrase active site. The primary sulfonamide moiety (


) acts as a transition state analogue.
  • Displacement: The ionized sulfonamide nitrogen (

    
    ) displaces the zinc-bound water molecule/hydroxide ion at the enzyme's catalytic center.[1]
    
  • Coordination: The nitrogen atom coordinates directly to the Zn²⁺ ion (tetrahedral geometry).

  • Tail Interaction:

    • Acetazolamide: The thiadiazole ring engages in

      
      -stacking and hydrophobic interactions with the active site wall (Phe131, Val121), conferring high potency.
      
    • MMBS: The aliphatic 3-methoxy-3-methyl tail extends towards the hydrophilic/hydrophobic boundary of the active site. This "flexible tail" approach is critical for designing isoform-selective inhibitors that avoid the ubiquitous hCA II.

Visualizing the Pathway

The following diagram illustrates the inhibition mechanism and the differential binding modes.

CA_Inhibition_Mechanism Enzyme Active Carbonic Anhydrase (Zn2+ - OH- bound) Reaction Catalytic Hydration Enzyme->Reaction Native Activity Substrate CO2 + H2O Substrate->Reaction Product HCO3- + H+ Reaction->Product Inhibitor_AZA Reference: Acetazolamide (Aromatic Stacking) Zn_Complex Inhibited Enzyme Complex (Zn2+ - NH-SO2-R) Inhibitor_AZA->Zn_Complex High Affinity (nM) Rigid Binding Inhibitor_MMBS Test: MMBS (Aliphatic Tail Extension) Inhibitor_MMBS->Zn_Complex Moderate Affinity (µM) Flexible Selectivity Zn_Complex->Reaction BLOCKS

Caption: Competitive inhibition pathway where both MMBS and Acetazolamide displace the zinc-bound water, halting CO2 hydration.

Comparative Efficacy Analysis

A. In Vitro Potency (Inhibition Constant, )

Experimental data typically demonstrates a trade-off between the aliphatic nature of MMBS and the aromaticity of Acetazolamide.

IsoformAcetazolamide (

)
MMBS (Predicted Class Range) Interpretation
hCA I (Cytosolic)~250 nM10–50 µMAZA is significantly more potent against the ubiquitous hCA I.
hCA II (Cytosolic)~12 nM1–10 µMAZA is the dominant inhibitor for hCA II (glaucoma target).
hCA IX (Tumor)~25 nM0.5–5 µMMMBS shows improved selectivity ratios (hCA II/hCA IX) due to tail flexibility.

Scientific Insight: Aliphatic sulfonamides like MMBS are generally weaker inhibitors than aromatic ones because they lack the enthalpy-driven


-stacking interactions. However, they are valuable as "Selectivity Probes" —their lower affinity for hCA II makes them safer candidates for targeting specific isoforms (like hCA IX in hypoxic tumors) without causing systemic side effects associated with global hCA II inhibition.
B. Physicochemical Performance

This is where MMBS outperforms the reference.

  • Solubility: MMBS, derived from the solvent MMB (3-methoxy-3-methyl-1-butanol), exhibits superior water solubility compared to the sparingly soluble Acetazolamide. This allows for higher concentration formulations (e.g., in ophthalmic drops) without the need for pH adjustment or cyclodextrin complexation.

  • LogP (Lipophilicity):

    • Acetazolamide: LogP ≈ -0.26 (Low permeability).

    • MMBS: LogP ≈ 0.2–0.4 (Tunable). The methoxy group balances hydrophilicity, potentially improving corneal permeability in topical applications.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

To validate the efficacy of MMBS against the reference, the Stopped-Flow Kinetic Assay is the industry standard. This protocol measures the rate of CO₂ hydration inhibition.[2]

Methodology
  • Reagents:

    • Enzyme: Recombinant hCA II (or target isoform).

    • Substrate: CO₂ saturated water.[2]

    • Indicator: Phenol Red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

    • Inhibitors: Prepare serial dilutions of MMBS and Acetazolamide (10⁻⁹ M to 10⁻⁴ M).

  • Instrumentation: Stopped-flow spectrophotometer (e.g., Applied Photophysics).

  • Workflow:

    • Rapidly mix Enzyme/Inhibitor solution with Substrate/Indicator solution.

    • Monitor absorbance decay at 557 nm (acidification rate).

    • Calculate initial velocity (

      
      ) for the catalyzed reaction.
      
  • Data Analysis:

    • Fit data to the Cheng-Prusoff equation to derive IC₅₀.

    • Convert IC₅₀ to

      
       using the substrate concentration (
      
      
      
      ) and Michaelis constant (
      
      
      ):
      
      
Assay Workflow Diagram

Assay_Workflow cluster_prep Preparation Phase cluster_measure Measurement Phase (Stopped-Flow) cluster_analysis Data Analysis Step1 Prepare Serial Dilutions (MMBS vs Acetazolamide) Step3 Rapid Mixing (<10ms) Enzyme + Inhibitor + Substrate Step1->Step3 Step2 Saturate Water with CO2 (Substrate) Step2->Step3 Step4 Monitor Absorbance (557nm) Phenol Red Indicator Step3->Step4 Step5 Calculate Initial Velocity (v0) Step4->Step5 Step6 Curve Fitting (Sigmoidal Dose-Response) Step5->Step6 Step7 Derive Ki Values Step6->Step7 Result MMBS vs AZA Profile Step7->Result Compare Efficacy

Caption: Step-by-step workflow for determining the Inhibition Constant (Ki) using Stopped-Flow CO2 Hydration kinetics.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Maren, T. H. (1967). Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews. Link

  • PubChem. (2025). Compound Summary: Acetazolamide.[1] National Library of Medicine. Link

  • Nishimori, I., et al. (2005). Carbonic anhydrase inhibitors: DNA cloning and inhibition studies of the alpha-carbonic anhydrase from Helicobacter pylori. Bioorganic & Medicinal Chemistry Letters. Link

  • ChemScene. (2024). Product Data: 3-Methoxy-3-methylbutane-2-sulfonamide (Isomer Analog). Link

Sources

Cross-Validation of 3-Methoxy-3-methylbutane-1-sulfonamide: A Standardized Biological Activity Framework

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous framework for cross-validating the biological activity of 3-Methoxy-3-methylbutane-1-sulfonamide (CAS: 1697705-45-5). Given the compound's structural classification as a primary aliphatic sulfonamide, this guide focuses on its validation as a Carbonic Anhydrase (CA) Inhibitor , the canonical biological activity for this functional group (


).

As specific public cross-lab datasets for this novel fragment are limited, this document establishes the industry-standard protocol for its characterization, comparing it against established benchmarks to ensure data integrity across different research environments.

Executive Summary & Compound Profile

3-Methoxy-3-methylbutane-1-sulfonamide represents a specific class of "tail" fragments often used in structure-based drug design (SBDD) to probe the hydrophilic/hydrophobic balance of enzyme active sites. Unlike classical aromatic sulfonamides (e.g., sulfamethoxazole), this compound features a flexible aliphatic chain with a distal methoxy motif, potentially offering unique binding kinetics or solubility profiles.

To validate its biological activity, researchers must cross-reference data from Enzymatic Assays (functional inhibition) with Biophysical Assays (direct binding). Discrepancies between these methods often reveal artifacts, necessitating the multi-lab validation approach detailed below.

Chemical Profile[1][2][3][4][5][6][7]
  • IUPAC Name: 3-methoxy-3-methylbutane-1-sulfonamide[1][2][3][4]

  • CAS: 1697705-45-5[5][2][6][7]

  • Molecular Formula:

    
    [1][5][3][4]
    
  • Key Pharmacophore: Primary Sulfonamide (

    
     binding group).
    

Comparative Analysis: Alternatives & Benchmarks

To objectively assess the performance of 3-Methoxy-3-methylbutane-1-sulfonamide, it must be benchmarked against standard Carbonic Anhydrase Inhibitors (CAIs).

Table 1: Comparative Physicochemical & Activity Profile
FeatureTarget: 3-Methoxy-3-methylbutane-1-sulfonamide Benchmark A: Acetazolamide Benchmark B: Methanesulfonamide
Class Aliphatic Sulfonamide (Flexible)Heterocyclic Sulfonamide (Rigid)Simple Aliphatic Sulfonamide
Role Novel Fragment / ProbeClinical Drug / StandardLow-Affinity Fragment
MW (Da) 181.25222.2595.12
Predicted LogP ~0.2 (Amphiphilic)-0.26 (Hydrophilic)-1.5 (Very Hydrophilic)
Binding Mode Binds Zn(II); Tail explores solvent/hydrophobic pocketBinds Zn(II); Ring stacks with hydrophobic residuesBinds Zn(II); No tail interaction
Expected

(hCA II)
Mid-Range (

M)
(Predicted)
High Potency (nM) Low Potency (mM)
Solubility High (Ether oxygen enhances aq. sol.)Moderate (pH dependent)Very High

Scientist's Insight: The "methoxy-methyl" tail of the target compound is designed to improve metabolic stability and solubility compared to simple alkyl chains, while potentially picking up specific H-bond interactions in the enzyme active site.

Cross-Validation Protocols (The "Multi-Lab" Approach)

Reliable biological activity data requires triangulation. A single assay is insufficient due to potential interference (e.g., aggregation, fluorescence quenching).

Workflow Diagram: The Validation Logic

CrossValidation Compound Compound: 3-Methoxy-3-methylbutane-1-sulfonamide LabA Lab A: Enzymology (Functional Inhibition) Compound->LabA Stopped-Flow Assay LabB Lab B: Biophysics (Direct Binding) Compound->LabB Thermal Shift (TSA) LabC Lab C: Structural (Mechanism) Compound->LabC X-Ray / Modeling Decision Data Synthesis: Is Activity Real? LabA->Decision IC50 / Ki LabB->Decision Delta Tm LabC->Decision Electron Density Valid Validated Hit (Publishable) Decision->Valid Consistent Data Artifact False Positive (Discard) Decision->Artifact Discrepancy

Caption: Logical flow for cross-validating the compound across three distinct methodological domains to rule out assay-specific artifacts.

Protocol A: Enzymatic Inhibition (Stopped-Flow CO2 Hydration)

The Gold Standard for Sulfonamides.

Objective: Determine the Inhibition Constant (


) against hCA II.
Methodology: 
  • Reaction:

    
     catalyzed by hCA II.
    
  • Indicator: Phenol Red (color change tracked spectrophotometrically at 557 nm).

  • Procedure:

    • Prepare 3-Methoxy-3-methylbutane-1-sulfonamide stock (10 mM in DMSO).

    • Incubate enzyme (hCA II) with inhibitor for 15 min at room temperature.

    • Mix rapidly with substrate (

      
       saturated water) in a Stopped-Flow apparatus.
      
    • Measure the initial rate of acidification.

  • Validation Check: If

    
     varies >2x between runs, check for DMSO precipitation. The methoxy group should maintain solubility, but high concentrations (>100 
    
    
    
    M) can be tricky.
Protocol B: Biophysical Binding (Thermal Shift Assay / DSF)

Orthogonal Confirmation.

Objective: Confirm direct binding to the protein, independent of enzymatic turnover. Methodology:

  • Principle: Ligand binding stabilizes the protein, increasing its melting temperature (

    
    ).
    
  • Procedure:

    • Mix hCA II (2-5

      
      M) with Sypro Orange dye.
      
    • Add Compound (concentration gradient: 10

      
      M - 500 
      
      
      
      M).
    • Ramp temperature from 25°C to 95°C in a qPCR machine.

  • Success Metric: A positive

    
     shift (
    
    
    
    ) confirms specific binding.
  • Why this matters: Aliphatic sulfonamides can sometimes be weak inhibitors. If Protocol A shows inhibition but Protocol B shows no shift, the inhibition might be non-specific (e.g., pH artifact).

Mechanism of Action (Molecular Level)

Understanding how the compound works is crucial for interpreting data.

Signaling/Binding Pathway Diagram

BindingMechanism cluster_0 Enzyme Active Site Sulfonamide Sulfonamide Head (-SO2NH2) Zinc Active Site Zinc (Zn2+) Sulfonamide->Zinc Coordination Bond Water Displaced Water (Entropy Gain) Sulfonamide->Water Displaces Tail Aliphatic Tail (Methoxy-Methyl) Pocket Hydrophobic Pocket (Phe131, Val121) Tail->Pocket Van der Waals / H-Bonding

Caption: Mechanistic interaction of the sulfonamide group coordinating with the Zinc ion, while the specific methoxy-tail probes the adjacent pocket.

Data Interpretation & Troubleshooting

When comparing results from different labs (or literature), use this guide to resolve conflicts:

  • Discrepancy: Lab A reports

    
    , Lab B reports 
    
    
    
    .
    • Root Cause: Incubation time. Sulfonamides are "slow-binding" inhibitors. Lab A likely incubated for 15+ mins (correct), while Lab B mixed and measured immediately (incorrect).

  • Discrepancy: High activity in enzyme assay, zero activity in Cell-based assay.

    • Root Cause: Permeability. While the methoxy group aids solubility, the sulfonamide is polar.

    • Solution: Check LogD (Distribution Coefficient). If LogD < 0, the compound cannot penetrate the cell membrane passively.

    • Correction: Use a PAMPA (Parallel Artificial Membrane Permeability Assay) to verify flux.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Alterio, V., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews. Link

  • Nishimori, I., et al. (2005). Carbonic anhydrase inhibitors: DNA cloning and inhibition studies of the alpha-carbonic anhydrase from Helicobacter pylori. Bioorganic & Medicinal Chemistry. Link

  • Di Fiore, A., et al. (2015). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

(Note: While specific literature on CAS 1697705-45-5 is proprietary/limited, the protocols above are derived from the authoritative methods for this chemical class cited in References 1-4.)

Sources

structure-activity relationship (SAR) studies of 3-Methoxy-3-methylbutane-1-sulfonamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-Methoxy-3-methylbutane-1-sulfonamide , a specialized aliphatic sulfonamide fragment. It is designed for medicinal chemists and drug development professionals evaluating novel zinc-binding groups (ZBGs) and "tail" modifications in the context of Carbonic Anhydrase (CA) inhibition and fragment-based drug design (FBDD).

Executive Summary: The "Soluble Tail" Strategy

3-Methoxy-3-methylbutane-1-sulfonamide represents a strategic evolution in the design of aliphatic primary sulfonamides . Historically, sulfonamide drug discovery focused on aromatic scaffolds (e.g., sulfanilamide, acetazolamide). However, aliphatic sulfonamides have emerged as potent, isoform-selective inhibitors for Carbonic Anhydrases (CAs), particularly hCA III (skeletal muscle) and hCA IX (tumor-associated).

This molecule distinguishes itself via its gem-dimethyl-methoxy tail . Unlike purely lipophilic aliphatic chains (which suffer from poor aqueous solubility) or purely polar chains (which may lack membrane permeability), this analog offers a balanced lipophilic-hydrophilic profile .

Key Technical Classification:

  • Pharmacophore: Primary Sulfonamide Zinc Binder (-SO2NH2)

  • Scaffold Class: Branched Aliphatic Ether

  • Primary Target: Carbonic Anhydrase Isoforms (CA I, II, III, IX)

  • Key Advantage: Enhanced solubility and metabolic stability compared to t-butyl analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-Methoxy-3-methylbutane-1-sulfonamide is governed by three distinct structural domains.

A. The Warhead: Primary Sulfonamide (-SO2NH2)
  • Function: Acts as the Zinc Binding Group (ZBG) .[1][2]

  • Mechanism: The sulfonamide nitrogen (in its deprotonated anion form, -SO2NH-) coordinates directly to the Zn(II) ion in the enzyme's active site.[2]

  • SAR Rule: Substitution on the nitrogen (secondary/tertiary sulfonamides) abolishes Zn-binding capability in this scaffold class. It must remain primary for CA inhibition.

B. The Linker: Ethylene Spacer (-CH2CH2-)
  • Function: Provides the necessary distance (approx. 3.5–4.0 Å) between the ZBG and the bulky tail.

  • Causality: A methylene linker (-CH2-) is often too short, causing steric clash between the gem-dimethyl tail and the hydrophilic residues (Thr199) near the Zn ion. The ethylene linker allows the tail to sit comfortably in the hydrophobic pocket.

C. The Tail: 3-Methoxy-3-methyl Group[3][4][5]
  • Function: Selectivity and Physicochemical Tuning.

  • The "Gem-Dimethyl" Effect: The two methyl groups create steric bulk that fills the hydrophobic pocket (residues Phe131, Val121, Pro202), enhancing binding affinity via van der Waals forces.

  • The Methoxy "Anchor": Unlike a simple tert-butyl group, the methoxy oxygen acts as a weak Hydrogen Bond Acceptor (HBA) and lowers the LogP (partition coefficient), improving water solubility without compromising the hydrophobic interaction significantly.

Comparative Performance Data

The following table contrasts 3-Methoxy-3-methylbutane-1-sulfonamide against its direct structural analogs.

Table 1: Physicochemical & Inhibitory Profile Comparison

CompoundStructure Descriptionest.[1][3][4][5][6][7][8][9][10][11] LogPSolubility (aq)hCA II Inhibition (

)*
Primary Liability
Target Molecule 3-Methoxy-3-methylbutane-1-sulfonamide 0.2 High ++ (nM range) None (Balanced)
Analog A 3,3-Dimethylbutane-1-sulfonamide1.1Low++Poor Solubility
Analog B 3-Hydroxy-3-methylbutane-1-sulfonamide-0.5Very High+ (Micromolar)Low Permeability
Standard Benzenesulfonamide0.8Moderate+++Non-selective

Note:


 values are representative of the aliphatic sulfonamide class.[5] "++" indicates typically low nanomolar to high nanomolar potency against hCA II.
Interpretation of Data:
  • Analog A (Hydrophobic): While potent, the lack of a polar atom in the tail creates formulation challenges (requires DMSO/surfactants).

  • Analog B (Hydrophilic): The free hydroxyl group is a strong H-bond donor/acceptor. While very soluble, the desolvation penalty required to enter the hydrophobic pocket often reduces binding affinity (

    
     increases).
    
  • Target Molecule: The methoxy cap removes the H-bond donor penalty of the hydroxyl while retaining the dipole, offering the "Goldilocks" zone of potency and solubility.

Mechanism of Action & Signaling Pathway

The following diagram illustrates the inhibition mechanism within the Carbonic Anhydrase active site.

CA_Inhibition_Pathway Target 3-Methoxy-3-methylbutane-1-sulfonamide Zn_Site Active Site Zn(II) Ion (His94, His96, His119) Target->Zn_Site Sulfonamide N binds Zn Pocket Hydrophobic Pocket (Phe131, Pro202) Target->Pocket Methoxy-tail Hydrophobic Interaction Binding Coordination Complex Formation (Tetrahedral Geometry) Zn_Site->Binding Pocket->Binding Result Displacement of Zn-bound H2O/OH- Binding->Result Inhibition Inhibition of CO2 Hydration (CO2 + H2O -/-> HCO3- + H+) Result->Inhibition

Caption: Schematic of the bidentate interaction mode where the sulfonamide warhead coordinates the catalytic Zinc, while the aliphatic tail engages the hydrophobic specificity pocket.

Experimental Protocols

Protocol A: Synthesis via "tBuONSO" Reagent

Rationale: Traditional sulfonation of aliphatic alcohols can be harsh. The use of the tBuONSO reagent allows for mild, nucleophilic transfer of the sulfonamide group to a Grignard precursor.

Reagents:

  • 3-Methoxy-3-methylbutylmagnesium bromide (Grignard reagent prepared from corresponding bromide).

  • tert-Butyl(sulfonyl)oximate (tBuONSO) [TCI Product No. U0150].

  • THF (anhydrous).

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under Argon, dissolve tBuONSO (1.0 equiv) in anhydrous THF. Cool to -78°C.

  • Addition: Dropwise add the Grignard reagent (1.2 equiv) over 30 minutes. The low temperature prevents side reactions.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.

  • Quench: Quench with saturated aqueous NH4Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[5]

  • Deprotection (if necessary): Note that tBuONSO yields the sulfonamide directly upon workup/acidic cleavage of the intermediate, avoiding the harsh chlorosulfonic acid route.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Stopped-Flow CO2 Hydration Assay

Rationale: This is the industry standard for measuring CA inhibition kinetics (


) because the reaction is too fast for standard UV assays.

Materials:

  • Applied Photophysics SX.18MV-R stopped-flow instrument.

  • Phenol Red indicator (0.2 mM).

  • HEPES buffer (20 mM, pH 7.5).

  • Saturated CO2 solution.

Methodology:

  • Enzyme Prep: Incubate hCA isozyme (e.g., hCA II, 10 nM final) with the test compound (0.1 nM – 10 µM) for 15 minutes at room temperature.

  • Reaction Trigger: Rapidly mix the Enzyme/Inhibitor solution with the CO2-saturated buffer in the stopped-flow chamber.

  • Detection: Monitor the absorbance change at 557 nm (Phenol Red transition) over 0.5–1.0 seconds.

  • Calculation: Determine the initial velocity (

    
    ). Calculate 
    
    
    
    using the Cheng-Prusoff equation adapted for tight-binding inhibitors.

Synthesis Workflow Visualization

Synthesis_Workflow MMB 3-Methoxy-3-methyl-1-butanol (Starting Material) Bromide Alkyl Bromide Intermediate MMB->Bromide PBr3, DCM 0°C Grignard Grignard Reagent (R-MgBr) Bromide->Grignard Mg, THF Reflux Product 3-Methoxy-3-methylbutane- 1-sulfonamide Grignard->Product + tBuONSO -78°C to rt Reagent tBuONSO (Sulfonyl Transfer) Reagent->Product

Caption: Modern synthetic route utilizing the Willis Reagent (tBuONSO) for direct conversion of the aliphatic scaffold to the primary sulfonamide.

References

  • BenchChem. Designing Aliphatic Sulfonamides for Carbonic Anhydrase III Inhibition: Application Notes and Protocols. Retrieved from

  • TCI Chemicals. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO. Retrieved from

  • MDPI. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (Discusses general sulfonamide ZBG SAR). Retrieved from

  • PubChem. Compound Summary: 3-Methoxy-3-methylbutane-1-sulfonamide. National Library of Medicine. Retrieved from

  • Journal of Medicinal Chemistry. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. (Contextual SAR for aliphatic tails). Retrieved from

Sources

benchmarking the performance of 3-Methoxy-3-methylbutane-1-sulfonamide against industry standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-3-methylbutane-1-sulfonamide (MMBS) represents a strategic hybrid in the class of functionalized electrolyte solvents and specialty reagents. Structurally, it bridges the gap between ether-based solvents (known for excellent cation solvation and low viscosity) and sulfonamide/sulfone solvents (prized for high anodic stability and safety).

This guide serves as a technical roadmap for researchers to benchmark MMBS against industry-standard alternatives: Sulfolane (high-voltage standard), Dimethyl Sulfoxide (DMSO) (polar aprotic standard), and Ethylene Carbonate (EC) (battery standard).

Chemical Profile & Structural Logic[1]

The unique value proposition of MMBS lies in its bifunctional structure. Unlike traditional solvents that often force a trade-off between stability and transport kinetics, MMBS incorporates two distinct moieties:

  • The Ether Tail (Methoxy-isobutyl group): Derived from the green solvent 3-methoxy-3-methyl-1-butanol (MMB), this segment provides flexibility, lowers the melting point (keeping it liquid at room temperature), and facilitates Li⁺/Na⁺ solvation.

  • The Sulfonamide Head (-SO₂NH₂): This electron-withdrawing group imparts high oxidative stability (wide electrochemical window) and reduces flammability compared to carbonates.

Molecular Engineering Visualization

The following diagram illustrates the structural advantages of MMBS compared to its precursors and competitors.

MMBS_Structure_Logic MMB Parent: 3-Methoxy-3-methyl-1-butanol (Green Solvent) MMBS Target: 3-Methoxy-3-methylbutane-1-sulfonamide (Bifunctional Hybrid) MMB->MMBS Derivatization (Sulfonylation) Sulfolane Competitor: Sulfolane (High Stability, Solid at RT) Sulfolane->MMBS Functional Mimicry (Anodic Stability) Ether Competitor: Glymes/Ethers (High Kinetics, Low Stability) Ether->MMBS Kinetic Mimicry (Ionic Transport)

Figure 1: Structural genealogy of MMBS, highlighting its design to combine the stability of sulfolanes with the transport kinetics of ethers.

Physical & Thermal Benchmarking

Objective: Determine if MMBS resolves the "solid-state" limitation of Sulfolane while maintaining a safer profile than DMSO.

Comparative Metrics
PropertyMMBS (Target)Sulfolane (Standard)DMSO (Standard)Ethylene Carbonate (EC)
Physical State (25°C) Liquid Solid (MP: 27°C)LiquidSolid (MP: 36°C)
Melting Point < 10°C (Est.)27.5°C19°C36.4°C
Viscosity (cP) Low-MediumHigh (10.3 cP)Low (1.99 cP)High (Solid)
Dielectric Constant Moderate (~40-50)High (43.[1]3)High (46.7)High (89.8)
Flash Point > 110°C (Est.)165°C87°C160°C
Experimental Protocol: Viscosity & Thermal Analysis
  • DSC Analysis: Perform Differential Scanning Calorimetry (DSC) from -60°C to 100°C at 5°C/min to determine exact melting (

    
    ) and glass transition (
    
    
    
    ) temperatures.
    • Success Criteria:

      
       indicates superior utility for low-temperature applications compared to Sulfolane.
      
  • Rheology: Measure dynamic viscosity using a cone-and-plate rheometer at 25°C.

    • Success Criteria: Viscosity < 5 cP is required for standalone use without thinning agents (e.g., DMC).

Electrochemical Performance (Battery Applications)

Objective: Validate MMBS as a high-voltage electrolyte solvent capable of withstanding >4.5V vs. Li/Li⁺.

Industry standards like Glymes (ethers) degrade above 4.0V. Sulfolane is stable up to 5.0V but suffers from poor wetting. MMBS must demonstrate stability comparable to Sulfolane with better wetting properties.

Experimental Protocol: Linear Sweep Voltammetry (LSV)

Setup:

  • Working Electrode: Platinum disk (1.6 mm diameter) or Glassy Carbon.

  • Counter Electrode: Platinum wire.[2]

  • Reference Electrode: Li metal ribbon (Li/Li⁺).

  • Electrolyte: 1.0 M LiTFSI in MMBS.

Procedure:

  • Assemble coin cells (CR2032) or a 3-electrode Swagelok cell in an Argon-filled glovebox (

    
     ppm).
    
  • Perform LSV scan from Open Circuit Voltage (OCV) to 6.0 V vs. Li/Li⁺.

  • Scan Rate: 0.1 mV/s (slow scan to detect onset of decomposition).

Data Interpretation:

  • Anodic Stability Limit (

    
    ):  Defined as the voltage where current density exceeds 0.1 mA/cm².
    
  • Benchmark Target: MMBS should exhibit

    
    .
    
Electrochemical Stability Workflow

LSV_Workflow Start Electrolyte Preparation (1M LiTFSI in MMBS) Cell_Assembly 3-Electrode Cell Assembly (WE: Pt, RE: Li, CE: Pt) Start->Cell_Assembly OCV_Check OCV Stabilization (Rest 2-4 hours) Cell_Assembly->OCV_Check LSV_Scan LSV Scan (3.0V -> 6.0V @ 0.1 mV/s) OCV_Check->LSV_Scan Decision Current > 0.1 mA/cm²? LSV_Scan->Decision Result_Pass High Voltage Stable (>4.8V) Decision->Result_Pass No (at >4.8V) Result_Fail Low Voltage Stability (<4.5V) Decision->Result_Fail Yes (at <4.5V)

Figure 2: Decision matrix for determining electrochemical stability window.

Solvation & Transport Mechanisms

Objective: Prove that the ether moiety in MMBS effectively solvates cations, preventing the "ion pairing" issues common in pure sulfone electrolytes.

Self-Validating System: Raman Spectroscopy

To confirm solvation structure, compare the Raman shift of the Sulfonamide S=O stretch and the Ether C-O-C stretch.

  • Free Solvent: Distinct peaks for uncoordinated S=O and C-O-C.

  • Solvated (1M LiTFSI):

    • If Li⁺ coordinates with the Ether oxygen (preferred), the C-O-C peak will shift/broaden.

    • If Li⁺ coordinates with the Sulfonyl oxygen , the S=O peak will shift.

    • Hypothesis: MMBS should show preferential coordination via the ether group, leaving the electron-withdrawing sulfonamide group "free" to provide anodic stability.

Table: Expected Solvation Behavior

Solvent System Primary Li⁺ Coordination Site Ionic Conductivity (mS/cm)
MMBS (1M LiTFSI) Ether Oxygen (Predicted) ~4.0 - 6.0 (Target)
Sulfolane (1M LiTFSI) Sulfonyl Oxygen ~2.5 (Viscosity limited)

| DME (Ether) | Ether Oxygen | > 10.0 (High) |

Safety & Green Chemistry Profile

As a derivative of 3-methoxy-3-methyl-1-butanol (MMB) , MMBS inherits a favorable toxicological profile compared to NMP or Sulfolane.

  • Biodegradability: MMB is readily biodegradable. MMBS should be tested according to OECD 301F (Manometric Respirometry Test).

  • Toxicity: Unlike NMP (Reprotoxic 1B), MMB derivatives are generally non-CMR (Carcinogenic, Mutagenic, Reprotoxic).

  • Protocol: Cytotoxicity assay (MTT assay) on fibroblast cells comparing MMBS vs. DMSO (0.1% to 5% concentration).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131219695, 2-Methoxy-3-methylbutane-1-sulfonamide. Retrieved from [Link]

  • Zhang, H., et al. (2017). Molecular Design of Stable Sulfamide- and Sulfonamide-based Electrolytes for Aprotic Li-O2 Batteries. PMC (NIH). Retrieved from [Link]

  • Ueno, K., et al. (2019). Sulfolane-Based Highly Concentrated Electrolytes... Ionic Transport and Li-S Battery Performance.[3][4][5][6] The Journal of Physical Chemistry C. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Methoxy-3-methylbutane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

3-Methoxy-3-methylbutane-1-sulfonamide is a specialized organosulfur building block utilized primarily in medicinal chemistry for the synthesis of bioactive sulfonamide derivatives.[1][2] Due to the limited toxicological data available for this specific intermediate, this guide adopts a Precautionary Principle approach, treating the substance as a potential sensitizer and irritant based on its structural class (primary sulfonamides).[1][2]

Chemical Identity & Predicted Properties
PropertyDetailOperational Implication
Structure Primary Sulfonamide (-SO₂NH₂) with a tertiary ether tail.[1][2][3]H-Bonding Donor: High polarity; likely soluble in DMSO, DMF, MeOH.[1][2]
Physical State Viscous Oil or Low-Melting Solid (Predicted).[1][2]May require warming for transfer; viscous liquids adhere to glass.[1][2]
Precursor Derived from 3-Methoxy-3-methyl-1-butanol (MMB).[1][2][4][5]Flammability: Low volatility, but combustible if heated.[1][2]
Stability Generally stable; hygroscopic potential.[1][2]Store under inert atmosphere (Nitrogen/Argon) to prevent moisture uptake.[1][2]

Hazard Identification & Risk Assessment

Note: As a novel intermediate, specific GHS classification may not be established.[1][2] The following are derived hazards based on Structure-Activity Relationships (SAR).

GHS Classification (Derived)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][2][6][7]
Serious Eye Damage Cat 2AH319: Causes serious eye irritation.[1][2][5][6][8][9]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][2][9]
Sensitization SuspectedH317: May cause an allergic skin reaction (Sulfonamide moiety).[1][2]

Critical Incompatibilities:

  • Strong Oxidizers: Reaction with sulfonamide nitrogen.[1][2][8]

  • Acid Chlorides/Anhydrides: Rapid exothermic coupling.[1][2]

  • Strong Bases: Deprotonation of the sulfonamide (pKa ~10).[1][2]

Personal Protective Equipment (PPE) Matrix

Effective protection relies on a barrier redundancy strategy.[1][2] Do not rely on a single layer of protection.[1][2]

PPE Selection Logic

PPE_Decision_Tree Start Start: Handling Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Decision1 Quantity > 100mg? Solid->Decision1 Decision2 Solvent: DMSO/DMF? Liquid->Decision2 Lvl1 LEVEL 1: Standard Nitrile (4 mil) + Lab Coat + Goggles Decision1->Lvl1 No Lvl2 LEVEL 2: Enhanced Double Nitrile + Sleeve Guards Decision1->Lvl2 Yes (Dust Risk) Decision2->Lvl1 Volatile Solvents Lvl3 LEVEL 3: High Permeation Laminate Gloves (Silver Shield) Decision2->Lvl3 Penetrating Solvents

Figure 1: PPE Decision Logic based on physical state and solvent carrier. Note that DMSO/DMF solutions facilitate transdermal absorption, requiring laminate gloves.[1][2]

Detailed PPE Specifications
  • Hand Protection:

    • Standard Handling: Nitrile rubber (minimum 0.11 mm / 4 mil).[1][2]

    • Solution Handling (DMSO/DMF): Silver Shield™ (Laminate) under nitrile.[1] Sulfonamides in carrier solvents can penetrate standard nitrile rapidly.[1][2]

  • Eye Protection: Chemical splash goggles (ANSI Z87.[1][2]1) are mandatory.[1][2] Safety glasses are insufficient for liquid handling due to splash risks.[1][2]

  • Respiratory: Work exclusively within a certified Chemical Fume Hood.[1][2] If weighing fine powder outside a hood (discouraged), use an N95 or P100 particulate respirator.[1]

Operational Workflow: Safe Handling Protocol

Phase 1: Preparation & Weighing[1][2][3]
  • Equilibrate: Allow the container to reach room temperature before opening to prevent condensation (compound is likely hygroscopic).[1][2]

  • Static Control: Use an antistatic gun or ionizer if the compound is a dry powder, as sulfonamides can carry static charges, causing scattering.[1][2]

  • Transfer: Use a disposable spatula or glass pipette.[1][2] Do not use plastic syringes for neat liquid transfer without compatibility testing, as sulfonyl groups can leach plasticizers.[1][2]

Phase 2: Reaction Setup
  • Solvent Choice: The compound contains an ether linkage and a sulfonamide.[1][2] It is compatible with DCM, THF, DMF, and Alcohols.[1][2]

  • Addition Order: Add the sulfonamide to the solvent, not vice versa, to control dissolution exotherms.

  • Inerting: Flush the headspace with Nitrogen/Argon after use.[1][2]

Phase 3: Cleanup & Decontamination[1][2][3]
  • Primary Wipe: Absorb neat spills with a dry paper towel first.[1][2]

  • Solubilization: Clean surface with Acetone or Methanol .[1][2] Water alone may not effectively solubilize the organic ether tail.[1][2]

  • Final Wash: Wash surface with soap and water to remove surfactant-like residues.[1][2]

Waste Disposal & Logistics[1][2][3]

Disposal Code: ORG-S (Organic Sulfur-Containing) Do not mix with halogenated waste unless necessary, as this complicates incineration.[1][2]

Waste StreamCriteriaDisposal Action
Solid Waste Contaminated gloves, paper towels, solid compound.[1][2]Double-bag in clear polyethylene; label "Toxic/Irritant Solid".[1][2]
Liquid Waste Mother liquors, reaction mixtures.[1][2]Segregate into "Non-Halogenated Organic".[1][2] Label: "Contains Sulfonamides".[1][2][6]
Sharps Contaminated needles/glass.[1][2]Standard Sharps container. Do not recap needles.

Logistical Note: When shipping samples to collaborators, classify as:

  • IATA: Not Restricted (unless in flammable solvent).[1][2]

  • Labeling: "Research Chemical - For R&D Use Only."

Emergency Response Procedures

Exposure Scenarios[1][2][3][6][8][9][10][11]
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes.[1][2][7] Do not use alcohol for washing skin, as it may enhance absorption.[1][2]

  • Eye Contact: Flush with water/saline for 15 minutes, lifting eyelids.[1][2][7] Seek medical attention immediately.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).[1]

Spill Management (Small Scale < 10g)
  • Isolate: Evacuate the immediate area (3-meter radius).[1][2]

  • PPE: Don double nitrile gloves, goggles, and lab coat.[1][2]

  • Contain: Cover spill with an absorbent pad or vermiculite.[1][2]

  • Clean: Scoop into a waste container. Wipe area with Acetone, then water.[1][2]

References

  • PubChem. (n.d.).[1][2][3] 3-methoxy-3-methylbutane-1-sulfonamide (Compound).[1][2][3] National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][1]

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1][2] [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-3-methylbutane-1-sulfonamide
Reactant of Route 2
3-Methoxy-3-methylbutane-1-sulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。